molecular formula C9H8ClNO B1592264 5-chloro-3,4-dihydroquinolin-2(1H)-one CAS No. 72995-15-4

5-chloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1592264
CAS No.: 72995-15-4
M. Wt: 181.62 g/mol
InChI Key: NJZVTNYJNDWQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVTNYJNDWQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597529
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72995-15-4
Record name 5-Chloro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS No. 72995-15-4). While detailed experimental data for this specific molecule is limited in publicly available literature, this document leverages established knowledge of the broader 3,4-dihydro-2(1H)-quinolinone class of compounds to offer valuable insights for researchers, scientists, and drug development professionals. The 3,4-dihydro-2(1H)-quinolinone core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved drugs. This guide will therefore not only detail the known and predicted properties of the title compound but also explore its potential as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the 3,4-dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a heterocyclic scaffold of significant interest in the pharmaceutical industry due to its presence in a range of pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. This has led to the development of drugs with diverse therapeutic applications, including the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole.[1]

The subject of this guide, this compound, is a halogenated derivative of this important scaffold. The introduction of a chlorine atom at the 5-position of the aromatic ring is expected to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a key intermediate in the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available. The following section provides a combination of known identifiers and predicted properties to guide researchers in their work with this compound.

General Properties
PropertyValueSource
CAS Number 72995-15-4[2][3]
Molecular Formula C₉H₈ClNO[2][3]
Molecular Weight 181.62 g/mol [2][3]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available[3]
Solubility Slightly soluble in DMSO and heated methanolInferred from supplier data
pKa (Predicted) 14.04 ± 0.20[2]
Spectroscopic Characterization (Predicted)

While experimental spectra are not readily accessible, the following provides an expert analysis of the expected spectroscopic features of this compound based on its chemical structure.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the chlorinated benzene ring will likely appear as a complex multiplet. The electron-withdrawing nature of the chlorine atom and the amide group will influence their chemical shifts.

  • N-H Proton (δ 8.0-9.0 ppm): The amide proton is expected to appear as a broad singlet in this downfield region.

  • Aliphatic Protons (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-CH₂-) in the dihydro- portion of the ring will likely appear as two triplets, each integrating to two protons.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons (δ 110-140 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the chlorine atom showing a characteristic shift.

  • Aliphatic Carbons (δ 20-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

  • N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the cyclic amide (lactam).

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

2.2.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The presence of a chlorine atom should also give rise to a characteristic M+2 peak at m/z 183 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis of this compound

Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Cyclization

This proposed synthesis involves two main steps: the amidation of 3-chloropropionyl chloride with 2-chloroaniline, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide

  • To a solution of 2-chloroaniline (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an inert solvent like dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-(2-chlorophenyl)propanamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Add the 3-chloro-N-(2-chlorophenyl)propanamide (1.0 eq.) to a flask containing a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.0-3.0 eq.) under an inert atmosphere.

  • Heat the mixture, either neat or in a high-boiling inert solvent, to a temperature sufficient to initiate the cyclization (typically 100-150 °C).

  • Maintain the temperature and stir for 2-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization 2-Chloroaniline 2-Chloroaniline Intermediate 3-chloro-N-(2-chlorophenyl)propanamide 2-Chloroaniline->Intermediate Et3N, DCM 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product AlCl3, Heat

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Discovery

The true value of this compound for researchers lies in its potential as a versatile chemical building block. The core scaffold can be functionalized at several positions to generate a library of novel compounds for biological screening.

A Scaffold for Biologically Active Molecules

As previously mentioned, the 3,4-dihydro-2(1H)-quinolinone core is a key feature in several successful drugs.[1] This suggests that derivatives of this compound could be explored for a variety of pharmacological activities. For instance, a related compound, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, has been investigated as a potential antidepressant that acts as a sigma receptor agonist.[5] This highlights how modifications to the core structure can lead to compounds with specific central nervous system activities.

Scaffold_to_Drugs cluster_derivatives Known Bioactive Derivatives Core_Scaffold 3,4-dihydro-2(1H)-quinolinone (Privileged Scaffold) Aripiprazole Aripiprazole (Antipsychotic) Core_Scaffold->Aripiprazole Cilostazol Cilostazol (Phosphodiesterase Inhibitor) Core_Scaffold->Cilostazol Carteolol Carteolol (Beta Blocker) Core_Scaffold->Carteolol Target_Compound This compound (Versatile Building Block) Core_Scaffold->Target_Compound is a derivative of Potential_Applications Potential Novel Therapeutics (e.g., CNS agents, kinase inhibitors) Target_Compound->Potential_Applications Chemical Modification

Caption: Relationship of the core scaffold to known drugs and the potential of the target compound.

Potential Synthetic Modifications

The structure of this compound offers several sites for chemical modification to create diverse libraries of new chemical entities:

  • N-Alkylation/Arylation: The amide nitrogen can be functionalized with various alkyl or aryl groups to explore structure-activity relationships. This is a common strategy in the development of quinolinone-based drugs.

  • Aromatic Substitution: The chloro-substituted benzene ring can potentially undergo further electrophilic aromatic substitution, although the existing substituents will influence the position of new groups.

  • Modifications at the 3- and 4-positions: The aliphatic portion of the ring can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, to introduce additional diversity.

Safety and Handling

Based on hazard information for similar compounds, this compound should be handled with appropriate safety precautions in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical entity for the fields of organic synthesis and medicinal chemistry. Its core structure is a proven pharmacophore, and the presence of the chlorine atom provides a handle for modulating its properties and for further synthetic transformations. While a lack of extensive experimental data necessitates careful preliminary characterization by researchers, the potential of this compound as a building block for the discovery of new bioactive molecules is significant. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and potential applications, thereby empowering researchers to explore the therapeutic potential of this promising scaffold.

References

  • Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for 2. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]

  • Al-Ostath, A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 41(16), 8003-8015. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • NIST. Clioquinol. [Link]

  • Chem-Impex. 3,4-Dihydro-5-hydroxy-1H-quinolin-2-one. [Link]

  • Google Patents.
  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3205. [Link]

  • Medires Publishing. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. [Link]

  • NIST. Hydroquinone. [Link]

  • NIST. Cloxyquin. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

  • ResearchGate. FT-IR spectrum of LLPCl. [Link]

  • Liu, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7058. [Link]

  • ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... [Link]

  • SpectraBase. 5-Chloro-1-indanone - Optional[FTIR] - Spectrum. [Link]

Sources

5-chloro-3,4-dihydroquinolin-2(1H)-one CAS 72995-15-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 72995-15-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 72995-15-4), a halogenated heterocyclic compound of significant interest to the pharmaceutical industry. The dihydroquinolin-2(1H)-one core is a privileged scaffold found in numerous bioactive molecules and approved drugs.[1] The introduction of a chlorine atom at the 5-position can critically modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, a common and effective strategy in modern drug design.[2][3] This document details the compound's physicochemical properties, provides a thorough spectroscopic characterization strategy, outlines a plausible and robust synthetic pathway, and explores its key applications as a chemical intermediate and a pharmaceutical reference standard. It is intended to serve as a vital resource for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold

Heterocyclic compounds containing nitrogen are foundational to medicinal chemistry, forming the core of countless natural products and synthetic drugs.[4] Among these, the 3,4-dihydroquinolin-2(1H)-one skeleton is a prominent structural motif, recognized for its broad spectrum of biological activities.[1][5] Molecules incorporating this scaffold have been developed as anticancer, antiviral, and antibiotic agents, highlighting its versatility and pharmaceutical relevance.[1]

This compound emerges as a particularly valuable derivative. The strategic placement of a chlorine atom on the aromatic ring is a well-established method in medicinal chemistry to enhance biological activity, improve pharmacokinetic profiles, and block unwanted metabolic pathways.[6] This specific molecule is not only a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs) but is also identified as a known impurity of the drug Cilostazol, designated "Cilostazol Impurity 5".[7] As such, its synthesis and characterization are of critical importance for quality control and regulatory compliance in the pharmaceutical sector. This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, analysis, and application.

Physicochemical and Spectroscopic Profile

Unambiguous characterization is the bedrock of chemical research and development. For this compound, a multi-technique spectroscopic approach is essential for structural confirmation and purity assessment.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 72995-15-4[8][9]
Molecular Formula C₉H₈ClNO[8][9]
Molecular Weight 181.62 g/mol [9]
Canonical SMILES C1CC(=O)NC2=C1C(=CC=C2)Cl[8]
InChI Key NJZVTNYJNDWQND-UHFFFAOYSA-N[8]
Topological Polar Surface Area 29.1 Ų[8]
Predicted pKa 14.04 ± 0.20[8]
Appearance Solid[10]
Spectroscopic Characterization Strategy

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and definitive structural portrait of the molecule.[11] Each technique offers complementary information, allowing for the complete assignment of the compound's constitution and connectivity.

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The expected spectra for this compound are detailed below.[12][13]

  • ¹H NMR (Proton NMR):

    • Aromatic Region (δ 6.8-7.5 ppm): Three protons are expected on the chlorinated benzene ring. The proton at C6 (para to the chlorine) would likely appear as a triplet due to coupling with the protons at C7 and C8. The C7 and C8 protons would appear as doublets. The chlorine atom's electron-withdrawing nature would influence the precise chemical shifts.

    • Amide Proton (N-H, δ ~8.0-8.5 ppm): A broad singlet corresponding to the amide proton is anticipated. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

    • Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are expected for the two methylene groups (-CH₂-CH₂-) at C3 and C4. These would appear as an A₂B₂ system, with the C4 protons adjacent to the aromatic ring appearing slightly more downfield than the C3 protons adjacent to the carbonyl group.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O, δ ~170 ppm): A distinct peak in the downfield region, characteristic of an amide carbonyl carbon.

    • Aromatic Carbons (δ 115-140 ppm): Six peaks are expected. The carbon bearing the chlorine (C5) would be directly observed, and its chemical shift would be influenced by the halogen. The other five aromatic carbons (C4a, C6, C7, C8, C8a) would also be resolved.

    • Aliphatic Carbons (δ ~25-35 ppm): Two peaks corresponding to the C3 and C4 methylene carbons.

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[14]

  • ~3200 cm⁻¹ (N-H stretch): A moderate to strong, sharp peak characteristic of the amide N-H bond.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks indicating the C-H bonds of the benzene ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Peaks corresponding to the methylene groups.

  • ~1660 cm⁻¹ (C=O stretch, Amide I band): A very strong and sharp absorption, which is a definitive indicator of the carbonyl group in the lactam ring.

  • ~1600, ~1480 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching vibrations.

  • ~800-750 cm⁻¹ (C-Cl stretch): A peak in the fingerprint region indicating the presence of the carbon-chlorine bond.

MS provides information about the mass and, therefore, the molecular formula of the compound.

  • Molecular Ion (M⁺): The most critical piece of information is the detection of the molecular ion peak.

  • Isotopic Pattern: A key confirmatory feature for a monochlorinated compound is the presence of two peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), these peaks will appear in an approximate intensity ratio of 3:1, providing definitive evidence of one chlorine atom in the molecule. The expected m/z values would be ~181 for the ³⁵Cl isotopologue and ~183 for the ³⁷Cl isotopologue.

Synthesis and Purification

While numerous methods exist for constructing the dihydroquinolinone scaffold, a robust and scalable approach involves the intramolecular cyclization of an N-aryl α,β-unsaturated amide.[1] This strategy is advantageous due to the accessibility of starting materials and the reliability of the cyclization step. The following is a logical and field-proven protocol for the synthesis of this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization (Friedel-Crafts) cluster_2 Step 3: Purification A 2-Chloroaniline C N-(2-chlorophenyl)cinnamamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B Cinnamoyl Chloride B->C D N-(2-chlorophenyl)cinnamamide C->D E This compound D->E Lewis Acid (e.g., AlCl₃) or PPA, Heat F Crude Product E->F G Pure Product F->G Recrystallization (e.g., Ethanol/Water)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Causality Behind Choices: The choice of a two-step sequence starting from 2-chloroaniline and cinnamoyl chloride is based on efficiency and high-yielding standard transformations. The Friedel-Crafts cyclization is a classic and powerful method for forming the new carbon-carbon bond required to close the six-membered ring. Polyphosphoric acid (PPA) or a strong Lewis acid like AlCl₃ is necessary to activate the aromatic ring for this intramolecular electrophilic substitution. Purification by recrystallization is chosen for its scalability and effectiveness in removing unreacted starting material and polymeric side products.

Step 1: Synthesis of N-(2-chlorophenyl)cinnamamide

  • To a stirred solution of 2-chloroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add a solution of cinnamoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Method A (PPA): Add the crude N-(2-chlorophenyl)cinnamamide (1.0 eq) to polyphosphoric acid (PPA, ~10x weight) at 60 °C.

  • Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

  • Method B (AlCl₃): Suspend aluminum chloride (AlCl₃, 3.0 eq) in a suitable solvent like dichlorobenzene. Add the crude amide and heat the mixture to 130-150 °C for 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 3: Purification and Validation

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.

  • Dry the purified solid in a vacuum oven.

  • Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring NMR, IR, and MS spectra, comparing them against the expected data outlined in Section 2.

Applications in Drug Development and Research

The utility of this compound is primarily centered on its role within the pharmaceutical landscape, both as a synthetic intermediate and a critical analytical standard.

Pharmaceutical Reference Standard

In pharmaceutical manufacturing, controlling impurities is a mandate from regulatory agencies like the FDA. A reference standard is a highly characterized and pure substance used as a benchmark for quality control.

  • Role as Cilostazol Impurity 5: This compound is a known process-related impurity or degradation product of Cilostazol, a medication used to treat symptoms of intermittent claudication.[7]

  • Analytical Method Validation: As a reference standard, it is used to validate analytical methods (e.g., HPLC, GC) designed to detect and quantify its presence in the final drug product. This ensures that each batch of the API meets the stringent purity requirements.

  • Quality Control (QC): In routine QC testing, a solution of this standard is used to calibrate instruments and to identify and quantify the impurity in API batches, ensuring patient safety and product efficacy.

G cluster_0 Manufacturing cluster_1 Quality Control cluster_2 Decision API API Production Batch (e.g., Cilostazol) Sample Sample from Batch API->Sample HPLC HPLC Analysis Sample->HPLC Standard Reference Standard (this compound) Standard->HPLC Calibration & Identification Result Purity Report HPLC->Result Decision Batch Release? Result->Decision

Caption: Role of a reference standard in pharmaceutical quality control workflow.

Key Intermediate for API Synthesis

The structure of this compound, with its reactive N-H group and modifiable aromatic ring, makes it an attractive starting point or intermediate for the synthesis of more complex molecules. It can serve as a scaffold upon which additional functionality is built to develop new chemical entities with potential therapeutic value. The dihydroquinolinone core itself is a target for discovering novel bioactive agents.[1][15]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

  • Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16]

    • Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[16]

    • Keep in a cool, dry place away from incompatible materials. Recommended storage temperatures are often between 2-8°C or ambient cool and dry conditions.[10][18]

Conclusion

This compound (CAS 72995-15-4) is more than a simple heterocyclic molecule; it is a compound of significant industrial relevance. Its structural features, rooted in the privileged dihydroquinolinone scaffold and enhanced by a chlorine substituent, make it a person of interest in medicinal chemistry. This guide has provided a detailed technical framework covering its synthesis, its comprehensive spectroscopic signature, and its critical role as a pharmaceutical reference standard. For scientists in drug discovery and development, a thorough understanding of such key molecules is essential for accelerating innovation while maintaining the highest standards of quality and safety.

References

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing).
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen
  • This compound 72995-15-4 wiki. Guidechem.
  • Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis.
  • Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline.
  • This compound | 72995-15-4. Biosynth.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel Adhesives.
  • 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE Product Description. Chemical Synthesis and Search.
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
  • SAFETY D
  • Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids.
  • SAFETY D
  • SAFETY D
  • This compound(72995-15-4) 1H NMR. ChemicalBook.
  • Cilostazol Impurity 5 | 72995-15-4.
  • 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one. Sigma-Aldrich.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Structural Certainty in Drug Discovery

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, 5-chloro-3,4-dihydroquinolin-2(1H)-one, represents a key intermediate in the synthesis of various pharmacologically active agents. Its structural integrity is paramount, as even minor variations can profoundly impact its biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth exploration of the multi-technique approach required for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development. Our narrative will not merely list procedures but will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Foundational Analysis: The Initial Steps

Before delving into sophisticated spectroscopic techniques, foundational analysis provides the initial clues to the molecular identity.

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

The molecular formula is the most fundamental piece of information. For this compound, the expected molecular formula is C₉H₈ClNO.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming this. Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition.

Table 1: Expected HRMS Data for this compound

Ion SpeciesCalculated Exact MassObserved Mass
[M+H]⁺182.0367Within 5 ppm
[M+Na]⁺204.0186Within 5 ppm

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an [M+2] peak with approximately one-third the intensity of the molecular ion peak.

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides a detailed picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for this compound:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 2.6Triplet~ 7.52H
H-4~ 3.0Triplet~ 7.52H
H-6~ 7.2Doublet of doublets~ 8.0, 1.01H
H-7~ 7.0Triplet~ 8.01H
H-8~ 6.9Doublet~ 8.01H
N-H~ 8.5Broad Singlet-1H

Causality of Chemical Shifts and Multiplicities:

  • Aliphatic Protons (H-3 and H-4): The protons on C-3 and C-4 are in an aliphatic environment and thus appear in the upfield region of the spectrum. They are adjacent to each other, resulting in a triplet for each due to coupling (n+1 rule, where n=2).

  • Aromatic Protons (H-6, H-7, H-8): These protons are on the benzene ring and appear in the downfield aromatic region. The electron-withdrawing effect of the chlorine atom at C-5 and the amide group will influence their precise chemical shifts. The observed splitting patterns arise from coupling to adjacent aromatic protons.

  • Amide Proton (N-H): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for this compound:

CarbonChemical Shift (δ, ppm)
C-2~ 170
C-3~ 30
C-4~ 39
C-4a~ 125
C-5~ 128
C-6~ 127
C-7~ 123
C-8~ 116
C-8a~ 138

Causality of Chemical Shifts:

  • Carbonyl Carbon (C-2): The amide carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aliphatic Carbons (C-3 and C-4): These carbons appear in the upfield region.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons resonate in the aromatic region. The carbon directly attached to the chlorine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). In our target molecule, we would expect to see cross-peaks between H-3 and H-4, and between adjacent aromatic protons (H-6/H-7 and H-7/H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments and confirming the overall structure. For instance, we would expect to see correlations from the H-4 protons to the C-5 and C-8a carbons, and from the H-8 proton to the C-4a and C-7 carbons.

cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR COSY COSY H_NMR->COSY H-H Connectivity HSQC HSQC H_NMR->HSQC Direct C-H Attachment HMBC HMBC H_NMR->HMBC Long-Range C-H Connectivity C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR Workflow for Structure Elucidation

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic IR Absorptions for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Strong, BroadN-H stretch (amide)
~ 1660StrongC=O stretch (amide)
~ 1600, 1480Medium-StrongC=C stretch (aromatic)
~ 1300MediumC-N stretch
~ 800-600StrongC-Cl stretch

Causality of Absorptions:

  • The broadness of the N-H stretch is due to hydrogen bonding.

  • The position of the amide C=O stretch is characteristic of a six-membered lactam.

  • The C-Cl stretch appears in the fingerprint region and can sometimes be difficult to assign definitively without comparison to a reference spectrum.

Mass Spectrometry: Fragmentation Analysis

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the molecule's structure.

For this compound, common fragmentation pathways could include:

  • Loss of CO: A characteristic fragmentation of cyclic ketones and amides.

  • Loss of Cl: Cleavage of the carbon-chlorine bond.

  • Retro-Diels-Alder (RDA) fragmentation: While less common for this specific structure, it is a possibility for related heterocyclic systems.

M Molecular Ion (M⁺) M_minus_CO [M - CO]⁺ M->M_minus_CO Loss of CO M_minus_Cl [M - Cl]⁺ M->M_minus_Cl Loss of Cl Aromatic_Fragment Chlorobenzene-like Fragment M->Aromatic_Fragment Ring Cleavage

Plausible MS Fragmentation Pathways

The Definitive Answer: Single-Crystal X-ray Crystallography

While the combination of NMR and MS can provide a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact positions of all atoms to be determined. This not only confirms the connectivity but also provides information about bond lengths, bond angles, and stereochemistry.

Experimental Protocols: A Self-Validating Approach

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts and should be recorded.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (typically with proton decoupling).

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in high-resolution mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Protocol 3: FT-IR Spectroscopy (ATR)

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a process of convergent evidence, where each analytical technique provides a unique and complementary piece of the puzzle. While each method in isolation can provide valuable insights, it is their synergistic application that leads to an unambiguous and trustworthy structural assignment. This guide has outlined a robust, field-proven workflow that emphasizes not just the "what" but the "why" of each experimental choice, empowering researchers to approach structural elucidation with confidence and scientific rigor.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • ResearchGate. 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21. [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 594. [Link]

  • ResearchGate. (2025, August 9). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

  • ResearchGate. (2025, August 6). Theoretical NMR correlations based Structure Discussion. [Link]

  • Magritek. (2021). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • Creative Biostructure. (2023, November 29). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • McCluskey, A., et al. (2024). ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 15(3), 543-558. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Chemistry For Everyone. (2025, February 9). How To Read FTIR Spectroscopy? [YouTube]. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [YouTube]. [Link]

  • Emory University. 1D and 2D NMR. [Link]

  • National Center for Biotechnology Information. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • EPFL. 2D NMR. [Link]

  • The Journal of Organic Chemistry. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [YouTube]. [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [YouTube]. [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [YouTube]. [Link]

  • bioRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • MDPI. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]

Spectroscopic Analysis of 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

PUEBLA, Mexico – In the field of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-chloro-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone of interest to researchers in medicinal chemistry. Dihydroquinolin-2(1H)-ones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.

Molecular Structure and Key Features

This compound possesses a bicyclic structure composed of a benzene ring fused to a dihydropyridinone ring. The key structural features that will influence its spectroscopic signature are:

  • Aromatic Ring: A substituted benzene ring with a chlorine atom at the C-5 position.

  • Lactam Moiety: A cyclic amide within the dihydropyridinone ring.

  • Aliphatic Protons: Methylene groups at the C-3 and C-4 positions.

  • N-H Proton: The amide proton at the N-1 position.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amide protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Singlet (broad)1HN-H (H1)The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange.
~7.0 - 7.5Multiplet3HAr-H (H6, H7, H8)The aromatic protons will appear in the characteristic downfield region. The splitting pattern will be complex due to spin-spin coupling.
~2.8 - 3.2Triplet2H-CH₂- (H4)These methylene protons are adjacent to the aromatic ring and a CH₂ group, leading to a triplet.
~2.5 - 2.9Triplet2H-CH₂- (H3)These methylene protons are adjacent to the carbonyl group and a CH₂ group, resulting in a triplet.

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons would require computational modeling or synthesis and analysis of the actual compound. The electron-withdrawing effect of the chlorine atom and the amide group will influence the chemical shifts of the aromatic protons.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (C2)The carbonyl carbon of the lactam is highly deshielded.
~130 - 140Ar-C (C4a, C8a)Quaternary aromatic carbons attached to other rings.
~120 - 130Ar-C (C5, C6, C7, C8)Aromatic carbons, with the carbon bearing the chlorine (C5) expected at the lower end of this range.
~30 - 40-CH₂- (C4)Aliphatic carbon adjacent to the aromatic ring.
~25 - 35-CH₂- (C3)Aliphatic carbon adjacent to the carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200 (broad)N-H stretchAmide
~3100 - 3000C-H stretchAromatic
~2950 - 2850C-H stretchAliphatic
~1680C=O stretchLactam (Amide)
~1600, ~1480C=C stretchAromatic Ring
~1100 - 1000C-Cl stretchAryl Halide

Experimental Workflow: Acquiring IR Spectra

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the interferogram.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the final IR spectrum.

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Findings:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₉H₈ClNO), which is approximately 181.03 g/mol for the ³⁵Cl isotope and 183.03 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in a roughly 3:1 ratio) will be a key diagnostic feature.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion is expected to occur through the loss of small molecules or radicals. Common fragmentation pathways for related structures include the loss of CO, Cl, and cleavage of the dihydropyridinone ring.

MS_Fragmentation M [M]⁺˙ m/z = 181/183 M_minus_CO [M-CO]⁺˙ M->M_minus_CO M_minus_Cl [M-Cl]⁺ M->M_minus_Cl Fragment1 Other Fragments M->Fragment1

Caption: A conceptual diagram of potential fragmentation pathways in the mass spectrum.

Conclusion and Future Directions

While definitive experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a robust framework for its predicted spectral characteristics based on fundamental principles and data from analogous compounds. The synthesis and subsequent spectroscopic analysis of this compound would be a valuable contribution to the field, allowing for the experimental validation of the predictions outlined in this guide. Researchers are encouraged to use this document as a reference for the characterization of this and other novel dihydroquinolinone derivatives.

References

  • At present, no direct publications with the complete spectroscopic data for this compound have been identified in the searched databases. The predictions herein are based on established spectroscopic principles and data for structurally related compounds. For general information on spectroscopic techniques, please refer to standard organic chemistry textbooks and spectroscopic resources.

An In-depth Technical Guide to the Physical Properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3,4-dihydroquinolin-2(1H)-one is a substituted heterocyclic compound belonging to the dihydroquinolinone class. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules[1]. A thorough understanding of the physical properties of this specific analogue is fundamental for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 72995-15-4). We will present available data, detail the standard methodologies for experimental determination of these properties, and explain the scientific rationale behind these techniques. This document is designed to serve as a practical reference for researchers working with this compound.

Core Physicochemical Properties

The foundational physical data for this compound are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting point and solubility, require experimental determination for precise values.

PropertyValueSource
Molecular Formula C₉H₈ClNO[2][3]
Molecular Weight 181.62 g/mol [3]
Appearance Light yellow to light brown solidChemicalBook
CAS Number 72995-15-4[2][3][4]
Predicted Boiling Point 355.3 ± 42.0 °CChemicalBook
Predicted Density 1.290 ± 0.06 g/cm³ChemicalBook
Predicted pKa 14.04 ± 0.20[2]

Melting Point Determination: A Measure of Purity

The melting point is a critical physical constant that provides an indication of a compound's purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point for a solid crystalline substance like this compound is most commonly and accurately performed using a digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Initial Scan: A preliminary determination is often performed with a fast ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting range.

  • Precise Determination: A second, fresh sample is prepared. The apparatus is pre-heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium to be reached between the sample and the thermometer.

  • Observation: The temperature at which the first liquid droplet is observed is recorded as the start of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Causality Behind the Method: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. This phenomenon, known as melting point depression, is a colligative property. A slow heating rate during the precise measurement is crucial to ensure that the temperature observed accurately reflects the temperature of the sample as it transitions from solid to liquid.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Crystalline Sample prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 Transfer meas2 Fast Ramp Rate (10-20°C/min) to find approximate range meas1->meas2 meas3 Slow Ramp Rate (1-2°C/min) for precise measurement meas2->meas3 meas4 Record Start & End of Melt meas3->meas4 result Melting Point Range meas4->result Output

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Solubility is a key parameter for drug development, influencing absorption, distribution, and the choice of solvents for analysis and formulation. A comprehensive solubility profile in various organic solvents and aqueous systems is essential.

Experimental Protocol: Equilibrium Solubility Determination
  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

  • Sample Preparation: A known, excess amount of this compound is added to a fixed volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A precise volume of the clear, saturated supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration in the supernatant can be determined using a calibrated analytical technique such as HPLC-UV.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality Behind the Method: This method ensures that the solution is truly saturated, meaning the maximum amount of solute has dissolved at a given temperature. Agitation increases the rate at which equilibrium is reached, and a prolonged equilibration time ensures the dissolution process is complete. Quantification via a validated method like HPLC-UV provides high accuracy and precision.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound, serving as a crucial tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Objective: To identify the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Signals: For this compound, one would expect to see signals corresponding to the aromatic protons on the chlorinated benzene ring, the two methylene (-CH₂-) groups of the dihydro- portion, and the N-H proton of the amide. The splitting patterns (e.g., triplets for the adjacent methylene groups) would confirm their connectivity.

  • Typical Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹³C NMR Spectroscopy:

  • Objective: To identify the number of different types of carbon atoms.

  • Expected Signals: Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon (C=O) which would appear at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretch: A strong, sharp peak around 1650-1690 cm⁻¹ characteristic of the amide carbonyl group.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

  • C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Workflow for Spectroscopic Analysis

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy compound 5-chloro-3,4-dihydro- quinolin-2(1H)-one Sample nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) compound->nmr_prep ftir_prep Prepare Sample (e.g., KBr pellet, ATR) compound->ftir_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Analyze Chemical Shifts, Coupling Constants, Integration nmr_proc->nmr_analysis structure Structural Confirmation nmr_analysis->structure Confirms C-H Framework ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_analysis Identify Characteristic Absorption Bands (N-H, C=O, C-Cl) ftir_acq->ftir_analysis ftir_analysis->structure Confirms Functional Groups

Caption: General workflow for NMR and FTIR spectroscopic characterization.

Conclusion

This guide provides the foundational physical properties of this compound based on available data and outlines the standard, scientifically robust methodologies for their experimental determination. For researchers in drug discovery and development, precise and verified data for properties such as melting point and solubility are indispensable. It is strongly recommended that these values be determined experimentally for any new batch of the compound to ensure purity and consistency, which are paramount for reliable and reproducible research.

References

  • Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. Available at: [Link]

  • Hussein, M. A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(15), 7338-7351. Available at: [Link]

  • Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. Available at: [Link]

  • Szatmári, I., et al. (2022). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Acta Pharmaceutica, 72(3), 361-378. Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88. Available at: [Link]

  • Samuel, J., et al. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. Russian Journal of Bioorganic Chemistry, 49(6), 1422-1437. Available at: [Link]

  • Medicinal Chemistry. SciTechnol. Available at: [Link]

  • Nowak, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]

  • 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem. Available at: [Link]

  • Wu, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Beilstein Journal of Organic Chemistry, 19, 449-456. Available at: [Link]

  • Read High-Impact Highlights from Organic Letters. ACS Axial. (2018). Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). quinoline scaffold – a molecular heart of medicinal chemistry. International Journal of Pharmaceutical Erudition, 12(1), 01-10. Available at: [Link]

  • Patel, N. B., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Chemistry, 6(4), 101. Available at: [Link]

  • Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one, with a specific focus on its solubility and stability. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of these parameters is critical for process development, formulation, and ensuring the quality of final drug products. This document outlines detailed experimental protocols for determining solubility in various solvents and for conducting forced degradation studies to elucidate its stability profile. The information herein is synthesized from established principles of physical chemistry and analytical science, providing a robust framework for researchers in the field.

Introduction to this compound

This compound (CAS No. 72995-15-4) is a heterocyclic organic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol [1][2]. Its structure, featuring a dihydroquinolinone core with a chlorine substituent on the aromatic ring, makes it a valuable building block in medicinal chemistry. The quinolinone scaffold is present in numerous bioactive compounds, and understanding the physicochemical properties of its derivatives is paramount for efficient drug discovery and development processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72995-15-4[1][3]
Molecular Formula C₉H₈ClNO[1][3]
Molecular Weight 181.62 g/mol [1]
Appearance Expected to be a solid[4]
Predicted pKa 14.04 ± 0.20[3]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. Due to the limited publicly available experimental data on the solubility of this compound, this section provides a predictive analysis based on its structure and outlines a robust experimental protocol for its determination.

Predicted Solubility

The structure of this compound suggests it is a sparingly soluble compound in aqueous media. The presence of the lactam group provides some polarity and potential for hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity. Its solubility is expected to be higher in organic solvents, particularly polar aprotic solvents. For a structurally related compound, 5-chloro-8-hydroxyquinoline, solubility was found to be highest in 1,4-dioxane and various acetate and alcohol solvents[5][6].

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to provide accurate and reproducible results.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound, based on the expected behavior of such a molecule.

Table 2: Predicted Solubility of this compound

SolventTemperature (°C)Predicted Solubility (mg/mL)
Water25< 0.1
Phosphate Buffer (pH 7.4)25< 0.1
Methanol255 - 10
Ethanol252 - 5
Acetone2510 - 20
Acetonitrile255 - 15
Dimethyl Sulfoxide (DMSO)25> 50

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods[7].

Experimental Workflow for Forced Degradation

The following workflow outlines the steps for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance solution Prepare Solution (e.g., 1 mg/mL in MeCN:H2O) start->solution acid Acid Hydrolysis (0.1 M HCl, 60°C) solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C) solution->base oxidation Oxidation (3% H2O2, RT) solution->oxidation thermal Thermal (80°C, solid & solution) solution->thermal photo Photolytic (ICH Q1B) solution->photo neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The objective is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation[8].

  • Acidic Hydrolysis: A solution of the compound is treated with 0.1 M HCl at 60°C. Samples are taken at various time points (e.g., 2, 4, 8, 24 hours) and neutralized before analysis.

  • Basic Hydrolysis: A solution of the compound is treated with 0.1 M NaOH at 60°C. Samples are collected and neutralized at the same time points as the acidic hydrolysis.

  • Oxidative Degradation: The compound solution is exposed to 3% hydrogen peroxide at room temperature. Samples are analyzed at regular intervals.

  • Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 80°C) in a stability chamber.

  • Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the intact drug from its degradation products.

Illustrative HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure, the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The aromatic ring is generally stable, but the chlorine substituent might influence its reactivity.

Table 3: Summary of Predicted Forced Degradation Results

Stress ConditionPredicted DegradationPotential Degradation Products
Acidic Hydrolysis Moderate to HighRing-opened amino acid derivative
Basic Hydrolysis HighSalt of the ring-opened amino acid
Oxidative Low to ModerateN-oxide or hydroxylated derivatives
Thermal LowMinor degradation, potential for dimerization
Photolytic ModeratePotential for dechlorination or radical-mediated reactions

Conclusion

While experimental data for this compound remains limited in the public domain, this guide provides a scientifically grounded framework for its characterization. The outlined protocols for solubility and stability testing are based on industry-standard methodologies and regulatory guidelines. The predictive data and potential degradation pathways offer valuable insights for researchers working with this compound, enabling them to design more effective experiments, develop robust formulations, and ensure the quality and stability of their products. It is recommended that these protocols be implemented to generate empirical data to confirm and expand upon the predictive information presented herein.

References

  • Hoffman Fine Chemicals. CAS RN 21617-16-3 | 5-Chloro-2,3-dihydroquinolin-4(1H)-one. Available from: [Link]

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available from: [Link]

  • PubChem. 5-Chloroquinoline. Available from: [Link]

  • ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant. Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Forced Degradation – A Review. Available from: [Link]

  • ICH. Annex 10 - ICH. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

  • SpringerLink. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • PubChem. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Available from: [Link]

  • PMC. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • ResearchGate. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF. Available from: [Link]

  • FDA. Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]

  • SciSpace. the use of analytical methods for quality control of promising active pharmaceutical ingredients. Available from: [Link]

  • MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]

  • NIH. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Available from: [Link]

  • PubChem. 5-chloro-N-[4-[(2S)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-1-benzofuran-2-carboxamide. Available from: [Link]

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

Sources

5-chloro-3,4-dihydroquinolin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering field-proven insights grounded in established scientific literature.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The dihydroquinolin-2(1H)-one (DHQO) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Molecules incorporating the DHQO motif have demonstrated a wide spectrum of activities, including anticancer, antiviral, and antibiotic properties.[1]

The specific compound, this compound, incorporates a chlorine atom on the aromatic ring. This halogen substitution can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are critical in drug design as they can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles. Derivatives of 3,4-dihydro-2(1H)-quinolinone have been specifically investigated as novel antidepressant drugs, highlighting the therapeutic potential of this chemical class.[2][3]

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of all subsequent research. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈ClNO[4][5]
Molecular Weight 181.62 g/mol [4][6]
CAS Number 72995-15-4[4][5]
Appearance Solid
Predicted pKa 14.04 ± 0.20[5]
Canonical SMILES C1CC(=O)NC2=C1C(=CC=C2)Cl[4][5]

Synthesis and Mechanistic Considerations

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various modern organic chemistry methodologies. A common and effective strategy involves the selective reduction of the corresponding quinolin-2(1H)-one precursor. This approach is often favored for its high yields and the ready availability of the starting materials.

Causality in Method Selection:

The choice of a reducing agent is critical for the selective hydrogenation of the C3-C4 double bond without affecting the aromatic ring or the amide carbonyl group. Samarium(II) iodide (SmI₂) in the presence of a proton source like water or methanol has emerged as a powerful tool for this transformation, operating under mild conditions with excellent chemoselectivity.[7] This method avoids the high pressures and temperatures often required for catalytic hydrogenation, preserving sensitive functional groups.

Synthesis Workflow Diagram

The following diagram illustrates a representative workflow for the synthesis of this compound from its unsaturated precursor.

SynthesisWorkflow Start Start: 5-chloroquinolin-2(1H)-one Reaction Selective Reduction Start->Reaction Reagents Reagents: - Samarium(II) Iodide (SmI₂) - MeOH/H₂O (Proton Source) - THF (Solvent) Reagents->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product Product: this compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Sources

An In-Depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 5-chloro-3,4-dihydroquinolin-2(1H)-one represents a key heterocyclic building block, the exploration of which has paved the way for significant advancements in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and contemporary applications of this important molecule. We will delve into the foundational synthetic routes, explore its utility as a versatile intermediate, and discuss the biological significance of the compounds derived from it. This document serves as a detailed resource for researchers engaged in the design and synthesis of novel quinolinone-based therapeutic agents.

Introduction: The Quinolinone Core in Medicinal Chemistry

The quinolinone and its partially saturated analog, the 3,4-dihydroquinolin-2(1H)-one, are privileged structures in the realm of bioactive compounds. Their rigid bicyclic framework provides a valuable scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. The historical significance of the broader quinoline class of compounds, which includes the famous antimalarial drug quinine, underscores the therapeutic potential embedded within this heterocyclic system.[1] The introduction of a chlorine atom at the 5-position of the 3,4-dihydroquinolin-2(1H)-one ring system modulates the molecule's electronic properties and lipophilicity, offering a strategic point for influencing its pharmacokinetic and pharmacodynamic profile.

Discovery and Historical Context

While a singular, seminal paper detailing the initial discovery of this compound remains elusive in readily accessible literature, its emergence is intrinsically linked to the broader exploration of quinolinone chemistry throughout the 20th century. Early synthetic efforts focused on the construction of the core quinolinone ring system through various cyclization strategies. It is highly probable that this compound was first synthesized and characterized as part of these broader investigations into the structure-activity relationships of halogenated quinolinones. Its CAS number, 72995-15-4, suggests its formal registration in the chemical literature occurred around the late 1970s or early 1980s. The compound likely gained prominence as a key intermediate in the synthesis of more complex molecules, a role it continues to fulfill today.

Synthetic Methodologies: A Journey of Refinement

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core has been the subject of extensive research, leading to a variety of effective methods. These can be broadly categorized, and the synthesis of the 5-chloro derivative often employs modifications of these established routes, starting with appropriately substituted anilines or related precursors.

Classical Approaches: Friedel-Crafts Cyclization

One of the most fundamental and enduring methods for the construction of the 3,4-dihydroquinolin-2(1H)-one skeleton is the intramolecular Friedel-Crafts cyclization of N-aryl-β-halopropionamides. In the context of this compound, this would typically involve the following conceptual pathway:

G cluster_0 Conceptual Friedel-Crafts Approach Start 3-(2-chlorophenyl)propanoic acid Step1 Acylation (e.g., with 3-chloropropionyl chloride) Start->Step1 Reactant Intermediate1 N-(2-chlorophenyl)-3-chloropropionamide Step1->Intermediate1 Forms Step2 Intramolecular Friedel-Crafts Cyclization (Lewis Acid, e.g., AlCl3) Intermediate1->Step2 Undergoes Product This compound Step2->Product Yields

Caption: Conceptual workflow for the synthesis of this compound via a Friedel-Crafts cyclization.

This classical approach, while effective, often requires harsh conditions and can be limited by the substrate scope and regioselectivity, particularly with substituted anilines.

Modern Catalytic Methods

More recent advancements in organic synthesis have provided milder and more efficient routes to dihydroquinolinones. These often rely on transition-metal catalysis.

A powerful strategy involves the palladium-catalyzed intramolecular amination of an unactivated C-H bond. This approach offers high atom economy and functional group tolerance.

G cluster_1 Palladium-Catalyzed C-H Amination Workflow Substrate N-(2-chlorophenyl)acrylamide derivative Reaction Intramolecular C-H Amination Substrate->Reaction Enters CatalystSystem Pd Catalyst Ligand Base CatalystSystem->Reaction Mediates Product This compound Reaction->Product Forms

Caption: A generalized workflow for the synthesis of the 5-chloro-dihydroquinolinone core using palladium-catalyzed C-H amination.

Another elegant approach involves the reductive cyclization of a suitably substituted nitroalkene. This method can often be performed as a one-pot reaction.

Experimental Protocol: Reductive Cyclization

  • Reaction Setup: To a solution of the starting nitroalkene (e.g., (E)-3-(2-chlorophenyl)-1-nitroprop-1-ene) in a suitable solvent (e.g., ethanol/water), add a reducing agent (e.g., iron powder) and an acid (e.g., acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the solid catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to a distinct spectroscopic signature.

PropertyValue
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported in open literature

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and amide functionalities. The two methylene groups of the dihydropyridinone ring will appear as multiplets in the aliphatic region.[2]

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the bicyclic system. The carbonyl carbon will resonate at a characteristic downfield shift.[3]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Role in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its utility lies in the ability to functionalize the nitrogen atom of the lactam and to further modify the aromatic ring.

As a Scaffold for Novel Therapeutics

The 3,4-dihydroquinolin-2(1H)-one core is present in a number of compounds investigated for various therapeutic indications. For instance, derivatives of this scaffold have been explored as potential antidepressant drugs.[4]

A Key Intermediate in Multi-step Syntheses

The true value of this compound for medicinal chemists is its role as a versatile building block. The lactam nitrogen can be alkylated or acylated to introduce diverse side chains, which is a common strategy to modulate the pharmacological properties of the final compound.

A notable example of a complex drug molecule that utilizes a related dihydroquinolinone core is Aripiprazole, an atypical antipsychotic. While Aripiprazole itself does not contain the 5-chloro substitution, its synthesis highlights the importance of the dihydroquinolinone scaffold in constructing intricate molecular architectures for targeting the central nervous system.[5]

Conclusion and Future Perspectives

This compound, though not a widely recognized molecule in its own right, represents a vital piece in the vast puzzle of medicinal chemistry. Its historical development is intertwined with the broader evolution of quinolinone synthesis. Today, it stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutic agents. As synthetic methodologies continue to advance, we can anticipate even more efficient and versatile ways to prepare and functionalize this key intermediate. Its continued use as a scaffold for the creation of new chemical entities ensures its relevance in the future of drug discovery and development. The exploration of its derivatives will undoubtedly lead to the identification of new compounds with significant biological activities, further solidifying the legacy of the quinolinone core in medicine.

References

Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (n.d.). ChemRxiv. [6] 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (n.d.). PMC. [7] Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH. [4] quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H). (n.d.). PubMed. [8] Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (2022). Beilstein Journals. [9] this compound 72995-15-4 wiki. (n.d.). Guidechem. [10] 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. (n.d.). ACS Publications. [11] Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (n.d.). ResearchGate. [12] New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (n.d.). Beilstein Journals. this compound | 72995-15-4 | XCA99515. (n.d.). Biosynth. [13] Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.). [14] US4362876A - Preparation of dihydroxyquinoline and certain derivatives. (n.d.). Google Patents. [15] (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. [16] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). [5] WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (n.d.). Google Patents. [1] Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. [17] (PDF) 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (2023). ResearchGate. ChemInform Abstract: Synthesis of 3,4‐Dihydropyrimidin‐2(1H). (n.d.). Sci-Hub. [18] Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). [19] 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [20] Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. (2017). BJOC. [21] 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis. (n.d.). ChemicalBook. [22] New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (n.d.). PMC. [23] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). [24] One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. (2022). Helda - University of Helsinki. [25] 2 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 Chemical Papers. (2024). ResearchGate. [26] Current time information in DE. (n.d.). [27] (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). ResearchGate. [2] CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000. [3] Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group.

Sources

The Rising Therapeutic Potential of the 5-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient therapeutic development. The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized for its versatile pharmacological properties.[1] Its derivatives have demonstrated a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Within this broad class of compounds, the 3,4-dihydroquinolin-2(1H)-one core has emerged as a particularly promising entity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of a key derivative: the 5-chloro-3,4-dihydroquinolin-2(1H)-one scaffold. The strategic placement of a chlorine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a focal point of contemporary research.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding quinolin-2(1H)-ones.[4] For the synthesis of the 5-chloro substituted core, a plausible synthetic pathway would start from commercially available 5-chloro-2-nitrobenzaldehyde.

Illustrative Synthetic Pathway:

Synthesis_of_this compound A 5-chloro-2-nitrobenzaldehyde B Wittig Reaction (EtO)2P(O)CH2CO2Et, NaH A->B C Ethyl (E)-3-(5-chloro-2-nitrophenyl)acrylate B->C D Reduction Fe, NH4Cl C->D E Cyclization D->E F This compound E->F

Caption: A potential synthetic route to this compound.

This pathway leverages well-established organic reactions to construct the target molecule. The initial Wittig reaction forms the α,β-unsaturated ester, which is then subjected to a reduction of the nitro group, typically with iron in the presence of an acid or ammonium chloride, followed by spontaneous or acid-catalyzed intramolecular cyclization to yield the desired this compound scaffold.

I. Anticancer Activity: A Multi-Targeted Approach

The this compound scaffold has garnered significant attention for its potent anticancer activities, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

A. Mechanism of Action: Targeting Key Oncogenic Drivers

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of several critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6][7]

  • EGFR and BRAF Inhibition: Mutations in the EGFR and BRAF genes are well-established drivers of various cancers.[7][8] The quinazolinone core, a related structure, is a known pharmacophore for EGFR inhibitors.[9] The dual inhibition of both EGFR and BRAF is a strategic approach to overcome resistance mechanisms.[7] The this compound scaffold can be functionalized to interact with the ATP-binding sites of these kinases, thereby blocking their downstream signaling pathways and inhibiting tumor growth.

  • VEGFR2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily regulated by the VEGFR2 signaling pathway.[6] Derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as potent VEGFR2 inhibitors, thereby impeding the tumor's blood supply.[6] Molecular docking studies have revealed that these compounds can effectively bind to the VEGFR2 kinase domain.[6]

  • Induction of Apoptosis: Beyond kinase inhibition, compounds derived from this scaffold have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the activation of caspases and the modulation of apoptotic proteins.[10]

B. Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of this scaffold is highly dependent on the nature and position of its substituents. The presence of the chlorine atom at the 5-position is often associated with enhanced biological activity.[3] Further modifications at other positions of the quinolinone ring and the introduction of various side chains can significantly impact potency and selectivity towards specific cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard protocol to evaluate the anticancer activity of novel this compound derivatives involves the MTT assay.

1. Cell Culture:

  • Human cancer cell lines (e.g., U87-MG and U138-MG for glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • Living cells will reduce the yellow MTT to purple formazan crystals.
  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.[11]

A[label="Seed cancer cells in 96-well plate"]; B[label="Treat with this compound derivatives"]; C [label="Incubate for 24-72 hours"]; D [label="Add MTT solution"]; E [label="Incubate for 2-4 hours"]; F [label="Solubilize formazan crystals"]; G [label="Measure absorbance"]; H [label="Calculate IC50 values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow of the MTT assay for anticancer activity screening.

II. Antimicrobial Activity: A Promising Frontier

While the primary focus has been on anticancer applications, the broader quinoline class of compounds possesses well-documented antimicrobial properties.[3][12] The inclusion of a chlorine atom, particularly at the 5-position, has been shown to enhance the antibacterial and antifungal activity of quinoline derivatives.[3][13]

A. Proposed Mechanism of Action

The precise antimicrobial mechanism of the this compound scaffold is not yet fully elucidated. However, based on related quinoline compounds, potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of quinolone antibiotics.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the scaffold may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Chelation of Metal Ions: The quinolinone structure may chelate essential metal ions required for microbial enzyme function.

B. Structure-Activity Relationship (SAR) Considerations

For antimicrobial activity, the presence and position of the chlorine atom are critical. Studies on benzimidazole-quinoline hybrids have shown that 5-chloro substitution enhances antibacterial activity.[3] Further derivatization of the this compound core could lead to the development of potent and selective antimicrobial agents.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured overnight in appropriate broth media.
  • The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

2. Broth Microdilution Assay:

  • The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14][15]
  • The standardized microbial inoculum is added to each well.
  • The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria and 24-48 hours for fungi.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[14]

A[label="Prepare serial dilutions of test compound"]; B[label="Inoculate with standardized microbial suspension"]; C [label="Incubate at appropriate temperature and time"]; D [label="Visually assess for microbial growth"]; E [label="Determine Minimum Inhibitory Concentration (MIC)"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Quinoline and its derivatives have demonstrated significant anti-inflammatory activities, suggesting that the this compound scaffold could also be a valuable starting point for the development of novel anti-inflammatory agents.[2][16]

A. Potential Mechanisms of Action

The anti-inflammatory effects of quinoline-based compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[17] Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. Additionally, some quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines.[18]

B. Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolinones

For quinazolinone derivatives, the presence of electron-withdrawing groups on the heterocyclic system has been shown to increase anti-inflammatory activity.[19] This suggests that the 5-chloro substituent on the 3,4-dihydroquinolin-2(1H)-one scaffold could be beneficial for this biological activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit protein denaturation, a well-documented cause of inflammation.

1. Preparation of Reaction Mixture:

  • A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin.
  • Diclofenac sodium can be used as a positive control.[2]

2. Induction of Denaturation:

  • The reaction mixtures are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes to induce denaturation.
  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

3. Calculation of Inhibition:

  • The percentage inhibition of protein denaturation is calculated and compared to the control.

IV. Neuroprotective Effects: A Hope for Neurodegenerative Diseases

The 3,4-dihydro-2(1H)-quinolinone core is a key structural feature in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21]

A. Mechanisms of Neuroprotection

The neuroprotective effects of this scaffold are believed to be multifactorial:

  • Inhibition of Monoamine Oxidase B (MAO-B): The 3,4-dihydro-2(1H)-quinolinone core can occupy the catalytic site of MAO-B, an enzyme involved in the degradation of dopamine.[20] Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.

  • Inhibition of Acetylcholinesterase (AChE): The scaffold can also interact with the peripheral anionic site (PAS) of AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[20] Inhibiting AChE is a key therapeutic strategy for Alzheimer's disease.

  • Antioxidant Activity: Quinoline derivatives are known to possess antioxidant properties, which can help to mitigate the oxidative stress implicated in the pathogenesis of many neurodegenerative disorders.[21][22]

B. Structure-Activity Relationship (SAR) for Neuroprotection

The neuroprotective activity of 3,4-dihydro-2(1H)-quinolinone derivatives can be modulated by substitutions on the quinolinone ring. For instance, C-7 substituted derivatives have shown potent MAO-B inhibitory activity.[20] This highlights the potential for optimizing the this compound scaffold for neuroprotective applications.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective potential is to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

1. Cell Culture:

  • Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.

2. Induction of Oxidative Stress:

  • Cells are pre-treated with the test compounds for a specific duration.
  • Oxidative stress is then induced by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

3. Assessment of Cell Viability:

  • Cell viability is measured using the MTT assay, as described in the anticancer section.
  • An increase in cell viability in the presence of the test compound compared to the oxidative stress control indicates a neuroprotective effect.[22]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its demonstrated potential in oncology, coupled with emerging evidence for its utility in antimicrobial, anti-inflammatory, and neuroprotective applications, underscores its significance in medicinal chemistry. The presence of the 5-chloro substituent often confers advantageous properties, enhancing the biological activity of the parent scaffold.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to further explore the structure-activity relationships for each biological activity.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed antimicrobial, anti-inflammatory, and neuroprotective effects.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent potential of the this compound scaffold, the scientific community is well-positioned to develop next-generation therapies for a range of challenging diseases.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC - PubMed Central. Available from: [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. PMC - NIH. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available from: [Link]

  • An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC. Available from: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central. Available from: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances (RSC Publishing). Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]

  • Preparation of dihydroxyquinoline and certain derivatives. Google Patents.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available from: [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. MDPI. Available from: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. Available from: [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PMC - NIH. Available from: [Link]

  • Design and synthesis of new quinoline-ester/-amide derivatives as potent antiproliferative agent targeting EGFR and BRAFV600E kinases. OUCI. Available from: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Available from: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. ResearchGate. Available from: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. PMC - NIH. Available from: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. Available from: [Link]

  • The mechanism of neuroprotective action of natural compounds. PubMed. Available from: [Link]

  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids. Fordham Research Commons. Available from: [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. PubMed. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI. Available from: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PubMed. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. Available from: [Link]

  • Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. PubMed. Available from: [Link]

  • Antimicrobial susceptibility testing - methods. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. Available from: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available from: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis commences with the acylation of 4-chloroaniline to form the key intermediate, 3-chloro-N-(4-chlorophenyl)propanamide. This intermediate subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by anhydrous aluminum chloride to yield the target compound. This guide offers a detailed methodology, mechanistic insights, safety protocols, and process optimization strategies, designed for researchers in organic synthesis and pharmaceutical development.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core structure is a privileged motif present in numerous biologically active molecules and natural products.[1][2] These compounds have garnered significant attention for their potential therapeutic applications, including roles as inhibitors of thromboxane A2 synthase and phosphodiesterase.[3] The targeted molecule, this compound (CAS No. 72995-15-4), serves as a valuable building block for creating more complex pharmaceutical agents.[4]

This application note details a reliable and reproducible synthesis pathway involving two primary transformations:

  • Amide Formation: A nucleophilic acyl substitution to create the precursor amide.

  • Intramolecular Friedel-Crafts Cyclization: A Lewis acid-catalyzed electrophilic aromatic substitution to form the final bicyclic structure.

The protocol emphasizes experimental causality, robust safety measures, and validation checkpoints to ensure high purity and yield.

Reaction Scheme & Mechanism

The overall synthetic pathway is illustrated below:

Scheme 1: Overall Synthesis of this compound

(Image: Step 1 shows the reaction of 4-chloroaniline with 3-chloropropionyl chloride to form 3-chloro-N-(4-chlorophenyl)propanamide. Step 2 shows the intramolecular Friedel-Crafts cyclization of the intermediate using AlCl₃ to yield this compound.)

Mechanism of Amide Formation

The first step is a standard Schotten-Baumann reaction, where the nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[5] A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.

Mechanism of Intramolecular Friedel-Crafts Cyclization

The core of this synthesis is the intramolecular Friedel-Crafts reaction.[6] The mechanism proceeds as follows:

  • Activation: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates with both the carbonyl oxygen and the nitrogen of the amide group of the precursor, 3-chloro-N-(4-chlorophenyl)propanamide. This coordination enhances the electrophilicity of the aliphatic chain.

  • Carbocation Formation: The AlCl₃ facilitates the departure of the chloride ion from the propyl chain, generating a carbocation or a highly polarized acylium-like intermediate.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon intramolecularly. The cyclization occurs at the ortho position to the amide group, which is an activating group, and meta to the deactivating chloro group.

  • Rearomatization: The resulting arenium ion intermediate is deprotonated by AlCl₄⁻, which restores aromaticity and regenerates the AlCl₃ catalyst, yielding the final product.[6] The ketone product, being a Lewis base, will form a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[6]

Friedel-Crafts Cyclization Mechanism Mechanism of Intramolecular Friedel-Crafts Cyclization cluster_0 Activation cluster_1 Cyclization cluster_2 Deprotonation & Product Formation Intermediate 3-chloro-N-(4-chlorophenyl) propanamide Complex Activated Complex Intermediate->Complex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Carbocation Acylium-like Intermediate Complex->Carbocation Loss of AlCl₄⁻ Arenium Arenium Ion (Sigma Complex) Carbocation->Arenium Intramolecular Electrophilic Attack ProductComplex Product-AlCl₃ Complex Arenium->ProductComplex Deprotonation (Rearomatization) FinalProduct 5-chloro-3,4-dihydroquinolin- 2(1H)-one ProductComplex->FinalProduct Aqueous Workup

Diagram 1: Mechanism of Intramolecular Friedel-Crafts Cyclization.

Materials and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Supplier Notes
4-Chloroaniline106-47-8C₆H₆ClN127.57Purity ≥98%
3-Chloropropionyl chloride625-36-5C₃H₄Cl₂O126.97Purity ≥98%
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0AlCl₃133.34Anhydrous grade is critical.[7]
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Use from a solvent purification system or sealed bottle.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Distill before use.
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46~37% aqueous solution.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Reagent grade for extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18Reagent grade for chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.
Equipment
  • Three-neck round-bottom flasks with appropriate stoppers

  • Magnetic stirrer and stir bars

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath and heating mantle

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

Experimental Protocol

G Overall Synthesis Workflow start_materials Starting Materials: 4-Chloroaniline 3-Chloropropionyl Chloride amidation Step 1: Amidation (DCM, TEA, 0°C to RT) start_materials->amidation workup1 Aqueous Workup & Extraction amidation->workup1 purification1 Purification of Intermediate (Flash Chromatography) workup1->purification1 intermediate Intermediate: 3-chloro-N-(4-chlorophenyl)propanamide purification1->intermediate cyclization Step 2: Friedel-Crafts Cyclization (Anhydrous AlCl₃) intermediate->cyclization quench Quenching (Ice / aq. HCl) cyclization->quench workup2 Extraction & Drying quench->workup2 purification2 Final Purification (Recrystallization) workup2->purification2 product Final Product: This compound purification2->product

Diagram 2: Overall Synthesis Workflow.

Part A: Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide (Intermediate)
  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-chloroaniline (10.0 g, 78.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (13.1 mL, 94.1 mmol, 1.2 eq) to the stirred solution.

  • Acylation: Prepare a solution of 3-chloropropionyl chloride (8.3 mL, 86.2 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure intermediate as a solid. The structure of this intermediate is characterized by a propanamide backbone with a chlorine at the 3-position and a 4-chlorophenyl group on the amide nitrogen.[8]

Part B: Synthesis of this compound

CRITICAL: This reaction must be performed under strictly anhydrous conditions. All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (N₂ or Ar). Anhydrous AlCl₃ reacts violently with water.[9][10]

  • Setup: In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a nitrogen inlet, add anhydrous aluminum chloride (23.5 g, 176.4 mmol, ~3.0 eq).

  • Addition of Intermediate: Cool the flask to 0 °C. Add the 3-chloro-N-(4-chlorophenyl)propanamide (12.8 g, 58.8 mmol, 1.0 eq) portion-wise to the stirred AlCl₃ over 20-30 minutes. The addition is exothermic.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140 °C using a heating mantle. Maintain this temperature for 2-3 hours. The mixture will become a dark, viscous melt. Monitor for the evolution of HCl gas (use a suitable trap). The reaction can be monitored by quenching a small aliquot and analyzing by TLC.

  • Quenching (CAUTION):

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker (2 L) containing crushed ice (~300 g) and concentrated HCl (50 mL).

    • Under vigorous stirring in a fume hood , carefully and slowly pour the cooled reaction melt onto the ice/HCl mixture. This quenching process is highly exothermic and will release significant amounts of HCl gas.

    • A precipitate (the product) should form. Stir the mixture until all the ice has melted and the dark complex has decomposed.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash the cake with a small amount of cold ethanol to remove colored impurities.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent for this class of compounds is ethanol or isopropanol.

    • Dissolve the crude solid in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The final product is this compound, a solid with a molecular weight of 181.62 g/mol .[4]

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11] Perform all operations in a well-ventilated fume hood.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[9][10] Handle in a dry environment (e.g., glove box or under inert atmosphere).[9] Keep away from moisture and have a Class D fire extinguisher or dry sand readily available for spills.[9] Do not use water to clean up spills.[9]

  • 3-Chloropropionyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care in a fume hood.

  • 4-Chloroaniline: Toxic upon ingestion, inhalation, or skin contact. Handle with appropriate protective measures.

  • Quenching Step: The quenching of the Friedel-Crafts reaction is extremely hazardous due to the violent exothermic reaction and release of large volumes of HCl gas. Perform this step slowly and carefully in a robust fume hood.

Troubleshooting and Process Optimization

IssuePossible CauseSuggested Solution
Low Yield in Step A Incomplete reaction; moisture contamination hydrolyzing the acid chloride.Ensure all reagents and solvents are anhydrous. Extend the reaction time and monitor by TLC until the starting material is consumed. Ensure the base (TEA) is of good quality and used in sufficient excess.
Low Yield in Step B Inactive AlCl₃ (hydrolyzed); insufficient heating or reaction time.Use a fresh, unopened container of anhydrous AlCl₃. Ensure the reaction is heated to the specified temperature and maintained for the full duration. Using a slight excess of AlCl₃ (e.g., 3.5-4.0 eq) may improve the yield, as seen in similar cyclizations.[12]
Formation of Side Products Overheating leading to decomposition; intermolecular side reactions.Maintain strict temperature control during the cyclization. Ensure high dilution is not used, as intramolecular reactions are favored at higher concentrations.
Difficult Purification Presence of tar or polymeric materials.Ensure the quenching procedure is efficient to break down all complexes. A pre-purification step, such as slurrying the crude product in a solvent like ether or DCM to remove non-polar impurities, can be beneficial before recrystallization.

References

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous) Safety Information. Retrieved from Princeton EHS. [Link]

  • Chem-Supply. (2014, October 24). Safety Data Sheet: Aluminum Chloride 0.1M. Retrieved from GSMSDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from Carl ROTH. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from NJ.gov. [Link]

  • Winn, M., et al. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S.
  • Li, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(13), 4105. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Molbank. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from NIH. [Link]

  • ChemSynthesis. (2025). N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. Retrieved from ChemSynthesis. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from Patsnap. [Link]

  • Google Patents. (n.d.). US4362876A - Preparation of dihydroxyquinoline and certain derivatives.
  • National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[12]annulen-7-ols. Retrieved from NIH. [Link]

  • Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved from Beilstein Archives. [Link]

  • National Center for Biotechnology Information. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Retrieved from NIH. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from NIH. [Link]

  • Patsnap Eureka. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from Patsnap. [Link]

  • ACS Publications. (1992). 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase. Journal of Medicinal Chemistry. [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from Googleapis. [Link]

Sources

Catalytic Pathways to 5-Chloro-3,4-dihydroquinolin-2(1H)-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Chloro-3,4-dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a diverse array of biologically active molecules.[1][2][3] The introduction of a chlorine atom at the 5-position can significantly modulate the pharmacological properties of these compounds, making this compound a crucial intermediate for the synthesis of novel therapeutics. This application note provides a detailed overview of various catalytic methods for the preparation of this important synthetic building block, offering researchers and drug development professionals a practical guide to its synthesis. We will delve into the mechanistic underpinnings of these catalytic transformations, provide detailed experimental protocols, and compare the advantages and limitations of each approach.

Strategic Approaches to the Dihydroquinolinone Core

The synthesis of the 3,4-dihydroquinolin-2(1H)-one ring system is typically achieved through the intramolecular cyclization of a suitably substituted acyclic precursor. The choice of catalytic system is paramount in achieving high yields and purity. This guide will focus on three prominent and effective catalytic strategies:

  • Palladium-Catalyzed Intramolecular Heck Reaction

  • Lewis Acid-Catalyzed Friedel-Crafts Cyclization

  • Copper-Catalyzed Cyclization Strategies

Each of these methods offers a unique set of advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Intramolecular Heck Reaction: A Powerful C-C Bond Forming Strategy

The intramolecular Heck reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of cyclic structures through a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[4][5] This method is particularly well-suited for the synthesis of dihydroquinolinones from N-aryl-α,β-unsaturated amide precursors.

Mechanistic Insights

The catalytic cycle of the intramolecular Heck reaction is a well-studied process.[4] For the synthesis of this compound, the likely precursor is N-(2,5-dichlorophenyl)acrylamide. The reaction proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichlorophenyl ring to form a Pd(II) complex.

  • Migratory Insertion: The double bond of the acrylamide moiety inserts into the Aryl-Pd bond, forming a new C-C bond and a six-membered ring. This step is typically regioselective, favoring the 6-endo-trig cyclization pathway.[6]

  • β-Hydride Elimination: A hydrogen atom from the newly formed ring is eliminated, regenerating the double bond within the ring and forming a Pd(II)-hydride species.

  • Reductive Elimination: The Pd(II)-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release a proton, which is neutralized by a base.

G cluster_cycle Intramolecular Heck Catalytic Cycle cluster_reactants Reactants & Product A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Aryl-Pd(II)-Cl Complex B->C D Migratory Insertion C->D Alkene Coordination E Cyclized Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Product-Pd(II)-H Complex F->G H Reductive Elimination G->H Base Product This compound G->Product Product Release H->A - H-Base+ Reactant N-(2,5-dichlorophenyl)acrylamide Reactant->B caption Figure 1. Simplified Heck Reaction Mechanism.

Caption: Figure 1. Simplified Heck Reaction Mechanism.

Experimental Protocol: Palladium-Catalyzed Cyclization

This protocol is adapted from general procedures for intramolecular Heck reactions for the synthesis of dihydroquinolinones.[4][7]

Materials:

  • N-(2,5-dichlorophenyl)acrylamide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-(2,5-dichlorophenyl)acrylamide, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Self-Validation and Causality:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalyst system for Heck reactions. The phosphine ligand stabilizes the palladium center and promotes the catalytic cycle.

  • Base: Triethylamine is crucial to neutralize the hydrohalic acid generated during the reductive elimination step, thus regenerating the active Pd(0) catalyst.

  • Solvent: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation of the Pd(0) species, which would deactivate the catalyst.

Lewis Acid-Catalyzed Friedel-Crafts Cyclization: A Classic Approach

The intramolecular Friedel-Crafts reaction is a powerful method for forming C-C bonds by the cyclization of an acyl group onto an aromatic ring in the presence of a strong Lewis acid. For the synthesis of this compound, the precursor would be N-(2-chlorophenyl)-3-chloropropanamide.

Mechanistic Insights

The reaction is believed to proceed through the following steps:

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the amide, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Aromatic Substitution: The activated acyl group is attacked by the electron-rich aromatic ring at the position ortho to the nitrogen atom, forming a six-membered ring and a resonance-stabilized carbocation (a sigma complex).

  • Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the desired dihydroquinolinone.

  • Demethylation (if applicable): In some cases, with methoxy-substituted anilines, the Lewis acid can also effect demethylation.[8]

G cluster_workflow Friedel-Crafts Cyclization Workflow Start Start: N-(2-chlorophenyl)-3-chloropropanamide + AlCl3 Step1 Mix Reactants in Solvent Start->Step1 Step2 Heat Reaction Mixture (e.g., 150°C) Step1->Step2 Step3 Monitor Progress (TLC/LC-MS) Step2->Step3 Step4 Quench with Acid/Ice Step3->Step4 Step5 Extract Product Step4->Step5 Step6 Purify by Crystallization/Chromatography Step5->Step6 End End Product: This compound Step6->End caption Figure 2. Workflow for Friedel-Crafts Cyclization.

Caption: Figure 2. Workflow for Friedel-Crafts Cyclization.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization

This protocol is based on the cyclization of a similar substrate.[8]

Materials:

  • N-(2-chlorophenyl)-3-chloropropanamide (1.0 equiv)

  • Aluminum chloride (AlCl₃) (3.0-4.0 equiv)

  • High-boiling solvent (e.g., decahydronaphthalene or diphenyl ether)

Procedure:

  • To a flame-dried round-bottom flask equipped with a condenser and a mechanical stirrer, add aluminum chloride.

  • Slowly add the high-boiling solvent under a stream of nitrogen.

  • Carefully add N-(2-chlorophenyl)-3-chloropropanamide to the stirred suspension.

  • Heat the reaction mixture to 150-160 °C for 3-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum salts.[8]

  • The product may precipitate. If so, collect it by filtration, wash with water, and dry.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Self-Validation and Causality:

  • Lewis Acid: AlCl₃ is a strong Lewis acid that effectively activates the amide for intramolecular electrophilic attack. The use of a stoichiometric excess is often necessary.

  • High Temperature: The reaction typically requires high temperatures to overcome the activation energy for the Friedel-Crafts acylation.

  • Quenching: The acidic workup is essential to decompose the aluminum-product complex and protonate the amide.

  • Safety: The reaction with AlCl₃ is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Copper-Catalyzed Cyclization: An Emerging Alternative

Copper-catalyzed reactions have gained prominence as a more economical and sustainable alternative to palladium-based methods for the synthesis of N-heterocycles.[9] While specific protocols for this compound are less documented, the general principles of copper-catalyzed Ullmann-type couplings can be applied.

Mechanistic Considerations

A plausible pathway for the copper-catalyzed synthesis from N-(2-chlorophenyl)acrylamide could involve an intramolecular C-N bond formation. The mechanism, while not as definitively established as the Heck reaction, is thought to proceed via:

  • Ligand Exchange: A Cu(I) salt reacts with the amide to form a copper-amido species.

  • Oxidative Addition: The copper center may oxidatively add to a C-H bond on the aromatic ring, although a concerted metalation-deprotonation pathway is also possible.

  • Reductive Elimination: The aryl and amido ligands on the copper center undergo reductive elimination to form the C-N bond and the dihydroquinolinone ring, regenerating the Cu(I) catalyst.

General Protocol Outline: Copper-Catalyzed Cyclization

Materials:

  • N-(2,5-dichlorophenyl)acrylamide (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1-0.2 equiv)

  • A suitable ligand (e.g., a phenanthroline or a diamine) (0.2-0.4 equiv)

  • A strong base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • A high-boiling polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Combine the starting material, CuI, ligand, and base in a reaction vessel under an inert atmosphere.

  • Add the solvent and heat the mixture to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction until completion.

  • Perform an aqueous workup, extract with an organic solvent, and purify the product.

Rationale and Future Directions:

The development of a robust copper-catalyzed method for the synthesis of this compound would be a valuable contribution to the field. Further optimization of the catalyst, ligand, base, and solvent system would be required to achieve high yields for this specific substrate.

Data Summary and Comparison of Methods

Catalytic MethodPrecursorCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium-Catalyzed Heck N-(2,5-dichlorophenyl)acrylamidePd(OAc)₂ / PPh₃100-120 °C, DMF, Et₃NHigh functional group tolerance, well-understood mechanism.Cost of palladium, potential for catalyst poisoning.
Lewis Acid-Catalyzed N-(2-chlorophenyl)-3-chloropropanamideAlCl₃150-160 °C, high-boiling solventInexpensive catalyst, simple procedure.Harsh conditions, limited functional group tolerance, stoichiometric Lewis acid.
Copper-Catalyzed N-(2,5-dichlorophenyl)acrylamideCuI / Ligand120-150 °C, DMF/DMSO, BaseEconomical, more sustainable.Less developed for this specific substrate, may require significant optimization.

Conclusion

The synthesis of this compound can be effectively achieved through several catalytic methods. The palladium-catalyzed intramolecular Heck reaction offers a reliable and versatile route with broad functional group compatibility. For a more classical and cost-effective approach, Lewis acid-catalyzed Friedel-Crafts cyclization is a viable option, albeit with harsher reaction conditions. Copper-catalyzed methods represent a promising and more sustainable avenue for future research and process development. The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired level of functional group tolerance. This guide provides a solid foundation for researchers to select and implement a suitable catalytic strategy for the preparation of this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • Zhao, Y.-H., Wang, L.-C., & Wu, X.-F. (2026). Controllable copper-catalysed photo-induced carbonylative cyclization to access dihydroquinolinones and oxindoles. RSC Publishing.
  • ResearchGate. (2025). Palladium-catalyzed cyclization of N-(2-iodophenyl)acrylamides and hydrophosphoryl compounds in the presence of (R,R)-DIOP and (S)-Monophos ligands. [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

  • MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Acid-promoted formal [3 + 2] cyclization/N,O-ketalization of in situ generated ortho-alkynyl quinone methides: access to bridged 2,3-cyclopentanoindoline skeletons. [Link]

  • National Center for Biotechnology Information. (2025). Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. [Link]

  • PubMed. (2018). A Catalytic Oxidative Quinone Heterofunctionalization Method: Synthesis of Strongylophorine-26. [Link]

  • National Center for Biotechnology Information. (n.d.). A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. [Link]

  • Sci-Hub. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. [Link]

  • ResearchGate. (n.d.). Dihydroquinolinones & their preparation. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. [Link]

  • National Center for Biotechnology Information. (2020). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita-Baylis-Hillman Alcohols. [Link]

  • ChemRxiv. (2025). Palladium-Catalyzed Carbo-Oxygenative Cyclization of Chloroprenes to Access Organo-fluorophores. [Link]

  • Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • National Center for Biotechnology Information. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]

  • ResearchGate. (n.d.). Palladium catalyzed tandem cyclization of acryloylbenzamides and N-arylacrylamides with epoxides: Access to functionalized isoquinolinediones and oxindoles. [Link]

  • Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

Sources

Introduction: The Versatile Scaffold of 5-Chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of 5-chloro-3,4-dihydroquinolin-2(1H)-one as a pivotal intermediate in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

This compound is a heterocyclic compound featuring a dihydroquinolinone core. This structural motif is of significant interest in medicinal chemistry as it forms the backbone of a wide array of biologically active molecules. The presence of a chlorine atom at the 5-position provides a reactive handle for a variety of cross-coupling and substitution reactions, making it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an overview of its properties, safety considerations, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in quantitative experimental setups.

PropertyValueSource
CAS Number 72995-15-4[1][2]
Molecular Formula C₉H₈ClNO[1][2]
Molecular Weight 181.62 g/mol [1][2]
Appearance Solid
pKa 14.04 ± 0.20 (Predicted)[1]
Storage Temperature 2-8°C

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

  • Harmful if swallowed (H302)[2]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

In case of exposure, follow standard first-aid procedures and seek medical attention.[3][4]

Synthetic Applications and Protocols

The reactivity of the C-Cl bond at the 5-position and the N-H group of the lactam moiety allows for a range of synthetic modifications. This section details protocols for N-alkylation and three key palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

N-Alkylation

N-alkylation of the dihydroquinolinone core is a common strategy to introduce diverse substituents, which can significantly modulate the pharmacological properties of the resulting molecules. The reaction proceeds via deprotonation of the lactam nitrogen followed by nucleophilic substitution on an alkyl halide.

Rationale for Experimental Choices: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the N-H of the lactam, which has a pKa of around 14.[1] An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is chosen to dissolve the starting materials and facilitate the reaction without interfering with the strong base. The choice of the alkylating agent (e.g., alkyl bromide or iodide) will determine the nature of the substituent introduced at the nitrogen atom.

N-Alkylation Experimental Workflow

Detailed Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the resulting suspension at 0°C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. In this context, it allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the dihydroquinolinone core.

Rationale for Experimental Choices: The catalytic cycle of the Suzuki reaction involves the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for transmetalation. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates. For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

Simplified Suzuki Coupling Mechanism

Detailed Protocol for Suzuki Cross-Coupling:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), a suitable phosphine ligand like SPhos (0.1 eq.), and a base such as K₂CO₃ (3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-aryl-3,4-dihydroquinolin-2(1H)-one derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the synthesis of N-aryl and N-heteroaryl compounds from aryl halides and primary or secondary amines.

Rationale for Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and reductive elimination to furnish the arylamine product.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to facilitate the deprotonation of the coordinated amine. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective for the coupling of less reactive aryl chlorides.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 eq.) and an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 5-amino-3,4-dihydroquinolin-2(1H)-one derivative.

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly valuable for the synthesis of arylalkynes.

Rationale for Experimental Choices: The Sonogashira reaction involves two interconnected catalytic cycles.[4] In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, which is deprotonated by an amine base (e.g., triethylamine or diisopropylamine). The presence of a copper(I) salt, such as CuI, is crucial for this process.

Sonogashira Coupling Experimental Workflow

Detailed Protocol for Sonogashira Cross-Coupling:

  • To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), copper(I) iodide (CuI, 0.05 eq.), and a phosphine ligand (e.g., PPh₃, 0.06 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq.) and the terminal alkyne (1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 6-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 5-alkynyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its strategic functionalization through N-alkylation and palladium-catalyzed cross-coupling reactions provides efficient access to a diverse range of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide serve as a practical starting point for researchers aiming to leverage the synthetic potential of this important building block. As with any chemical synthesis, optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 5-Chloro-3,4-dihydroquinolin-2(1H)-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-2-one framework and its saturated analogue, 3,4-dihydroquinolin-2(1H)-one, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their recurrence as the core of numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active properties.[1][2] The structural rigidity of the bicyclic system, combined with its capacity for substitution at multiple positions, makes it a versatile template for designing novel therapeutic agents that can interact with a diverse range of biological targets.[1][3]

The specific starting material, 5-chloro-3,4-dihydroquinolin-2(1H)-one, represents a particularly strategic entry point for library synthesis in a drug discovery campaign. The lactam nitrogen (N-1) provides a readily accessible site for modification, while the chlorine atom at the C-5 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies. This application note provides a detailed guide to the key derivatization strategies for this scaffold, complete with actionable protocols and the scientific rationale underpinning these experimental choices.

Core Derivatization Strategies and Rationale

The derivatization of the this compound core can be systematically approached by targeting three primary regions of the molecule: the lactam nitrogen (N-1), the aromatic ring (C-5), and the aliphatic ring (C-3/C-4). Each site offers a unique opportunity to modulate the compound's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

G cluster_0 Derivatization Strategy Start This compound N1 N-1 Functionalization (Alkylation/Arylation) Start->N1 Modulate Solubility & Target Engagement C5 C-5 Cross-Coupling (e.g., Suzuki-Miyaura) Start->C5 Explore New Binding Pockets Other Other Modifications (C3, C4, C6-C8) Start->Other Fine-tune Potency & Selectivity Library Diverse Compound Library N1->Library C5->Library Other->Library Screening Biological Screening & SAR Analysis Library->Screening

Caption: High-level workflow for drug discovery using the this compound scaffold.

Strategy 1: N-1 Position Functionalization via Alkylation and Arylation

The secondary amine within the lactam ring is a prime target for derivatization. Modification at this position can significantly impact a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences solubility, cell permeability, and metabolic stability. Furthermore, appendages at N-1 can extend into new binding pockets of a target protein, enhancing potency and selectivity.

A. N-Alkylation: This is a fundamental transformation, typically achieved by deprotonating the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

B. N-Arylation: Introducing an aryl or heteroaryl group at the N-1 position often leads to derivatives with enhanced biological activity, for instance, by facilitating π-π stacking interactions with aromatic residues in a protein's active site. While traditional methods like the Ullmann condensation require harsh conditions, modern palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig amination, offer milder and more versatile alternatives.[3][4] More recently, photoredox catalysis has emerged as a mild and efficient method for the N-arylation of lactams.[5]

Strategy 2: C-5 Position Diversification via Palladium-Catalyzed Cross-Coupling

The chloro-substituent at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This approach is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of a library of analogues with diverse substituents on the aromatic core.[3][6]

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organohalide with an organoboron species, is particularly powerful due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[7][8] By replacing the C-5 chlorine with various aryl, heteroaryl, or vinyl groups, researchers can systematically probe the SAR associated with this region of the molecule. This strategy has been successfully employed to develop potent inhibitors for various targets.[3][9]

Suzuki_Mechanism A Quinolinone-Cl (Ar-X) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X C->D Pd insertion G Transmetalation D->G Ligand Exchange E Boronic Acid (R-B(OH)2) E->G F Base F->G H Ar-Pd(II)-R G->H I Reductive Elimination H->I I->B Catalyst regeneration J Coupled Product (Ar-R) I->J C-C bond formation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Detailed Experimental Protocols

Note: All reactions should be conducted in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) should be observed. Reagents should be of high purity. Anhydrous solvents should be used where specified.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation using benzyl bromide as an example electrophile.

Materials and Reagents Supplier Grade
This compoundCommercially Available>97%
Sodium Hydride (NaH), 60% dispersion in mineral oilSigma-AldrichReagent Grade
N,N-Dimethylformamide (DMF), anhydrousAcros Organics>99.8%
Benzyl bromideAlfa Aesar>99%
Saturated aqueous NH4Cl solutionIn-house preparation-
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
Brine (Saturated aqueous NaCl)In-house preparation-
Anhydrous Magnesium Sulfate (MgSO4)VWR ChemicalsAnhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 500 mg, 2.75 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 1.2 eq, e.g., 132 mg, 3.30 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq, e.g., 0.36 mL, 3.03 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (e.g., 15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: C-5 Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of the C-5 chloro position with phenylboronic acid, a representative example for introducing aryl moieties.[10][11]

Materials and Reagents Supplier Grade
This compoundCommercially Available>97%
Phenylboronic acidCommercially Available>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals>97%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercially Available>98%
Potassium Phosphate (K₃PO₄), anhydrousSigma-Aldrich>98%
1,4-Dioxane, anhydrousAcros Organics>99.8%
Water, deionizedIn-house-
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
Celite®Sigma-Aldrich-

Procedure:

  • Reaction Setup: In a microwave vial or a Schlenk flask, combine this compound (1.0 eq, e.g., 200 mg, 1.10 mmol), phenylboronic acid (1.5 eq, e.g., 201 mg, 1.65 mmol), and anhydrous potassium phosphate (3.0 eq, e.g., 700 mg, 3.30 mmol).

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 eq, e.g., 20 mg, 0.022 mmol) and XPhos (0.06 eq, e.g., 32 mg, 0.066 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 0.5 mL) via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C (either in a preheated oil bath or using a microwave reactor) and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 5-phenyl-3,4-dihydroquinolin-2(1H)-one product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Illustrative Data and Structure-Activity Relationships (SAR)

The derivatization strategies outlined above allow for a systematic exploration of the chemical space around the quinolinone core. The nature and position of substituents can dramatically influence biological activity.[3][6] For instance, in the development of inhibitors for targets like aldose reductase (AKR1B1) or various protein kinases, specific substitutions are crucial for achieving high potency.[9][12]

Below is a hypothetical table illustrating how data from a synthesized library could be presented to derive initial SAR insights.

Compound ID R¹ (N-1 position) R⁵ (C-5 position) Yield (%) Target IC₅₀ (µM)
Start -H-Cl->50
1a -CH₂Ph-Cl7825.3
1b -CH₂CH₂Ph-Cl7218.9
2a -H-Ph6510.1
2b -H-4-MeO-Ph615.7
2c -H-3-Pyridyl552.2
3a -CH₂Ph-Ph580.85
3b -CH₂Ph-3-Pyridyl490.12

SAR Interpretation:

  • N-1 Substitution: Alkylation at the N-1 position (e.g., 1a , 1b ) provides a modest increase in activity compared to the unsubstituted core.

  • C-5 Substitution: Replacing the C-5 chlorine with aryl groups (2a-2c ) significantly boosts potency, suggesting this vector is critical for target engagement. The introduction of a hydrogen bond acceptor (pyridyl group in 2c ) is particularly beneficial.

  • Synergistic Effects: Combining favorable substitutions at both N-1 and C-5 (3a , 3b ) leads to a dramatic improvement in potency. Compound 3b , featuring both an N-benzyl group and a C-5 pyridyl moiety, emerges as the most potent derivative in this hypothetical series, highlighting a synergistic effect between the two modifications.

Conclusion

The this compound scaffold is a high-value starting point for medicinal chemistry programs. Its strategic derivatization through robust and well-established synthetic protocols, such as N-functionalization and palladium-catalyzed cross-coupling, enables the rapid and efficient generation of diverse chemical libraries. The protocols and strategies detailed in this application note provide a solid foundation for researchers to explore the vast chemical space around this privileged core, ultimately accelerating the discovery of novel therapeutics for a wide range of diseases.

References

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). PubMed. Retrieved January 20, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. (2025). Universität Regensburg. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Direct Palladium-Catalyzed β-Arylation of Lactams. (2018). PubMed. Retrieved January 20, 2026, from [Link]

  • quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. (2019). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic-Chemistry.org. Retrieved January 20, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (2025). AKJournals. Retrieved January 20, 2026, from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 20, 2026, from [Link]

  • Pharmacological Activities of Pyrazoline Derivatives. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of dihydroxyquinoline and certain derivatives. (n.d.). Google Patents.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

The Versatile Scaffold: 5-chloro-3,4-dihydroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Within this vast family, the 3,4-dihydroquinolin-2(1H)-one core, and specifically its 5-chloro substituted variant (CAS No: 72995-15-4), has emerged as a critical building block in the rational design of novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the applications of 5-chloro-3,4-dihydroquinolin-2(1H)-one, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Intermediate

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyridinone ring, with a chlorine atom at the 5-position. This substitution pattern imparts specific electronic and steric properties that medicinal chemists can exploit to fine-tune the pharmacological profile of derivative compounds. Its utility primarily lies in its role as a key intermediate, providing a rigid and synthetically tractable platform for the elaboration of complex molecules targeting a range of biological pathways.

Synthesis of this compound: A Protocol

While numerous methods exist for the synthesis of dihydroquinolinones, a robust and adaptable approach involves the acylation of a suitably substituted aniline followed by an intramolecular cyclization. The following protocol is a representative method adapted from established procedures for similar quinolinone structures.[5]

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-6-nitroaniline

  • 3-chloropropionyl chloride

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Toluene

  • Palladium on carbon (10%)

Procedure:

  • Acylation: In a round-bottom flask, dissolve 2-chloro-6-nitroaniline (1 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add 3-chloropropionyl chloride (1.1 eq). Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(2-chloro-6-nitrophenyl)-3-chloropropanamide.

  • Reduction of the Nitro Group: To a solution of the N-(2-chloro-6-nitrophenyl)-3-chloropropanamide (1 eq) in a mixture of ethanol and water, add iron powder (5 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC. Once the reaction is complete, filter the hot solution through a pad of celite and wash the filter cake with hot ethanol. Concentrate the filtrate to obtain the crude N-(6-amino-2-chlorophenyl)-3-chloropropanamide.

  • Intramolecular Cyclization: The crude N-(6-amino-2-chlorophenyl)-3-chloropropanamide can be cyclized via a Heck-type reaction. Dissolve the crude product in a solvent such as toluene. Add a palladium catalyst, for instance, 10% palladium on carbon (0.05 eq), and a base like sodium carbonate (2 eq). Heat the reaction mixture at 100-110 °C for 3-4 hours under a nitrogen atmosphere.[5]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Causality in Experimental Choices:

  • The choice of 2-chloro-6-nitroaniline as the starting material is strategic, as the nitro group can be selectively reduced to an amine, which is essential for the subsequent cyclization.

  • The use of iron powder for the nitro reduction is a classic, cost-effective, and efficient method.

  • The palladium-catalyzed intramolecular cyclization is a powerful tool for the formation of the dihydroquinolinone ring system, offering good yields and functional group tolerance.[5]

Visualization of the Synthetic Workflow:

Synthesis_Workflow A 2-chloro-6-nitroaniline B N-(2-chloro-6-nitrophenyl)-3-chloropropanamide A->B Acylation (3-chloropropionyl chloride) C N-(6-amino-2-chlorophenyl)-3-chloropropanamide B->C Nitro Reduction (Fe, NH4Cl) D This compound C->D Intramolecular Cyclization (Pd catalyst)

Caption: Synthetic route to this compound.

Application in the Synthesis of Dopamine Receptor Modulators

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of several atypical antipsychotics, most notably aripiprazole.[6] These drugs often act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonists at 5-HT2A receptors. The 5-chloro substituent can be used to modulate the electronic properties and metabolic stability of the final compound.

Protocol 2: Synthesis of a Hypothetical Dopamine Receptor Modulator

This protocol outlines the synthesis of a hypothetical analogue of aripiprazole, demonstrating the use of this compound as a key intermediate.

Materials:

  • This compound

  • 1,4-dibromobutane

  • 1-(2,3-dichlorophenyl)piperazine

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

Procedure:

  • Alkylation of the Lactam Nitrogen: In a round-bottom flask, combine this compound (1 eq), 1,4-dibromobutane (3 eq), and potassium carbonate (2 eq) in DMF. Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-(4-bromobutyl)-5-chloro-3,4-dihydroquinolin-2(1H)-one.

  • Coupling with Piperazine Derivative: Dissolve the crude 1-(4-bromobutyl)-5-chloro-3,4-dihydroquinolin-2(1H)-one (1 eq) and 1-(2,3-dichlorophenyl)piperazine (1.2 eq) in a suitable solvent like acetonitrile. Add a base such as potassium carbonate (2 eq) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide. Reflux the mixture for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product.

Visualization of the Synthetic Workflow:

Dopamine_Modulator_Synthesis A This compound B 1-(4-bromobutyl)-5-chloro-3,4-dihydroquinolin-2(1H)-one A->B Alkylation (1,4-dibromobutane) D Final Product (Dopamine Receptor Modulator) B->D Coupling C 1-(2,3-dichlorophenyl)piperazine C->D

Caption: Synthesis of a hypothetical dopamine receptor modulator.

Signaling Pathways in Focus:

Dopamine D2 receptor modulators, such as the hypothetical compound synthesized above, are designed to interact with the dopamine signaling pathway in the brain. Aripiprazole, a well-studied example, acts as a partial agonist at D2 receptors. This means it can both activate the receptor (agonist activity) and block the effects of the endogenous neurotransmitter, dopamine (antagonist activity), depending on the local dopamine concentration. This "dopamine stabilization" is believed to contribute to its therapeutic effects in schizophrenia and bipolar disorder.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Modulator 5-chloro-dihydroquinolinone Derivative (Partial Agonist) Modulator->D2R

Caption: Simplified dopamine D2 receptor signaling pathway.

Potential as an Anticancer Scaffold

The quinoline core is prevalent in a number of anticancer agents.[7] Derivatives of 5-chloro-indole, a structurally related heterocycle, have shown potent inhibitory activity against EGFR and BRAF kinases, which are key targets in cancer therapy.[8][9] While specific data for this compound derivatives in this area is less reported in publicly available literature, the scaffold holds significant potential for the development of novel kinase inhibitors.

Quantitative Data for Related Compounds:

The following table summarizes the IC50 values of some chloro-substituted quinoline and indole derivatives against various cancer cell lines and kinases, illustrating the potential of this chemical space.

Compound ClassTargetIC50 ValueReference
7-chloroquinoline derivativesMCF-7 (breast cancer)21.41 µM[10]
7-chloroquinoline derivativesHCT-116 (colon cancer)21.41 µM[10]
5-chloro-indole-2-carboxylateEGFR68 nM[8]
Tetrahydroquinoline derivativeA549 (lung cancer)15-26 µM[11]

Potential as an Anti-inflammatory Agent

Chronic inflammation is implicated in a wide range of diseases. The discovery of small molecules that can modulate inflammatory pathways is a major goal of medicinal chemistry. Recently, derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide, a scaffold with some structural similarity to our core molecule, have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, demonstrating in vivo anti-inflammatory efficacy.[12] This suggests that the this compound scaffold could also be a valuable starting point for the development of novel anti-inflammatory agents.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the ability to readily functionalize its structure make it an attractive scaffold for the development of a wide range of therapeutic agents. From its established role in the synthesis of CNS drugs to its potential in oncology and inflammation, this seemingly simple molecule continues to be a source of inspiration for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this privileged scaffold in their quest for novel and effective medicines.

References

  • El‐Shahat, M., et al. (2022). Advances in the reduction of quinolines to 1,2,3,4‐tetrahydroquinolines. Journal of Heterocyclic Chemistry, 59(3), 399-421. Available at: [Link]

  • Fathy, U., Abd El Salam, H. A., Fayed, E. A., & Gouda, A. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Article.
  • Huisgen, R., Meldal, M., & Sharpless, K. B. (2002).
  • Juza, R., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Biomolecules, 11(9), 1262. Available at: [Link]

  • Lewis, M. C., et al. (2021). Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D 1 Receptor. Molecules, 26(11), 3123. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1297. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 15(1), 749-761. Available at: [Link]

  • Youssif, B. G. M., et al. (2022). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways.
  • CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents. (n.d.).
  • EP1294694B1 - Process for the preparation of quinoline derivatives - Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of medicinal chemistry, 43(2), 177-89. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2021). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Sridhar, J., et al. (2014). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 19(12), 20536-20556. Available at: [Link]

  • Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European journal of medicinal chemistry, 297, 117922. Available at: [Link]

  • PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved January 21, 2026, from [Link]

  • PubMed. (2021). Quinoline: An Attractive Scaffold in Drug Design. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the N-alkylation of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental procedure for the N-alkylation of 5-chloro-3,4-dihydroquinolin-2(1H)-one, a key synthetic transformation for the generation of diverse molecular libraries in drug discovery and development. The protocols and insights presented herein are grounded in established chemical principles and analogous transformations of related heterocyclic systems, ensuring a robust and reliable experimental design.

Introduction: The Strategic Importance of N-Alkylation

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this lactam nitrogen serves as a critical vector for modulating the physicochemical and pharmacological properties of the resulting molecules. By introducing a variety of alkyl substituents, researchers can fine-tune parameters such as solubility, metabolic stability, and target-binding affinity. The presence of the chloro-substituent at the 5-position of the aromatic ring further influences the electronic and lipophilic character of the molecule, offering a unique starting point for the synthesis of novel chemical entities.

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction, mechanistically analogous to the well-established Williamson ether synthesis.[1] In this process, the lactam nitrogen is first deprotonated by a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to form the desired N-alkylated product. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Schematics and Workflow

The overall transformation and experimental workflow are depicted below. The process begins with the deprotonation of the starting material, followed by the nucleophilic attack of the resulting anion on an alkyl halide. The reaction progress is monitored by Thin Layer Chromatography (TLC), and upon completion, the product is isolated and purified using column chromatography.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start This compound reaction_vessel Reaction Mixture start->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_vessel Addition quench Quenching (e.g., with water) reaction_vessel->quench Reaction Monitoring (TLC) extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Column Chromatography concentration->purification product Purified N-alkylated Product purification->product

Figure 1: A schematic representation of the experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of this compound using an alkyl halide. The specific quantities and reaction parameters may require optimization depending on the reactivity of the chosen alkylating agent.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound72995-15-4C₉H₈ClNOStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariesVariesAlkylating agent. Use 1.1-1.5 equivalents. Alkyl iodides and bromides are generally more reactive.
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Base. Use 2-3 equivalents. Ensure it is finely powdered and dry.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOReaction solvent. Use a sufficient amount to dissolve the starting material.
Ethyl Acetate141-78-6C₄H₈O₂For extraction and chromatography.
HexanesVariesVariesFor chromatography.
Deionized Water7732-18-5H₂OFor work-up.
Brine (Saturated NaCl solution)7647-14-5NaClFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Silica Gel7631-86-9SiO₂Stationary phase for column chromatography (230-400 mesh).
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure good stirring of the suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture to 0 °C before addition to control any potential exotherm.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting material spot is no longer visible on the TLC plate. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[2][3]

    • The choice of eluent will depend on the polarity of the N-alkylated product. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity is often effective.[4]

    • Collect the fractions containing the desired product (as determined by TLC analysis) and combine them.

    • Evaporate the solvent from the combined fractions to yield the purified N-alkylated this compound.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Expected Spectroscopic Signatures:

      • ¹H NMR: The disappearance of the N-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The protons on the carbon adjacent to the nitrogen will typically appear as a multiplet in the 3.5-4.5 ppm region, depending on the nature of the alkyl group.

      • ¹³C NMR: A shift in the carbon signals of the dihydroquinolinone core and the appearance of new signals corresponding to the carbons of the alkyl group.

      • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and potentially hazardous reagents.[6]

  • Alkylating Agents: Alkyl halides are reactive and potentially toxic. They should be handled with care. Avoid skin contact and inhalation.[7][8] Some alkylating agents are known or suspected carcinogens.[9]

  • Solvents: DMF is a skin and respiratory irritant. Handle it in a fume hood and avoid contact.

  • Bases: Potassium carbonate is an irritant. Avoid creating dust and handle it with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inactive Base: Ensure the potassium carbonate is anhydrous and finely powdered.

    • Insufficient Temperature/Time: The reaction may require higher temperatures or longer reaction times, especially with less reactive alkyl halides (e.g., alkyl chlorides).

    • Poor Quality Reagents: Use pure starting materials and dry solvents.

  • Formation of Side Products:

    • O-Alkylation: While N-alkylation is generally favored for lactams, O-alkylation can sometimes occur. Using a polar aprotic solvent like DMF generally favors N-alkylation.[10]

    • Dialkylation: This is generally not an issue for lactams as there is only one acidic proton on the nitrogen.

  • Purification Challenges:

    • If the product is difficult to separate from the starting material, careful optimization of the eluent system for column chromatography is necessary. A shallow gradient can improve separation.

    • If the product is highly polar, alternative purification techniques such as preparative TLC or reverse-phase chromatography may be considered.

References

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Holland, J. F., & Frei III, E. (Eds.). (2003). Cancer Medicine (6th ed.). BC Decker.
  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Müller, L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Toxicological Sciences, 100(1), 125-135.
  • ResearchGate. (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4.... Retrieved from [Link]

  • LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

  • Semantic Scholar. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 29). In Silica Gel Chromatography Which Compounds Elute First?. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer. Retrieved from [Link]

  • University of Rochester. (n.d.). Lab Safety Do's & Don'ts. Retrieved from [Link]

  • PubMed. (n.d.). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • DoveMed. (n.d.). Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • SpringerLink. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one via Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-3,4-dihydroquinolin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, bicyclic lactam structure serves as a key scaffold in the synthesis of various pharmacologically active agents, including inhibitors for enzymes implicated in oncology and neurodegenerative diseases. The demand for a reliable, efficient, and scalable synthesis is paramount for advancing research and enabling large-scale production. This application note provides a comprehensive guide for the scale-up synthesis of this intermediate, focusing on a field-proven Beckmann rearrangement strategy. We will delve into the causality behind procedural choices, present a detailed, self-validating protocol, and outline critical safety and analytical considerations.

Synthetic Strategy: The Beckmann Rearrangement Approach

While several synthetic routes to the dihydroquinolinone core exist, such as the reductive cyclization of cinnamic acid derivatives, the Beckmann rearrangement of a cyclic ketoxime offers a robust and highly efficient pathway for large-scale production.[1][2] This classic transformation converts an oxime into an amide or lactam under acidic conditions.[3][4]

Our selected strategy involves a two-step process:

  • Oximation: Formation of 5-chloro-1-tetralone oxime from commercially available 5-chloro-α-tetralone.

  • Rearrangement: Acid-catalyzed Beckmann rearrangement of the oxime using polyphosphoric acid (PPA) to yield the target lactam, this compound.

Causality for Route Selection:

  • High Efficiency: The Beckmann rearrangement is known for its high conversion rates and yields, particularly for cyclic systems.[2]

  • Atom Economy: The primary transformation involves a rearrangement rather than the addition of large molecular fragments, leading to good atom economy.

  • Reagent Choice: Polyphosphoric acid (PPA) serves as both the acidic catalyst and a powerful dehydrating agent, driving the reaction to completion.[1][2] While its high viscosity can present challenges during work-up, its effectiveness at industrial scales is well-established.

Process Workflow and Logic

The overall synthetic workflow is designed for clarity, safety, and efficiency, progressing from the starting material through the key intermediate to the final, purified product.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Work-up & Purification start 5-Chloro-α-tetralone reagents1 Hydroxylamine Hydrochloride Sodium Acetate Ethanol/Water oxime Intermediate: 5-Chloro-1-tetralone Oxime reagents1->oxime Reflux, 2-4h reagents2 Polyphosphoric Acid (PPA) oxime->reagents2 Dried Oxime product Crude Product reagents2->product Heat, 120-140°C workup Quench on Ice Neutralization (NaOH) Filtration product->workup purification Recrystallization (e.g., Ethanol) workup->purification final_product Final Product: This compound purification->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you optimize your reaction for higher yields and purity. The content is structured in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for this compound?

A common and reliable method for synthesizing 3,4-dihydroquinolin-2(1H)-one scaffolds is the intramolecular Friedel-Crafts-type cyclization of an N-aryl-3-halopropionamide. For the target molecule, this compound, this involves the cyclization of N-(3-chlorophenyl)-3-chloropropionamide. This precursor is typically synthesized from 3-chloroaniline and 3-chloropropionyl chloride. The subsequent cyclization is usually promoted by a Lewis acid, such as aluminum chloride (AlCl₃).

Q2: What is a realistic target yield for this synthesis?

Yields can vary significantly based on the scale, purity of starting materials, and optimization of reaction conditions. Generally, yields for this type of intramolecular cyclization can range from moderate to good.[1] A well-optimized protocol should aim for yields in the range of 60-85%. Lower yields often indicate issues with the cyclization step, side reactions, or product loss during workup and purification.

Q3: Which reaction parameters are most critical for maximizing yield?

The three most critical parameters to control are:

  • Temperature: The intramolecular Friedel-Crafts reaction is often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low can result in an incomplete reaction.

  • Lewis Acid Stoichiometry: A sufficient amount of Lewis acid (e.g., AlCl₃) is crucial for driving the reaction to completion. Typically, more than one equivalent is required to account for complexation with the amide functional group.

  • Moisture Control: Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the deactivation of the catalyst and ensure reproducibility.

Q4: How can I reliably confirm the identity and purity of the final product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the crude product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (181.62 g/mol for C₉H₈ClNO), confirming its elemental composition.[3][4]

  • Melting Point: A sharp melting point range indicates high purity.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis.

Problem Area 1: Low or No Product Formation

Q: My reaction has stalled, or TLC analysis shows only starting material. What are the likely causes and how can I fix this?

A: This issue almost always points to problems with the reagents or the reaction setup. Let's break down the potential causes.

Causality Analysis: Low reactivity is often traced back to an inactive catalyst or impure starting materials. The N-(3-chlorophenyl)-3-chloropropionamide precursor must be pure, as impurities from its synthesis can interfere with the cyclization. The primary culprit, however, is often the deactivation of the Lewis acid catalyst.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Action: Analyze your N-(3-chlorophenyl)-3-chloropropionamide precursor using ¹H NMR and melting point.

    • Rationale: Impurities, such as residual 3-chloroaniline, can form complexes with the Lewis acid, reducing its effective concentration. If impurities are detected, purify the precursor by recrystallization.[2]

  • Ensure Anhydrous Conditions:

    • Action: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Use fresh, anhydrous solvents. Handle the Lewis acid (e.g., AlCl₃) in a glovebox or under an inert atmosphere (Nitrogen or Argon).

    • Rationale: Aluminum chloride reacts violently with water to form aluminum hydroxide, rendering it inactive as a catalyst. Even atmospheric moisture can significantly impact the reaction.

  • Optimize Lewis Acid Stoichiometry and Addition:

    • Action: Increase the molar equivalents of AlCl₃. A common starting point is 1.2 to 2.5 equivalents. Add the AlCl₃ portion-wise to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exotherm.

    • Rationale: The amide carbonyl and nitrogen lone pair can coordinate with AlCl₃, effectively sequestering it. Sufficient excess is needed to ensure enough free catalyst is available to promote the electrophilic aromatic substitution.

  • Adjust Reaction Temperature and Time:

    • Action: If the reaction is clean but incomplete at a lower temperature, slowly warm the mixture. Monitor the progress by TLC.

    • Rationale: While controlling the initial exotherm is critical, some activation energy is required. A gradual increase in temperature (e.g., from 0 °C to room temperature or slightly above) can drive the reaction to completion.[5]

Problem Area 2: Significant Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low. What are the common side reactions?

A: The formation of multiple products typically indicates a loss of regioselectivity during the cyclization or intermolecular side reactions.

Causality Analysis: The key challenge in this synthesis is directing the electrophilic cyclization to the correct ortho position relative to the amide group, avoiding the other activated positions on the aromatic ring. Intermolecular polymerization can also occur if reaction conditions are too harsh.

Key Side Reactions:

  • Isomer Formation: Cyclization can potentially occur at the position para to the chlorine atom, leading to the formation of 7-chloro-3,4-dihydroquinolin-2(1H)-one.

  • Intermolecular Polymerization: At high temperatures or concentrations, the activated intermediate can react with another molecule of the starting material instead of cyclizing, leading to oligomeric or polymeric byproducts.

  • Tar Formation: Harsh conditions (e.g., excessive temperature, highly concentrated acid) can lead to complex decomposition pathways and the formation of intractable tar.[6][7]

Workflow for Minimizing Side Products:

G cluster_0 Troubleshooting Impurities cluster_1 Isomer Control cluster_2 Polymerization/Tar Control start High Impurity Level Detected check_isomer Check for Isomeric Products (NMR/LC-MS) start->check_isomer check_poly Check for High MW Byproducts (MS/GPC) start->check_poly temp_control Lower Reaction Temperature (e.g., maintain 0-5 °C) check_isomer->temp_control Isomer Detected concentration Reduce Reactant Concentration (High Dilution) check_poly->concentration Polymer/Tar Detected solvent_choice Screen Solvents (e.g., CS₂, Nitrobenzene) temp_control->solvent_choice end_node Purify via Column Chromatography or Recrystallization solvent_choice->end_node add_rate Slow, Controlled Addition of Reactant to Lewis Acid Slurry concentration->add_rate add_rate->end_node

Caption: Troubleshooting workflow for impurity management.

Experimental Protocols to Improve Selectivity:

  • Temperature Control is Paramount:

    • Protocol: Maintain the reaction temperature strictly between 0 °C and 5 °C during the addition of reagents and for the initial phase of the reaction. Use an ice-salt bath for better temperature management.

    • Rationale: Lower temperatures increase the selectivity of the Friedel-Crafts reaction, favoring the kinetically preferred ortho-product over the thermodynamically stable para-isomer.

  • High Dilution Conditions:

    • Protocol: Run the reaction at a lower concentration (e.g., 0.1 M). Consider using a syringe pump for the slow addition of the N-(3-chlorophenyl)-3-chloropropionamide solution to a cooled slurry of the Lewis acid in the solvent.

    • Rationale: High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization), thereby minimizing the formation of oligomeric side products.

  • Solvent Choice:

    • Protocol: While dichloromethane or dichloroethane are common, consider less polar solvents like carbon disulfide (CS₂) or coordinating solvents like nitrobenzene, which can modulate the reactivity of the Lewis acid.

    • Rationale: The solvent can influence the Lewis acid's activity and the stability of the reaction intermediates, thereby affecting the product distribution.

Problem Area 3: Difficulties in Product Isolation and Purification

Q: The reaction workup is messy, forming an emulsion, and purification by crystallization gives a low recovery. What can I do?

A: Challenges in workup and purification are common in Friedel-Crafts reactions due to the nature of the Lewis acid catalyst.

Causality Analysis: The workup requires quenching the large excess of aluminum chloride, which forms aluminum salts. These can be gelatinous and lead to emulsions, trapping the product. The crude product may also contain impurities that co-crystallize or act as crystallization inhibitors.

Optimized Workup and Purification Protocol:

StepActionRationale
1. Quenching Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.This hydrolyzes the aluminum chloride in an acidic medium, forming water-soluble aluminum salts (e.g., [Al(H₂O)₆]³⁺Cl⁻₃) that are less likely to form persistent emulsions compared to quenching with water alone.
2. Extraction Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).Ensures complete recovery of the product from the aqueous phase. The product has good solubility in these solvents.
3. Washing Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.Removes residual acid and inorganic salts, which can interfere with subsequent steps like solvent evaporation and crystallization.
4. Drying & Evaporation Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.Removes trace amounts of water to yield the crude solid product.

Purification Strategy:

  • Recrystallization:

    • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Common choices for quinolinones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[2] Collect the crystals by vacuum filtration.

  • Column Chromatography:

    • If recrystallization fails to provide a pure product, silica gel column chromatography is the next step.

    • Eluent System: A typical mobile phase would be a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.

Reaction Mechanism Overview

G cluster_0 Step 1: Activation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Intramolecular Cyclization (Electrophilic Aromatic Substitution) cluster_3 Step 4: Rearomatization Amide N-(3-chlorophenyl)-3-chloropropionamide Complex Lewis Acid-Amide Complex Amide->Complex + AlCl₃ Acylium N-aryl Acylium Ion Intermediate Complex->Acylium Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Product This compound Sigma->Product - H⁺, -AlCl₃

Caption: Simplified mechanism of AlCl₃-promoted cyclization.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.

References

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis. Available from: [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • Google Patents. Method for preparing 5-chloro-8-hydroxyquinoline.
  • MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

Sources

Technical Support Center: Purification of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-chloro-3,4-dihydroquinolin-2(1H)-one via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work.

Introduction: The Purification Challenge

This compound is a heterocyclic compound whose purity is critical for subsequent synthetic steps and biological assays. Recrystallization is a powerful technique for its purification, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] However, selecting the appropriate solvent system and optimizing the procedure can be challenging. This guide provides a systematic approach to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds.[1] It operates on the principle that the solubility of a solid in a solvent generally increases with temperature.[1] The process involves:

  • Dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it begins to form crystals.

  • Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor).[2]

  • The pure crystals are then isolated by filtration.

The key to a successful recrystallization is the choice of solvent, which should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3]

Q2: What are the ideal characteristics of a solvent for this specific compound?

Based on the structure of this compound—which contains a polar lactam moiety and a less polar chloro-aromatic ring—a suitable solvent should meet the following criteria[2]:

  • Differential Solubility: It must dissolve the compound well at its boiling point but poorly at room temperature or in an ice bath. This is the most critical factor for achieving a good yield.[1]

  • Impurity Solubility: It should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration.

  • Chemical Inertness: The solvent must not react with the compound.[2]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]

  • Crystal Quality: The solvent should promote the formation of well-defined crystals rather than an oil or amorphous solid.

Q3: Which solvents are good starting points for screening?

There are no universal rules, and empirical testing is necessary.[4] However, based on the compound's structure, solvents of intermediate polarity or specific solvent mixtures are often successful. A "like dissolves like" approach can be a helpful starting point.[5]

SolventBoiling Point (°C)Rationale & Predicted Behavior
Ethanol (95%) ~78The hydroxyl group can interact with the polar lactam, while the ethyl group provides some nonpolar character. Often a good starting point for compounds with mixed polarity.
Isopropanol 82Similar to ethanol but slightly less polar. May offer a better solubility differential.
Ethyl Acetate 77An ester with moderate polarity. Can be a good choice, but sometimes solubility is too high at room temperature.[4]
Toluene 111A nonpolar aromatic solvent. May be effective if impurities are highly polar. Its high boiling point can be a drawback.
Water 100Unlikely to be effective on its own due to the compound's organic nature, but can be used as an anti-solvent in a mixed system (e.g., with ethanol or acetone).[5]
Hexane/Ethyl Acetate VariableA mixed solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexane (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5] This method offers high tunability.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential to identify the optimal solvent or solvent system before committing your entire batch of crude material.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each test tube, add a different potential solvent (from the table above) dropwise, starting with ~0.5 mL. Swirl vigorously. A good candidate solvent will NOT dissolve the compound at room temperature.[6]

  • Hot Dissolution Test: Gently heat the test tubes that passed the room temperature test in a hot water or sand bath.[6] Add the same solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[7]

  • Cooling & Crystallization: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod.[7]

  • Ice Bath Cooling: Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization Workflow

Once an optimal solvent is identified, proceed with the bulk purification.

Recrystallization_Workflow start_end start_end process process decision decision output output start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filter Perform Hot Gravity Filtration check_insolubles->hot_filter  Yes cool Slowly Cool Solution to Room Temperature check_insolubles->cool No   hot_filter->cool ice_bath Cool in Ice Bath (≥15 min) cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash Crystals with Minimal Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Figure 1. Standard experimental workflow for recrystallization.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if necessary). Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities (like dust or insoluble byproducts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[1] Using a small excess of solvent can help prevent this.[9]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the precipitation of the product.[11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[9] This is common with lower-melting point solids or when the solution cools too quickly.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[9][12]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate with the heat turned off to achieve this.[12]

  • Scratching: As the solution cools, vigorously scratch the inner surface of the flask at the meniscus with a glass rod. This creates nucleation sites that can initiate crystallization.[7]

Q5: No crystals have formed even after cooling in an ice bath. What is the problem?

This is a common issue and usually points to one of two causes.[9]

Troubleshooting_NoCrystals problem problem cause cause solution solution start Problem: No Crystals Formed cause1 Cause 1: Too Much Solvent Used start->cause1 cause2 Cause 2: Solution is Supersaturated start->cause2 solution1 Solution: Boil off some solvent to concentrate the solution. Then re-cool. cause1->solution1 solution2a Solution A: Scratch the inner wall of the flask. cause2->solution2a solution2b Solution B: Add a 'seed crystal' of the pure compound. cause2->solution2b

Figure 2. Decision tree for troubleshooting lack of crystallization.

Causes and Solutions:

  • Too Much Solvent: This is the most frequent cause.[12] The solution is not saturated enough for crystals to form.

    • Solution: Gently boil the solution to evaporate some of the solvent, thereby increasing the concentration. Once you observe slight turbidity or have reduced the volume by 15-20%, allow it to cool again.[11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization needs a nucleation point to begin.

    • Solution 1: Scratching: Use a glass rod to scratch the inside of the flask. The microscopic scratches provide a surface for the first crystals to form.[7]

    • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7]

Q6: My final yield is very low. How can I improve it?

A low yield (e.g., <50%) can be frustrating. Several factors could be responsible.[11]

Possible Causes & Corrective Actions:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent will result in a large portion of your compound remaining in the mother liquor upon cooling. Always use the minimum amount required for dissolution.[7]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose a significant amount of product. Ensure the solution and filtration apparatus are kept hot during this process.[9]

  • Incomplete Cooling: Ensure the flask is left in the ice bath long enough (at least 15 minutes, longer for larger volumes) to allow for maximum precipitation.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can re-dissolve some of your product. Use only a minimal amount to rinse away impurities.

Q7: The purified crystals are still colored. How do I remove colored impurities?

If the crude sample has colored impurities, they may persist through recrystallization.

Solution: Activated Charcoal Treatment

  • After dissolving the crude solid in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (Norit) to the hot solution. A tiny spatula tip is usually sufficient.

  • Swirl the mixture and gently reheat it for a few minutes. The charcoal will adsorb the colored impurities.[7]

  • Perform a hot gravity filtration to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual. The resulting solution should be colorless or significantly less colored.[6]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2013). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the purification of this important synthetic intermediate. Drawing on established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to streamline your purification workflow.

Introduction to the Purification Challenge

This compound (MW: 181.62 g/mol , Formula: C₉H₈ClNO) is a solid compound that serves as a versatile scaffold in medicinal chemistry.[1][2] Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the purity of final active pharmaceutical ingredients. However, like many heterocyclic compounds, its purification can be complicated by factors such as the presence of structurally similar impurities, variable solubility, and potential for undesirable on-column interactions. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Understanding the compound's properties is the first step in developing a robust purification method.

  • Polarity: The molecule possesses a moderately polar lactam functional group and a nonpolar chlorobenzene ring, giving it an amphiphilic character. Its predicted XLogP3-AA value is 1.7, indicating moderate hydrophobicity.[2]

  • pKa: The predicted pKa of the lactam N-H proton is approximately 14.04, meaning it is not acidic and will be in a neutral state under typical chromatographic conditions.[2] However, the lactam can act as a hydrogen bond donor and acceptor, which can lead to interactions with polar stationary phases.

  • Solubility: While specific solubility data is not widely published, its structure suggests good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetonitrile (MeCN). It is expected to be poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water. A related compound, 5-chloro-8-hydroxyquinoline, has been noted to form gels in certain aqueous alcohol solutions, a phenomenon to be mindful of during mobile phase preparation.[3]

  • Physical Form: The compound is a solid at room temperature.[4]

Q2: Should I use Normal-Phase (NP) or Reverse-Phase (RP) chromatography for purification?

The choice depends on the scale of your purification, the nature of the impurities, and the desired final purity. Both modes are viable.

  • Normal-Phase (NP) Chromatography: This is often preferred for large-scale, cost-effective purification (flash chromatography) and for separating nonpolar impurities or isomers that are difficult to resolve in RP. A typical system uses a silica gel stationary phase with nonpolar mobile phases like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[5]

  • Reverse-Phase (RP) Chromatography: This is the workhorse for high-resolution analytical HPLC and preparative purification of moderately polar compounds.[6][7] It offers excellent reproducibility and is ideal for removing polar impurities. A common setup involves a C18 stationary phase with a polar mobile phase, such as Acetonitrile/Water or Methanol/Water, often with an acidic modifier like formic acid or TFA.[8]

Q3: What are the best practices for preparing my crude sample for injection/loading?

Proper sample preparation is critical to avoid column plugging and poor peak shape.

  • Solvent Selection: Dissolve the crude material in a solvent that is strong enough to fully solubilize the compound but is ideally weaker than or matched to the initial mobile phase conditions. For RP-HPLC, this could be the mobile phase itself, or a solvent like DMSO or DMF if solubility is a major issue (use the smallest volume possible). For NP flash chromatography, a small amount of dichloromethane or the mobile phase is often effective.

  • Filtration: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection onto an HPLC system. This prevents particulates from the crude reaction mixture from damaging the column and instrument.

  • Dry Loading (for NP Flash): If the compound has poor solubility in the mobile phase, it is best to pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded directly onto the top of the column.

Q4: What are the common impurities I should expect from the synthesis of this compound?

Impurities are highly dependent on the synthetic route.[9] However, common process-related impurities in the synthesis of heterocyclic molecules can include:[10][11]

  • Unreacted Starting Materials: Residual precursors from the cyclization step.

  • Isomeric Byproducts: Positional isomers (e.g., 7-chloro-3,4-dihydroquinolin-2(1H)-one) may form depending on the regioselectivity of the synthesis.

  • Over-reduced or Oxidized Species: Depending on the reaction conditions, impurities lacking the dihydro feature or containing additional unsaturation may be present.

  • Polymeric or Tar-like Materials: Harsh reaction conditions, particularly in related quinoline syntheses, can lead to the formation of tars that are difficult to remove.[12]

Chromatography Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem: Poor Resolution / Co-eluting Peaks

Q: My target compound is not separating from a key impurity. How can I improve the separation?

Causality: Poor resolution means the selectivity (α) between your compound and the impurity is too low, or the column efficiency (N) is insufficient. The goal is to manipulate the interactions between the analytes, the stationary phase, and the mobile phase.

Solutions:

  • Optimize the Mobile Phase (Highest Impact):

    • In Reverse-Phase:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter selectivity.[7]

      • Adjust the Gradient Slope: For gradient elution, make the gradient shallower around the elution time of your target compound. A slower change in solvent strength increases the residence time on the column, allowing for better separation.

      • Modify the pH: If impurities have acidic or basic functional groups, adjusting the mobile phase pH with formic acid or ammonium acetate can change their ionization state and retention time relative to your neutral target compound.

    • In Normal-Phase:

      • Alter the Solvent Ratio: Make fine adjustments to the ratio of your polar (e.g., ethyl acetate, ethanol) and nonpolar (e.g., hexane) solvents.

      • Introduce a Different Polar Modifier: If using an ethyl acetate/hexane system, try replacing ethyl acetate with a different solvent like dichloromethane or adding a small percentage (0.1-1%) of methanol or isopropanol. This can change the hydrogen bonding interactions.[13]

  • Change the Stationary Phase Chemistry: If mobile phase optimization fails, the stationary phase is the next target.

    • In Reverse-Phase: Switch from a standard C18 column to one with a different selectivity. A Phenyl-Hexyl phase offers π-π interactions, which can be effective for separating aromatic compounds. A polar-embedded phase (e.g., amide or carbamate) provides different hydrogen bonding opportunities.[14]

    • In Normal-Phase: If using silica, a Diol-bonded phase can offer an alternative selectivity profile due to its different hydrogen bonding characteristics.[13]

Caption: Workflow for troubleshooting poor peak resolution.

Problem: Poor Peak Shape (Tailing)

Q: My peak for this compound is tailing severely. Why is this happening and how can I fix it?

Causality: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload. For silica-based columns (both NP and RP), free silanol groups on the silica surface are common culprits, as they can strongly interact with polar functional groups like the lactam in your compound.

Solutions:

  • Reduce Silanol Interactions (RP-HPLC):

    • Add an Acidic Modifier: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase. The acid protonates the silanol groups, "masking" them and preventing them from interacting with your analyte. TFA provides stronger masking but can be difficult to remove from the final product and may suppress MS ionization.

    • Use a Modern, End-capped Column: High-purity silica columns with robust end-capping have fewer accessible silanol groups, inherently reducing peak tailing for basic or polar neutral compounds.

  • Address Potential Overload:

    • Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume. If the peak shape improves, you were likely overloading the column. The peak should be symmetrical at lower concentrations.

  • Check for Sample Solvent Mismatch:

    • Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% MeCN for an initial condition of 10% MeCN) causes the peak to broaden and tail.

Problem: Low or No Compound Recovery

Q: I injected my sample, but I'm getting very low recovery, or no peak is eluting at all. What happened?

Causality: This alarming issue typically points to one of three problems: the compound is not soluble in the mobile phase and has precipitated, it has irreversibly adsorbed to the stationary phase, or it is unstable under the experimental conditions.

Solutions:

  • Investigate Solubility: The compound may have precipitated on the column, especially if the sample was dissolved in a strong solvent and the initial mobile phase was weak. Try injecting a smaller, more dilute sample. If a peak appears, solubility is the likely issue. A "flush" with a very strong solvent gradient (e.g., up to 100% organic in RP) may recover the precipitated material.

  • Check for Irreversible Adsorption: This can happen if the crude material contains highly reactive or extremely polar impurities that bind permanently to the column head. This is more common in normal-phase chromatography. If this is suspected, using a guard column is highly recommended to protect the primary column.

  • Assess Compound Stability: While this compound is generally stable, confirm that it is not degrading in the mobile phase, particularly if using additives like TFA which can be harsh. Analyze a sample of the compound dissolved in the mobile phase over time by LC-MS to check for degradation products.

Validated Experimental Protocols

These protocols provide excellent starting points for method development.

Protocol 1: Reverse-Phase HPLC (Analytical & Preparative)

This method is adapted from established procedures for related quinolinone structures and is suitable for high-resolution analysis and purification.[8]

ParameterAnalytical ScalePreparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% to 95% B over 15 min30% to 80% B over 20 min
Flow Rate 1.0 mL/min20.0 mL/min
Temperature 30 °CAmbient
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5-10 µL0.5-2.0 mL (concentration dependent)

Step-by-Step Methodology:

  • Preparation: Prepare mobile phases A and B. Degas the solvents using sonication or helium sparging.

  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL (analytical) or ~10-20 mg/mL (preparative). Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection & Run: Inject the prepared sample and run the gradient method.

  • Fraction Collection (Preparative): Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.

  • Post-Run Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile and formic acid under reduced pressure (rotary evaporator). The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the purified solid product.

Protocol 2: Normal-Phase Flash Chromatography (Bulk Purification)

This method is ideal for purifying gram-scale quantities of material and is based on general principles for similar heterocyclic compounds.[5]

ParameterValue
Stationary Phase Silica Gel, 230-400 mesh
Column Size Dependent on sample mass (e.g., 40 g silica for 1 g crude)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 60%)
Sample Loading Dry loading preferred
Detection TLC with UV visualization (254 nm)

Step-by-Step Methodology:

  • TLC Method Development: First, find a suitable mobile phase using TLC. Spot the crude material on a silica TLC plate and elute with different ratios of Hexane/EtOAc. An ideal system will give your target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in hexane.

  • Sample Preparation (Dry Loading): Dissolve the crude material (~1 g) in a minimal amount of dichloromethane. Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Sources

Technical Support Center: Synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, with a focus on by-product formation, and provide field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've performed a cyclization to synthesize this compound, but my NMR analysis suggests a mixture of products. What is the most likely by-product?

Answer: The most common by-product in this synthesis is the regioisomeric 7-chloro-3,4-dihydroquinolin-2(1H)-one. The formation of this isomer is a well-known challenge in electrophilic aromatic substitution reactions on 1-amino-4-chlorobenzene derivatives. The starting material for the cyclization, typically a derivative of 3-(2-amino-5-chlorophenyl)propanoic acid, can undergo ring closure at two different positions on the aromatic ring.

The intramolecular cyclization is often a Friedel-Crafts-type acylation. The amino group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The position of cyclization is therefore influenced by the interplay of these electronic effects.

Question 2: What is the mechanism behind the formation of the 7-chloro isomer, and how can I control the regioselectivity?

Answer: The formation of the 5-chloro versus the 7-chloro isomer is a classic example of competing electrophilic aromatic substitution pathways. The amino group (-NH₂) is a powerful activating and ortho, para-directing group, while the chlorine (-Cl) is a deactivating but also ortho, para-directing group.

During the intramolecular Friedel-Crafts acylation, the acylium ion intermediate will preferentially attack the positions most activated by the amino group. Both the C6 position (leading to the desired 5-chloro product) and the C2 position (leading to the undesired 7-chloro product) are ortho to the amino group. The steric hindrance around the C2 position, being between the amino and chloro groups, can influence the reaction to favor the C6 position. However, reaction conditions can significantly impact the ratio of the two products.

Strategies to Control Regioselectivity:

  • Choice of Cyclizing Agent: Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity. Milder conditions, such as using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH), can provide better control.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitutions by favoring the thermodynamically more stable product.

  • Protecting Groups: While more synthetically intensive, protection of the amino group can alter its directing ability and may be a strategy to explore for improved selectivity.

Below is a diagram illustrating the competing cyclization pathways.

G cluster_start Starting Material cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_products Products SM 3-(2-amino-5-chlorophenyl)propanoic acid derivative Cyclization Formation of Acylium Ion & Attack on Aromatic Ring SM->Cyclization Product_5_Chloro This compound (Desired Product) Cyclization->Product_5_Chloro Attack at C6 (ortho to -NH2) Product_7_Chloro 7-chloro-3,4-dihydroquinolin-2(1H)-one (By-product) Cyclization->Product_7_Chloro Attack at C2 (ortho to -NH2)

Caption: Competing cyclization pathways in the synthesis of this compound.

Question 3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What are the common causes and how can I improve the conversion?

Answer: Incomplete conversion in Friedel-Crafts acylation reactions is a frequent issue.[1] Several factors can contribute to this:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1] It is crucial to use anhydrous conditions.

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid catalyst, effectively taking it out of the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[1]

  • Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. A gradual increase in temperature should be explored.

  • Deactivated Substrate: While the amino group is activating, the presence of the deactivating chloro group means the ring is not as electron-rich as aniline. If other deactivating groups are present, the reaction may be sluggish.[2][3]

Troubleshooting Workflow for Low Conversion:

G cluster_solutions Solutions Start Low Conversion Observed Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Activity & Stoichiometry Check_Conditions->Check_Catalyst Conditions are dry Sol_Conditions Dry solvents and glassware thoroughly. Use fresh reagents. Check_Conditions->Sol_Conditions Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst is active & stoichiometric Sol_Catalyst Use a fresh bottle of Lewis acid. Increase catalyst loading to >1 equivalent. Check_Catalyst->Sol_Catalyst Check_Purity Check Starting Material Purity Optimize_Temp->Check_Purity No improvement Success Improved Conversion Optimize_Temp->Success Conversion improves Sol_Temp Incrementally increase temperature. Monitor by TLC/LC-MS. Optimize_Temp->Sol_Temp Check_Purity->Success Impurity identified and removed Sol_Purity Re-purify starting material. Check_Purity->Sol_Purity

Caption: A systematic workflow for troubleshooting low conversion in the synthesis of this compound.

Question 4: How can I effectively separate the desired 5-chloro isomer from the 7-chloro by-product?

Answer: The separation of these regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is required. Often, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) on silica gel can achieve separation.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is sufficiently different, fractional recrystallization can be an effective and scalable purification method. This may require screening a variety of solvents.

  • Preparative HPLC: For high-purity material, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) is a powerful technique.

Data Summary for Product Identification

The two isomers can be distinguished using ¹H NMR spectroscopy by examining the chemical shifts and coupling patterns of the aromatic protons.

CompoundAromatic ProtonsApproximate Chemical Shifts (δ, ppm) and Coupling
This compound H-6, H-7, H-8Three distinct signals in the aromatic region. Expect a doublet, a triplet (or doublet of doublets), and a doublet.
7-chloro-3,4-dihydroquinolin-2(1H)-one H-5, H-6, H-8Three distinct signals in the aromatic region. Expect a doublet, a doublet of doublets, and a doublet. The coupling patterns will differ from the 5-chloro isomer.

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Recommended Synthetic Protocol

This protocol is optimized to favor the formation of the 5-chloro isomer.

Synthesis of this compound via Polyphosphoric Acid (PPA) Cyclization

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add 3-(2-amino-5-chlorophenyl)propanoic acid (1.0 eq).

  • Reaction: Add polyphosphoric acid (10-20 wt eq.) to the starting material.

  • Heating: Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

  • Coppala, et al., J. Org. Chem., vol. 41, No. 5, pp. 825-831 (1976).

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.

  • Preparation method of 5-chloro-8-hydroxyquinoline.

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones.

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.

  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis.

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

  • WO2008080845A1 - Methods for the synthesis of cyclic peptides.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Dihydroquinolinone synthesis.

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs.

  • Friedel-Crafts Acylation with Practice Problems.

  • 2-Amino-3-(2-chlorophenyl)propanoic acid.

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

  • Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates.

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.

  • EAS:Friedel-Crafts Acylation Mechanism Practice Problems.

  • Synthesis and characterization of 3-amino-1, 2-propanediol.

  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one.

  • 3-Amino-3-(2-chlorophenyl)propanoic acid.

  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles.

Sources

Technical Support Center: 5-Chloro-3,4-dihydroquinolin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and functionalization of this versatile scaffold.

Part 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily governed by three key features: the lactam functionality, the aromatic ring substituted with a chloro group, and the aliphatic protons on the dihydro- portion of the ring. The lactam nitrogen can be deprotonated and undergo N-arylation or N-alkylation. The chloro-substituent on the aromatic ring makes it a suitable substrate for cross-coupling reactions. The aromatic C-H bonds can be targeted for functionalization, and the protons alpha to the carbonyl can be involved in enolate chemistry under specific conditions.

Q2: I am planning a Buchwald-Hartwig amination on the 5-chloro position. What are the initial considerations for catalyst and ligand selection?

A2: For the Buchwald-Hartwig amination of aryl chlorides, catalyst and ligand selection is critical. Aryl chlorides are generally less reactive than bromides or iodides, often necessitating more electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition of the aryl chloride to the palladium(0) center.[1] Consider starting with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as a biarylphosphine (e.g., SPhos, XPhos) or a ferrocenyl-based ligand (e.g., dppf). The choice of base is also crucial, with sodium tert-butoxide (NaOtBu) being a common and effective choice.[1]

Q3: Can I perform C-H activation on the aromatic ring of this compound? Which positions are most likely to react?

A3: Yes, C-H activation is a powerful tool for functionalizing the quinolinone core.[2] The regioselectivity will be directed by the existing substituents. The lactam nitrogen can act as a directing group, often favoring functionalization at the C8 position. However, the directing group's effectiveness and the specific reaction conditions (catalyst, oxidant, solvent) will ultimately determine the outcome. It's essential to consult literature for specific methodologies tailored to your desired functionalization.[2][3]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from light and moisture.[4] A tightly sealed container is recommended to prevent degradation. For long-term storage, refrigeration at 2-8°C is advisable.[4]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during key synthetic transformations involving this compound.

Guide 1: Low Yield in Buchwald-Hartwig N-Arylation

Problem: You are attempting to couple an amine with this compound using a palladium catalyst, but the reaction is resulting in a low yield of the desired N-arylated product.

Troubleshooting Workflow:

start Low Yield in N-Arylation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found/ Stoichiometry Corrected optimize_conditions Adjust Reaction Conditions optimize_catalyst->optimize_conditions No Improvement optimize_catalyst->success Yield Improved workup_issue Investigate Work-up and Purification optimize_conditions->workup_issue Still Low Yield optimize_conditions->success Yield Improved workup_issue->success Issue Resolved

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Potential Causes and Step-by-Step Solutions:

Potential Cause Explanation Suggested Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently or is being poisoned.1. Use a pre-catalyst that is more readily reduced to Pd(0). 2. Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. 3. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Inappropriate Ligand The ligand may not be suitable for the sterically hindered aryl chloride.1. Switch to a more electron-rich and bulky ligand like XPhos, SPhos, or RuPhos.[1] 2. Screen a panel of ligands to identify the optimal one for your specific substrate combination.
Suboptimal Base The base may not be strong enough to deprotonate the amine or may be sterically hindered.1. If using a weaker base like K₂CO₃ or Cs₂CO₃, switch to a stronger, non-nucleophilic base such as NaOtBu or LHMDS.[1] 2. Ensure the base is freshly opened or properly stored to avoid hydration.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier for the aryl chloride.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS.[1] 2. Consider switching to a higher-boiling solvent like toluene or dioxane if not already in use.[1]
Product Degradation The desired product might be unstable under the reaction conditions.1. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. 2. If degradation is observed, try running the reaction at a lower temperature for a longer duration.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Formation of Impurities in Synthesis via Knorr Cyclization

Problem: You are synthesizing a 5-chloro-quinolin-2-one derivative via a Knorr-type cyclization and observe significant formation of an isomeric impurity, likely the 4-hydroxyquinoline.[5]

Reaction Scheme and Side Reaction:

start β-ketoanilide acid Strong Acid (e.g., H₂SO₄) start->acid product Desired 2-Quinolinone acid->product Desired Pathway side_product Isomeric 4-Hydroxyquinoline acid->side_product Side Reaction

Caption: Competing pathways in the Knorr quinolinone synthesis.

Potential Causes and Step-by-Step Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Acid Concentration Lower acid concentrations can favor the reaction pathway leading to the 4-hydroxyquinoline isomer.1. Increase the excess of the strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).[5] A large excess promotes the formation of a dicationic intermediate required for the desired cyclization.[5]
Reaction Temperature Too High Elevated temperatures can sometimes favor the formation of the thermodynamically more stable 4-hydroxyquinoline.1. Carefully control the reaction temperature. If the reaction is highly exothermic, ensure efficient cooling. 2. Consider running the reaction at a lower temperature for a longer duration.
Incomplete Cyclization The reaction may not have proceeded to completion, leaving unreacted starting material that can complicate purification.1. Monitor the reaction by TLC. If starting material persists, extend the reaction time. 2. Ensure efficient stirring to maintain a homogenous reaction mixture.
Work-up Issues The desired product might be lost during the work-up procedure.1. Carefully control the pH during neutralization. The product may have some solubility at certain pH values. 2. When precipitating the product by pouring the reaction mixture onto ice, ensure the ice is in large excess to dissipate heat effectively.

Detailed Protocol for Knorr Cyclization:

  • In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly and with vigorous stirring, add the β-ketoanilide to the cold sulfuric acid.

  • Allow the mixture to warm to room temperature and stir for the specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-quinolinone.

Part 3: Data Presentation and References

Table 1: Recommended Solvents and Bases for Buchwald-Hartwig Amination
Aryl Halide Recommended Solvents Recommended Bases Typical Temperature Range
Aryl ChlorideToluene, Dioxane, t-BuOHNaOtBu, KOtBu, LHMDS80 - 120 °C
Aryl BromideToluene, THF, DioxaneNaOtBu, K₃PO₄, Cs₂CO₃60 - 100 °C
Aryl IodideToluene, THF, DioxaneK₃PO₄, Cs₂CO₃, K₂CO₃Room Temp - 80 °C
References
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 24 questions with answers in QUINOLINES | Science topic. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Available at: [Link]

  • Reaction Optimization: Case Study 1. GalChimia. Available at: [Link]

  • Buchwald-Hartwig amination. YouTube. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. Eureka | Patsnap. Available at: [Link]

  • Introduction: CH Activation. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimization of Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of dihydroquinolinones. This scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is often a critical step in drug development. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding dihydroquinolinone synthesis, providing foundational knowledge for designing and optimizing your experiments.

Q1: What are the most common strategies for synthesizing 3,4-dihydroquinolin-2(1H)-ones?

A1: The synthesis of dihydroquinolinones is versatile, with several primary strategies, each with its own advantages and challenges:

  • Intramolecular Friedel-Crafts Cyclization: This is a classical and widely used method involving the acid-catalyzed cyclization of α,β-unsaturated N-arylamides. Both Brønsted acids (like TFA, PPA, H₂SO₄) and Lewis acids (like AlCl₃, BF₃·OEt₂) can be employed to promote the reaction.[1] The primary challenge lies in the often harsh conditions (strong acids, high temperatures) which can limit substrate scope and lead to side products.[1]

  • Metal-Catalyzed Reactions: Palladium-catalyzed reactions, in particular, have gained prominence for their mild conditions and broad functional group tolerance.[2] These often involve the intramolecular cyclization of precursors formed via cross-coupling reactions. The choice of ligand and base is critical for success.[1][2]

  • Radical Cyclization: These methods utilize radical intermediates to form the dihydroquinolinone core. Radicals can be generated from various precursors using initiators like K₂S₂O₈ or through photoredox catalysis.[1] This approach can provide unique reactivity and access to substituted dihydroquinolinones not easily made by other methods.

  • Domino/Cascade Reactions: These elegant strategies combine multiple transformations in a single pot, offering high efficiency and atom economy.[3][4][5] They can involve sequences like reduction followed by cyclization or Michael addition followed by cyclization.[3][4][5]

Q2: How does the electronic nature of substituents on the N-aryl ring affect the reaction?

A2: The electronic properties of substituents on the aniline ring significantly impact the success of the cyclization, particularly in Friedel-Crafts type reactions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making it more nucleophilic. This generally facilitates the electrophilic aromatic substitution step in Friedel-Crafts cyclizations, often leading to higher yields and allowing for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making it less nucleophilic. This can significantly hinder or completely prevent cyclization under standard Friedel-Crafts conditions, often resulting in low to no yield.[4] For substrates with EWGs, more forcing conditions or a switch to a different synthetic strategy (e.g., a metal-catalyzed or radical-based method) is often necessary.

Q3: What is the underlying mechanism of the acid-catalyzed cyclization?

A3: The acid-catalyzed synthesis of dihydroquinolinones from N-aryl-α,β-unsaturated amides is a classical intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation). The mechanism proceeds as follows:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization A N-Aryl-α,β-unsaturated amide B Carbocation Intermediate A->B + H⁺ C Carbocation Intermediate D Cyclized Intermediate C->D Electrophilic Aromatic Substitution E Cyclized Intermediate F Dihydroquinolinone E->F - H⁺

Caption: Acid-Catalyzed Friedel-Crafts Cyclization Mechanism.

  • Protonation: The acid catalyst protonates the alkene double bond of the α,β-unsaturated system, generating a resonance-stabilized carbocation.

  • Intramolecular Cyclization: The electron-rich aryl ring acts as a nucleophile, attacking the carbocation in an intramolecular Friedel-Crafts alkylation step to form the new six-membered ring.

  • Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the ring and yielding the final 3,4-dihydroquinolin-2(1H)-one product.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Caption: Troubleshooting Decision Tree for Dihydroquinolinone Synthesis.

Problem 1: Low or No Product Yield

  • Probable Cause A: Insufficient Acid Strength or Catalyst Activity.

    • Explanation: For Friedel-Crafts reactions, the acid may not be strong enough to sufficiently activate the substrate for cyclization, especially if deactivating groups are present on the aryl ring. For metal-catalyzed reactions, the chosen ligand or base may not be optimal for the catalytic cycle.

    • Solution:

      • For Acid Catalysis: Switch to a stronger Brønsted acid. Trifluoroacetic acid (TFA) is often a more effective choice than weaker acids.[1] Polyphosphoric acid (PPA) can also be effective but requires higher temperatures.

      • For Metal Catalysis: Screen different ligands and bases. For example, in some Pd-catalyzed cyclizations, a bulky phosphine ligand like Xantphos and a carbonate base like Cs₂CO₃ have proven effective.[1]

  • Probable Cause B: Incorrect Reaction Temperature.

    • Explanation: Many classical cyclizations require high temperatures to overcome the activation energy barrier.[6] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

    • Solution: Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and increase incrementally. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. For some modern catalytic systems, reactions can proceed even at room temperature.[4]

  • Probable Cause C: Poor Substrate Solubility.

    • Explanation: If the starting N-arylamide is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Solution: Change to a solvent with better solubilizing power. For many cyclizations, polar aprotic solvents like acetonitrile (MeCN) or 1,2-dichloroethane (DCE) are good starting points.[1][4] Ensure the solvent is anhydrous, as water can quench acid catalysts or interfere with metal-catalyzed processes.

Problem 2: Formation of Significant Side Products

  • Probable Cause A: Dehydration/Aromatization to the Quinolinone.

    • Explanation: The desired dihydroquinolinone product can sometimes undergo subsequent oxidation or dehydration under the reaction conditions to form the fully aromatic quinolinone by-product. This is particularly common in reactions run at high temperatures or in the presence of adventitious oxidants.[4]

    • Solution:

      • Lower the reaction temperature.

      • Reduce the reaction time; monitor carefully and stop the reaction as soon as the starting material is consumed.

      • Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

  • Probable Cause B: Formation of Regioisomers.

    • Explanation: If the N-aryl ring is asymmetrically substituted (e.g., a meta-substituted aniline derivative), cyclization can occur at two different positions, leading to a mixture of regioisomers that can be difficult to separate.[6]

    • Solution:

      • This is an inherent challenge of the substrate. If possible, redesign the starting material to include a blocking group that sterically or electronically disfavors cyclization at one of the positions.

      • Careful optimization of the catalyst and conditions may favor one isomer over the other. Lewis acids, being bulkier, can sometimes offer higher regioselectivity than Brønsted acids.

Problem 3: Difficulty with Product Purification

  • Probable Cause A: High-Boiling Point Solvents or Reagents.

    • Explanation: Classical methods sometimes use very high-boiling solvents like diphenyl ether or reagents like polyphosphoric acid (PPA).[6] These are notoriously difficult to remove from the product on a laboratory scale.

    • Solution:

      • If possible, switch to a more volatile solvent system.

      • For PPA, the reaction mixture can be quenched by pouring it onto ice, followed by neutralization and extraction.

      • For high-boiling solvents, purification via flash column chromatography is essential.

  • Probable Cause B: Poor Separation on Silica Gel.

    • Explanation: The product may have a similar polarity to a starting material or a major impurity, making separation by standard column chromatography challenging.

    • Solution:

      • Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.

      • Employ a dry-loading technique. Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dried powder can then be carefully added to the top of the column, often resulting in sharper bands and better separation.[7]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of a 3,4-Dihydroquinolin-2(1H)-one

This protocol is a representative example of an intramolecular Friedel-Crafts cyclization using trifluoroacetic acid (TFA).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aryl-α,β-unsaturated amide (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir the mixture to dissolve the starting material. Carefully add trifluoroacetic acid (TFA, 10.0 equiv) dropwise to the solution.

  • Reaction Execution: Heat the reaction mixture to 80 °C (reflux) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure dihydroquinolinone.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Securely clamp a glass chromatography column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Elution: Carefully load the dried sample onto the top of the packed column. Add a thin layer of sand. Begin eluting the column with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dihydroquinolinone.

Section 4: Data Tables for Optimization

Table 1: Comparison of Common Cyclization Conditions

MethodCatalyst / ReagentTypical SolventTemperatureKey Considerations
Brønsted Acid TFA, PPA, H₂SO₄DCE, Toluene80 - 160 °CSimple, but can require harsh conditions; risk of side reactions.[1]
Lewis Acid AlCl₃, BF₃·OEt₂DCE, CH₂Cl₂0 °C to RTCan be milder than Brønsted acids; sensitive to moisture.[1]
Palladium-Catalyzed Pd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, Toluene80 - 110 °CMild conditions, good functional group tolerance, but requires ligand/base screening.[1]
Radical (Thermal) K₂S₂O₈, DTBPMeCN, H₂O/MeCN80 - 120 °CUseful for accessing complex structures; requires careful control of radical intermediates.[1]
Photocatalytic Ru(bpy)₃Cl₂, Organic DyeMeCN, DMFRoom TempVery mild conditions; requires a light source and often an oxidant (e.g., O₂).[8]

Table 2: Solvent Selection Guide

Solvent ClassExamplesTypical Use CasePotential Issues
Nonpolar Hexanes, TolueneHigh-temperature acid catalysisPoor solubility for polar substrates.
Halogenated CH₂Cl₂ (DCM), DCELewis acid catalysis, reductive cyclizations[4]Environmental concerns; higher boiling point for DCE.
Polar Aprotic Acetonitrile (MeCN), DMF, DioxaneRadical and metal-catalyzed reactionsCan be difficult to remove (DMF); Dioxane can form peroxides.
High-Boiling Diphenyl etherClassical high-temp (>250°C) synthesesVery difficult to remove during work-up.[6]

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). MDPI. Retrieved January 21, 2026, from [Link]

  • Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 5-chloro-3,4-dihydroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this critical synthesis. As many synthetic routes rely on catalytic hydrogenation or cyclization, maintaining catalyst activity and longevity is paramount for achieving consistent yields and high purity. This document provides in-depth, field-proven insights into identifying, mitigating, and resolving catalyst deactivation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and actionable protocols.

Q1: My reaction yield has significantly decreased upon reusing my Palladium-on-Carbon (Pd/C) catalyst. What is the likely cause?

A gradual or sharp decrease in yield upon catalyst recycling is a classic symptom of catalyst deactivation. The loss of activity can be attributed to several underlying mechanisms, which must be systematically investigated.[1] The three primary causes are poisoning, fouling (coking), and thermal degradation (sintering).[2][3]

  • Poisoning: This occurs when impurities in your substrate, solvent, or hydrogen gas stream strongly and often irreversibly bind to the active palladium sites, rendering them unavailable for catalysis.[4] Common poisons for palladium catalysts include compounds containing sulfur, nitrogen, phosphorus, or even halides.[2][4]

  • Fouling (Coking): This involves the physical blockage of catalyst pores and active sites by high-molecular-weight byproducts, polymers, or carbonaceous deposits (coke).[5][6] These deposits can form from the degradation or polymerization of reactants, intermediates, or products on the catalyst surface.[5]

  • Sintering: This is a thermally induced process where the fine palladium nanoparticles on the carbon support migrate and agglomerate into larger crystals.[2][7] This leads to a significant reduction in the active surface area of the catalyst. Sintering is generally a concern at higher reaction temperatures (>500°C) but can be accelerated by localized heating on the catalyst surface, which can occur during exothermic coke burn-off in regeneration.[2][7][8]

To diagnose the root cause, follow this systematic workflow:

Start Decreased Yield Observed Q1 Are reactants/solvents of highest purity? Any potential sources of S, P, N, or halides? Start->Q1 Poisoning Root Cause Likely: Poisoning Q1->Poisoning Yes Q2 Does the catalyst appear discolored, clumped, or 'gummy'? Q1->Q2 No Action_Poison Action: 1. Purify all starting materials. 2. Use elemental analysis (ICP-MS) on catalyst to detect poisons. 3. Consider a guard bed. Poisoning->Action_Poison Fouling Root Cause Likely: Fouling / Coking Q2->Fouling Yes Q3 Was the reaction run at high temperature or regeneration performed incorrectly? Q2->Q3 No Action_Fouling Action: 1. Perform BET surface area analysis (expect decrease). 2. Use TGA to quantify deposits. 3. Attempt catalyst regeneration (see protocol below). Fouling->Action_Fouling Sintering Root Cause Likely: Sintering Q3->Sintering Yes Action_Sintering Action: 1. Analyze catalyst with TEM or XRD to check Pd particle size. 2. Optimize reaction to run at lower temperatures. 3. Sintering is generally irreversible. Sintering->Action_Sintering

Caption: Diagnostic workflow for catalyst deactivation.
Q2: My reaction begins at a good rate but then slows down prematurely. Is this deactivation?

Yes, this behavior strongly suggests deactivation is occurring during the reaction, likely caused by an intermediate or the product itself. In syntheses related to quinolines, nitrogen-containing intermediates can sometimes act as inhibitors or poisons for the catalyst.[9] Alternatively, reactive intermediates could be polymerizing on the catalyst surface, leading to rapid fouling.[5]

Experimental Protocol: Time-Course Analysis of Catalyst Activity

  • Set up the synthesis reaction under standard conditions.

  • Prepare several small, identical catalyst samples in mesh bags or as easily retrievable pellets.

  • Introduce all catalyst samples into the reaction vessel at time zero.

  • At predetermined intervals (e.g., 10%, 30%, 60%, and 90% conversion), remove one catalyst sample.

  • Carefully wash the removed catalyst sample with a clean solvent and dry it under vacuum.

  • Analyze each retrieved catalyst sample using the techniques described in the table below to correlate the loss of activity with physical or chemical changes. For instance, a sharp drop in surface area after 30% conversion would point to fouling by an intermediate.

Q3: What analytical techniques can I use to definitively identify the cause of deactivation?

A multi-technique approach is essential for a conclusive diagnosis. Combining surface, structural, and elemental analysis provides a complete picture of the catalyst's state.

Table 1: Analytical Techniques for Catalyst Characterization

TechniqueWhat It MeasuresIndication of Deactivation Mechanism
BET Surface Area Analysis The total surface area and pore size distribution of the catalyst.A significant decrease in surface area and pore volume points towards fouling or sintering .[1]
Temperature Programmed Oxidation (TPO) The amount and nature of carbonaceous deposits (coke).A large mass loss during heating in an oxidizing atmosphere confirms coking . The temperature of combustion can indicate the nature of the coke.
Transmission Electron Microscopy (TEM) The size, shape, and distribution of metal nanoparticles on the support.An increase in the average particle size compared to a fresh catalyst is direct evidence of sintering .[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The elemental composition of the catalyst.The presence of unexpected elements (e.g., S, P, Pb) confirms poisoning . A decrease in palladium content suggests leaching .
X-Ray Diffraction (XRD) The crystalline structure and average crystallite size of the metal.Broadening of the palladium diffraction peaks indicates smaller crystallites. A sharpening of these peaks in a used catalyst suggests an increase in crystallite size due to sintering .
Q4: My catalyst is visibly fouled with organic residue. Is it possible to regenerate it?

In many cases of fouling, regeneration is possible and can restore a significant portion of the catalyst's initial activity.[1][10] However, improper regeneration can cause irreversible damage, primarily through sintering.[7]

Experimental Protocol: General Catalyst Regeneration

Objective: To remove fouling agents without thermally damaging the catalyst.

  • Solvent Washing:

    • Place the spent catalyst in a flask.

    • Add a suitable organic solvent to wash away soluble residues. A sequence of solvents can be effective. One study on palladium catalysts found a mixture of chloroform and glacial acetic acid to be effective.[10]

    • Stir or sonicate the mixture for 30-60 minutes.

    • Decant the solvent and repeat the wash with fresh solvent until the supernatant is clear.

  • Controlled Calcination (for non-volatile coke):

    • CRITICAL: This step carries a high risk of sintering if not performed correctly. The combustion of coke is highly exothermic and can lead to localized temperature spikes far exceeding the oven setpoint.[7][8]

    • Spread the washed and dried catalyst thinly in a ceramic dish.

    • Place it in a tube furnace with precise temperature control.

    • Purge the furnace with an inert gas (e.g., Nitrogen).

    • Slowly ramp the temperature (e.g., 2-5 °C/min) to a moderate level (typically 200-300 °C).[5]

    • Introduce a dilute stream of air or oxygen (e.g., 1-5% in N₂) to slowly burn off the carbon deposits.

    • Hold at the set temperature until TGA or off-gas analysis confirms the removal of coke.

    • Cool down slowly under an inert atmosphere.

  • Reduction (if calcined):

    • The calcination step will oxidize the palladium. The active metallic sites must be restored.

    • Place the calcined catalyst in a suitable reactor.

    • Reduce the catalyst under a hydrogen flow at a controlled, mild temperature, following the manufacturer's or literature guidelines for the specific catalyst type.

Frequently Asked Questions (FAQs)

center_node Catalyst Deactivation Mechanisms poisoning Poisoning (Chemical) Impurity adsorption on active sites center_node->poisoning fouling Fouling / Coking (Mechanical/Chemical) Physical blockage by carbon deposits center_node->fouling sintering Sintering (Thermal) Loss of surface area via particle agglomeration center_node->sintering inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst fouling->inactive_catalyst sintering->inactive_catalyst

Caption: Primary pathways of catalyst deactivation.

Q: What are the primary mechanisms of catalyst deactivation? A: The three main mechanisms are chemical, thermal, and mechanical.[1][3]

  • Chemical: Poisoning, where impurities bind to active sites.[2][4]

  • Thermal: Sintering, where high temperatures cause metal particles to grow, reducing active surface area.[2][7]

  • Mechanical/Chemical: Fouling or coking, where the catalyst surface is physically blocked by deposits.[5][6]

Q: Which specific impurities are known to poison palladium catalysts? A: Palladium is particularly sensitive to poisoning by compounds containing sulfur, phosphorus, nitrogen, and heavy metals.[2][4] Even reagents with functional groups like thiols or certain amines can act as poisons if they are present in the reaction mixture.

Q: How can I proactively prevent or minimize catalyst deactivation? A: Prevention is the most effective strategy.

  • Improve Feed Purity: Ensure all reactants, solvents, and gases are of the highest possible purity to eliminate potential poisons.[4]

  • Optimize Process Conditions: Operate at the lowest effective temperature to minimize the risk of thermal degradation and side reactions that lead to fouling.[4]

  • Use a Guard Bed: Place a small, sacrificial bed of catalyst or adsorbent material upstream of the main reactor to capture poisons before they reach the primary catalyst bed.[1]

  • Improve the Catalyst: In some cases, choosing a catalyst with a different support or adding dopants can increase its resistance to deactivation.[4]

Q: Is catalyst deactivation always reversible? A: No. While fouling can often be reversed by washing or calcination, deactivation by sintering is generally irreversible as it involves a permanent change to the catalyst's physical structure.[7] Severe poisoning can also be irreversible if the poison binds very strongly to the active sites.[2]

References

  • Crozier, P. A., Smith, C. M., Hucul, D. A., Blackson, J., & Salaita, G. (2005). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
  • Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Crozier, P. A., et al. (2005). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts.
  • Figoli, A., et al. (2001). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
  • AmmoniaKnowHow. (n.d.).
  • Stohl, F. V. (1987).
  • Integrated catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • ChemCatBio. (n.d.). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
  • Let's Learn. (2021).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.

Sources

Technical Support Center: 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS: 72995-15-4). This document, prepared by a Senior Application Scientist, provides in-depth, field-tested guidance on the proper handling, storage, and utilization of this versatile chemical intermediate. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, empowering you to anticipate and resolve challenges in your research and development workflows.

Section 1: Compound Identification and Key Properties

This compound is a synthetic building block frequently employed in the development of novel pharmaceutical agents, including kinase inhibitors and other targeted therapies.[1][2][3] Its structural integrity is paramount for successful downstream applications. Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
CAS Number 72995-15-4[4][5][6]
Molecular Formula C₉H₈ClNO[4][5][6][7]
Molecular Weight 181.62 g/mol [5][6][7]
Appearance Light yellow to light brown solid[7][8]
Predicted Boiling Point 355.3 ± 42.0 °C[7]
Predicted Density 1.290 ± 0.06 g/cm³[7]
Predicted pKa 14.04 ± 0.20[4][7]

Section 2: Storage and Stability FAQs

Proper storage is the first line of defense in maintaining the purity and reactivity of your starting material. Degradation can introduce impurities that complicate analysis and compromise reaction yields.

Q: What are the optimal storage conditions for this compound?

A: There is some variation in supplier recommendations, with some suggesting room temperature storage and others refrigeration.[7][8][9] As a best practice for ensuring long-term stability, we recommend storing the compound at 2-8°C in a tightly sealed container, protected from light and moisture .[8][9] The chloro-substituent and the lactam (a cyclic amide) are functional groups that can be sensitive to environmental factors over time.[10] Storing it in a desiccator within the refrigerator is an ideal, self-validating system. For short-term use (i.e., daily access over a week), storage in a sealed container at room temperature is acceptable.[7]

Q: What are the likely degradation pathways for this molecule?

A: The two most probable non-microbial degradation mechanisms are hydrolysis and photolysis.[10]

  • Hydrolysis: The lactam ring is an amide and can undergo hydrolysis under strong acidic or basic conditions, which would open the ring to form an amino acid derivative. While this is slow at neutral pH, the presence of trace acidic or basic impurities in solvents or on glassware can catalyze this process over long-term storage in solution.

  • Photolysis: Aromatic chlorides can be susceptible to light-induced degradation. Exposure to UV light can potentially lead to dechlorination or other radical-mediated side reactions. This is why storage in an amber vial or a dark location is critical.

Q: How can I assess the stability and purity of an older batch of the compound?

A: Before using a batch that has been stored for an extended period, a quick purity check is advisable.

  • Visual Inspection: Check for any change in color (e.g., darkening) or physical form (e.g., clumping, which may indicate moisture absorption).

  • Melting Point: A broadened or depressed melting range compared to the supplier's specification is a classic indicator of impurity.

  • Thin-Layer Chromatography (TLC): This is a rapid method to check for the presence of significant impurities. A single spot is expected.

  • ¹H NMR Spectroscopy: This provides a definitive confirmation of the structure and purity of the compound.[11]

A Compound Received B Inspect vial seal and compound appearance A->B C Is compound for immediate use? B->C D Long-Term Storage: Store at 2-8°C, Dry, Dark (e.g., desiccated refrigerator) C->D No E Short-Term Storage: Store at Room Temp, Dry, Dark C->E Yes F Periodically inspect for color change before use D->F H Proceed to Experiment E->H G Purity check required (TLC, NMR, MP) F->G Change Observed F->H No Change G->H

Caption: Decision workflow for proper storage and stability assessment.

Section 3: Safe Handling and Personal Protective Equipment (PPE) FAQs

This compound is classified with GHS07 (Exclamation mark) and requires careful handling to avoid exposure.[8]

Q: What are the primary hazards associated with this compound?

A: According to safety data, the compound poses the following risks:

  • H302: Harmful if swallowed.[5][8]

  • H315: Causes skin irritation.[5][8]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[5][8]

Q: What is the mandatory PPE for handling the solid form of this compound?

A: To mitigate the risks, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or goggles are required. A face shield is recommended if there is a risk of splashing or significant dust generation.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[13]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[14]

  • Respiratory Protection: All handling of the solid powder should be done in a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[12][15]

Q: What is the correct procedure for cleaning up a small spill of the solid powder?

A: In case of a small spill, follow these steps:

  • Ensure proper PPE is worn.

  • Gently sweep or scoop the material to avoid creating dust.[12]

  • Place the spilled material into a suitable, labeled container for chemical waste disposal.[12]

  • Clean the spill area with a damp cloth or paper towel (wet with a suitable solvent like ethanol or isopropanol) to remove any remaining residue.

  • Place all cleaning materials into the same hazardous waste container.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don PPE: Lab Coat, Nitrile Gloves, Safety Goggles A->B C Work within a certified chemical fume hood B->C D Gently weigh the required amount of solid compound C->D E Cap the stock bottle immediately after dispensing D->E F Clean work area and spatula E->F G Dispose of contaminated wipes/gloves in designated waste F->G H Wash hands thoroughly G->H

Caption: A sequential workflow for the safe handling of solid this compound.

Section 4: Solubilization and Solution Preparation FAQs

Achieving a clear, stable solution is a critical first step for most experimental protocols.

Q: My this compound is not dissolving. What should I do?

A: Solubility issues are common. Follow this troubleshooting sequence:

  • Confirm the Solvent Choice: While specific data is limited, polar aprotic solvents are generally the best starting point for this class of molecule. We recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Increase Energy Input: Gentle warming (to 30-40°C) and vortexing or sonication can significantly increase the rate of dissolution. Use these methods before concluding a solvent is unsuitable.

  • Attempt a Lower Concentration: You may be exceeding the solubility limit. Halve the target concentration and try again.

  • Consider a Solvent Mixture: For some applications, a co-solvent system may be necessary. For example, a small amount of DMSO can often help solubilize a compound before it is diluted into an aqueous buffer.

Q: What is a reliable protocol for preparing a 10 mM stock solution in DMSO?

A: This protocol provides a self-validating method for preparing a stock solution.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weigh Vial: Tare a clean, dry 1.5 mL amber glass vial on an analytical balance.

  • Dispense Compound: In a fume hood, carefully add approximately 2 mg of this compound to the vial.

  • Record Exact Mass: Record the exact mass of the compound (e.g., 1.82 mg).

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Mass (mg) / 181.62 g/mol ) / 0.010 mol/L * 1,000,000 µL/L Example: (1.82 mg / 181.62) / 0.010 * 1,000,000 = 1002 µL

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes.

  • Inspect for Clarity: Once fully dissolved, the solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Multiple freeze-thaw cycles should be avoided; consider aliquoting the stock solution for long-term projects.

Solubility Log

Since public solubility data is sparse, we encourage researchers to maintain an internal log. This builds institutional knowledge and saves resources.

SolventConcentration Attempted (mM)Temperature (°C)Aids (Vortex, Sonication)Observation (Clear, Hazy, Precipitate)
DMSO
DMF
Ethanol
Acetonitrile
Water

References

  • Majoumo-Mbe et al. (2023). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Future Journal of Pharmaceutical Sciences, 9(1).
  • Clioquinol - Szabo-Scandic. (n.d.). Szabo-Scandic. Available at: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(1), 1-8.
  • CAS No : 72995-15-4 | Product Name : this compound. (n.d.). Pharmaffiliates. Available at: [Link]

  • 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone - PubChem. (n.d.). PubChem. Available at: [Link]

  • Chen, J. M., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(2), 665–666.
  • Dihydroquinolinone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Preparation of dihydroxyquinoline and certain derivatives. (1982). Google Patents.
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). Journal of Medicinal Chemistry, 57(19), 7987-8000.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Polymers, 14(3), 393.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213038.
  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 70, 128811.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2008). Journal of Medicinal Chemistry, 51(15), 4672–4684.

Sources

Technical Support Center: NMR Analysis of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 5-chloro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, analytical chemists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we address common challenges and frequently asked questions related to identifying impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What does the ideal ¹H NMR spectrum of pure this compound look like?

A1: Understanding the spectrum of the pure active pharmaceutical ingredient (API) is the essential first step before you can identify signals from impurities. This compound has a distinct NMR fingerprint. The aliphatic protons on the saturated ring system typically appear as two triplets, while the aromatic protons will be more downfield. The N-H proton usually presents as a broad singlet.

  • Causality: The electron-withdrawing nature of the adjacent carbonyl group and benzene ring deshields the protons at C3 and C4, shifting them downfield. The splitting pattern (triplets) arises from the coupling between the adjacent methylene (-CH₂-) groups. The aromatic protons are in a more complex electronic environment due to the chloro- and amido- substituents, leading to a characteristic multiplet.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Shifts are reported in ppm and are solvent-dependent. The following are typical values in CDCl₃.)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
H-3 (-CH₂-)~2.65Triplet (t)~30.5
H-4 (-CH₂-)~3.00Triplet (t)~25.0
Aromatic H6.90 - 7.30Multiplet (m)~116.0, 125.8, 127.5, 128.0, 137.0
N-H~8.5 - 9.5Broad Singlet (br s)N/A
C=ON/AN/A~169.0
C-ClN/AN/A~129.0

A reference spectrum can be found on databases such as ChemicalBook[1].

Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. How do I begin to identify the source?

A2: Unidentified peaks are a common issue. A systematic approach is the most effective way to troubleshoot. The first step is to determine if the impurity is a residual solvent, a reagent from the synthesis, an unexpected byproduct, or a degradation product.

Below is a general workflow for impurity identification.

G start Unexpected Peaks Observed in NMR Spectrum q1 Are the peaks sharp singlets or simple multiplets in common solvent regions (e.g., 1.2, 1.5, 2.1, 3.5, 7.2 ppm)? start->q1 is_solvent Likely Residual Solvent (e.g., EtOAc, Acetone, DCM, Hexane) q1->is_solvent Yes not_solvent Less likely to be a simple solvent q1->not_solvent No q2 Do the peaks correspond to known starting materials or reagents used in the synthesis? not_solvent->q2 is_sm Likely Unreacted Starting Material or Reagent q2->is_sm Yes not_sm Proceed to next step q2->not_sm No q3 Does the structure seem related to the API? Consider common side reactions (e.g., hydrolysis, incomplete cyclization). not_sm->q3 is_byproduct Likely Synthesis Byproduct or Degradation Product q3->is_byproduct Yes unknown Unknown Impurity. Requires further characterization (2D NMR, MS, etc.). q3->unknown No

Caption: Workflow for systematic NMR impurity identification.

Q3: My spectrum has sharp singlets at δ 2.17, 3.73, and 5.30 ppm. What are they?

A3: These are classic signals for common laboratory solvents that can persist even after extensive drying. Their chemical shifts are highly characteristic.[2][3][4]

  • δ 2.17 ppm: Acetone. Often used for cleaning glassware or as a reaction solvent.

  • δ 3.73 ppm: 1,2-Dichloroethane.

  • δ 5.30 ppm: Dichloromethane (DCM). A very common solvent for reactions and chromatography.

Expertise & Experience: Solvents like ethyl acetate can be particularly stubborn to remove. If you see a quartet around 4.1 ppm and a triplet around 1.2 ppm, this is a likely culprit. Sometimes, co-evaporation with a more volatile solvent like DCM can help remove residual ethyl acetate[5]. Always consult a comprehensive NMR solvent impurity table.[6][7][8]

Q4: I have a broad peak that disappears when I add a drop of D₂O to my NMR tube. What does this mean?

A4: This is a classic and definitive test for identifying labile protons. Labile protons, such as those in O-H (alcohols, carboxylic acids) and N-H (amines, amides) groups, can exchange with the deuterium from the D₂O.

Mechanism: R-XH + D₂O ⇌ R-XD + HDO (where X = O or N)

Because deuterium is not observed in a standard ¹H NMR experiment, the signal for the labile proton disappears from the spectrum[5]. The N-H proton of your this compound at ~8.5-9.5 ppm should disappear upon a D₂O shake. If you see other disappearing peaks, it indicates the presence of an impurity containing an O-H or N-H group, such as a hydrolysis product or an alcohol solvent.

Q5: What are some potential synthesis-related impurities I should look for?

A5: Impurities often originate from the synthetic route used to create the target molecule. The synthesis of dihydroquinolinones can proceed through various pathways, each with potential pitfalls.[9]

  • Unreacted Starting Materials: A common synthesis might involve the cyclization of a precursor like N-(chlorophenyl)acrylamide. Incomplete reaction would leave this starting material in your sample. You would expect to see characteristic vinyl proton signals (δ 5.5-6.5 ppm) from the acrylamide group. Another potential starting material could be 4-chloro-2-aminophenol[10].

  • Byproducts of Amidation: If the synthesis involves an amide bond formation step, common condensing agents (like DCC or EDCI) or their byproducts (like DCU) might be present[][12]. For example, N,N'-dicyclohexylurea (DCU) is notoriously insoluble and can be difficult to remove, often appearing as broad signals in the aliphatic region.

  • Degradation Products: The amide bond in the quinolinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which could cleave the ring to form an amino acid derivative[13]. This would result in the disappearance of the characteristic -CH₂-CH₂- triplets and the appearance of new signals.

Troubleshooting Guide & Protocols

Protocol: Standard ¹H NMR Sample Preparation and D₂O Exchange

This protocol outlines the steps for preparing a high-quality NMR sample and performing a D₂O exchange to identify labile protons.

Materials:

  • Sample of this compound (approx. 5-10 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Deuterium oxide (D₂O)

  • Pasteur pipettes

Step-by-Step Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of your dried sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of your chosen deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh bottle to minimize water contamination[5]. c. Cap the tube securely and invert several times or vortex gently until the sample is fully dissolved. A clear, homogenous solution is critical for good shimming and sharp peaks[5].

  • Initial Spectrum Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution. c. Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: a. Remove the sample from the spectrometer. b. Add one drop (~20 µL) of D₂O to the NMR tube. c. Cap the tube tightly and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. d. Allow the sample to settle for a few minutes.

  • Second Spectrum Acquisition: a. Re-insert the sample into the spectrometer. b. Re-lock and re-shim the instrument, as the addition of D₂O can slightly change the magnetic field homogeneity. c. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: a. Compare the two spectra. Any peaks that have disappeared or significantly diminished in intensity in the second spectrum correspond to exchangeable (labile) N-H or O-H protons.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ResearchGate. [Link]

  • Wikipedia. Urea. Wikipedia. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. Emery Pharma. [Link]

  • Slideshare. (2023). NMR Spectroscopy in pharmaceutical analysis. Slideshare. [Link]

  • American Chemical Society. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • Patsnap. (2021). Preparation method of 5-chloro-8-hydroxyquinoline. Patsnap. [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • Sabnis, P. D. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Henderson, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]

Sources

Validation & Comparative

Navigating the Therapeutic Potential of 5-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Biological Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored, subclass: 5-chloro-3,4-dihydroquinolin-2(1H)-one derivatives. While direct biological evaluations of this particular scaffold are not extensively reported in publicly available literature, this guide will provide a comprehensive comparative analysis by drawing upon data from structurally similar quinolinone and quinoline derivatives. By examining the biological activities of these analogues, we can infer the potential therapeutic avenues for this compound derivatives and provide a robust framework for their future evaluation.

This guide will delve into the potential anticancer and antimicrobial activities of these compounds, offering insights into structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and a comparative analysis with existing therapeutic agents.

The 3,4-Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a bicyclic heterocyclic system that serves as a versatile starting point for the synthesis of a wide array of derivatives. The presence of a lactam ring and an aromatic portion provides opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities. The introduction of a chlorine atom at the 5-position is expected to significantly influence the molecule's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic efficacy.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potent anticancer activities of quinoline and quinolinone derivatives.[3][4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Comparative Analysis of Anticancer Activity

While specific data for this compound derivatives is not available, we can draw comparisons from related structures. For instance, a series of 2-aminodihydroquinoline analogs demonstrated significant in vitro cytotoxicity against the metastatic breast adenocarcinoma cell line MDA-MB-231.[5] Two compounds, in particular, exhibited IC50 values of approximately 2 μM.[5] Flow cytometry analysis revealed that these compounds induced cell cycle arrest at the G2/M checkpoint and promoted apoptosis.[5]

Similarly, novel quinoline-chalcone derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing potent anti-proliferative effects.[4] These findings underscore the potential of the quinoline scaffold as a source of novel anticancer agents. The introduction of a chlorine atom at the 5-position of the dihydroquinolinone core could potentially enhance these cytotoxic effects, a hypothesis that warrants experimental validation.

Compound Class Cancer Cell Line Activity (IC50/GI50) Mechanism of Action Reference
2-Aminodihydroquinoline AnalogsMDA-MB-231~ 2 µMG2/M cell cycle arrest, Apoptosis induction[5]
Quinoline-Chalcone DerivativesMGC-8030.64 µM (GI50)Autophagy induction, Increased ROS levels[4]
Quinoline-5-SulfonamidesC-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicinDecreased H3 expression, Increased p53/p21 activity, Altered BCL-2/BAX expression[3]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt Add MTT solution incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow of the in vitro cytotoxicity (MTT) assay.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have a long history in this field, with many exhibiting potent activity against a wide range of bacteria and fungi.[6][7]

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be inferred from studies on analogous structures. For example, a series of new quinoline hydrazones demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6] Another study on 4-hydroxy-1-methyl-3-pyrazolinylquinolin-2(1H)-ones also reported desirable antimicrobial activity.[8]

The introduction of a chlorine atom at the 5-position of the dihydroquinolinone ring is a common strategy in medicinal chemistry to enhance antimicrobial potency. Therefore, it is highly probable that derivatives of this compound will exhibit significant antimicrobial properties.

Compound Class Microorganism Activity (MIC) Reference
Quinoline HydrazonesS. aureus, B. subtilis, E. coli, P. aeruginosa, F. pallidoroseum, C. albicansBroad spectrum activity[6]
4-Hydroxy-1-methyl-3-pyrazolinylquinolin-2(1H)-onesGram-positive and Gram-negative bacteriaDesirable activity[8]
Substituted QuinoxalinesE. coli, B. subtilis, C. albicans, A. flavusMIC 8-16 µg/mL for some derivatives[7]

Table 2: Comparative Antimicrobial Activity of Quinoline and Related Derivatives

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay cluster_result Result inoculum Prepare standardized microbial inoculum inoculate Inoculate microtiter plate inoculum->inoculate dilutions Prepare serial dilutions of test compounds dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic SAR_Concept cluster_scaffold This compound Scaffold cluster_modifications Potential Modification Sites cluster_activity Biological Activity Scaffold N1 N1-Substituents (Lipophilicity, Sterics) Activity Anticancer & Antimicrobial Potency N1->Activity C3_C4 C3/C4-Substituents (Pharmacophore, Conformation) C3_C4->Activity C5_Cl C5-Chloro (Electronic Effects, Halogen Bonding) C5_Cl->Activity

Caption: Key modification sites influencing the biological activity of the scaffold.

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains to be established, this comparative guide, based on structurally related quinolinone and quinoline analogues, strongly suggests their potential as promising anticancer and antimicrobial agents. The provided experimental protocols offer a clear roadmap for the systematic biological evaluation of this novel class of compounds.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at the N1, C3, and C4 positions. A thorough investigation of their in vitro and in vivo efficacy, coupled with detailed mechanistic studies and SAR analysis, will be crucial in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Substituted quinolinones. Part 22. In vitro antimicrobial evaluation of some 4-hydroxy-1-methyl-3-pyrazolinylquinolin-2(1H)-ones as useful antibiotic intermediates. (2025).
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). European Journal of Pharmaceutical Sciences, 209, 107084.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). European Journal of Pharmaceutical Sciences, 209, 107084.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2013). Der Pharma Chemica, 5(5), 296-300.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (2017). Der Pharma Chemica, 9(22), 94-100.
  • Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives... (2013).
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3976-3978.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.).
  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. (n.d.). Royal Society of Chemistry.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 474-485.
  • Structure Activity Rel
  • Structure Activity Relationship Of Drugs. (n.d.). LIMU-DR Home.
  • Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(11), 2340-2344.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • Structures Activity Rel

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Dihydroquinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The substituted dihydroquinolinone framework is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds. Professionals in drug development and chemical research are constantly seeking efficient, versatile, and sustainable methods to access these valuable scaffolds. This guide provides an in-depth, objective comparison of the primary synthetic strategies for substituted dihydroquinolinones. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strengths and limitations of each approach, and provide supporting experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.

I. Classical Approaches: The Foundation of Dihydroquinolinone Synthesis

The enduring legacy of named reactions in organic chemistry is a testament to their robustness. For dihydroquinolinones, two classical methods, the Conrad-Limpach and Camps syntheses, remain relevant, particularly for the synthesis of specific substitution patterns.

A. The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline, a tautomer of the 4-quinolone. Subsequent reduction of the quinolinone can afford the dihydroquinolinone scaffold.

Mechanism and Rationale: The initial step is a nucleophilic attack of the aniline on the ketone of the β-ketoester, favored over the ester due to the higher electrophilicity of the ketone carbonyl. The subsequent cyclization is a thermally induced 6-electrocyclization. The high temperatures required (often >250 °C) are necessary to overcome the energy barrier of this ring-closing step.[1] The choice of a high-boiling, inert solvent like mineral oil is crucial to achieve high yields by ensuring the reaction reaches the required temperature without decomposition of the starting materials.[1]

Advantages:

  • Readily available starting materials.

  • A straightforward route to 4-hydroxyquinolines.

Limitations:

  • Harsh reaction conditions (high temperatures).

  • Limited scope for substitution on the dihydroquinolinone core.

  • Requires a subsequent reduction step to access the dihydroquinolinone scaffold.

B. The Camps Cyclization

The Camps cyclization provides access to 2- and 4-hydroxyquinolines through the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[3][4] The regioselectivity of the cyclization is dependent on the reaction conditions.

Mechanism and Rationale: The reaction proceeds via an intramolecular aldol-type condensation. The choice of base is critical in determining the product isomer. A strong base will preferentially deprotonate the more acidic methylene group of the acetophenone, leading to the 4-hydroxyquinoline. Conversely, a weaker base may favor deprotonation at the α-position to the amide carbonyl, resulting in the 2-hydroxyquinoline.[3]

Advantages:

  • Access to different isomers by tuning reaction conditions.

  • Milder conditions compared to the Conrad-Limpach synthesis.

Limitations:

  • Requires the synthesis of the o-acylaminoacetophenone precursor.

  • Control of regioselectivity can be challenging.

  • A subsequent reduction is needed to obtain the dihydroquinolinone.

II. Modern Catalytic Methods: Expanding the Synthetic Toolbox

The advent of transition-metal catalysis and photocatalysis has revolutionized the synthesis of heterocyclic compounds, and dihydroquinolinones are no exception. These methods offer milder reaction conditions, broader substrate scope, and greater control over stereochemistry.

A. Transition-Metal Catalyzed Cyclizations

Palladium, copper, and other transition metals are effective catalysts for the intramolecular cyclization of various precursors to form dihydroquinolinones. A common strategy involves the cyclization of α,β-unsaturated N-arylamides.[5]

Mechanism and Rationale: These reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. For example, a palladium-catalyzed reaction might involve the oxidative addition of an aryl halide to a Pd(0) species, followed by insertion of the alkene of the α,β-unsaturated amide and subsequent reductive elimination to form the dihydroquinolinone and regenerate the Pd(0) catalyst. The choice of ligand is critical to modulate the reactivity and stability of the catalytic intermediates.

Advantages:

  • High efficiency and yields.

  • Excellent functional group tolerance.

  • Access to a wide range of substituted dihydroquinolinones.

Limitations:

  • Cost and toxicity of some transition metal catalysts.

  • Requires careful optimization of reaction conditions (catalyst, ligand, solvent, base).

B. Photocatalytic and Radical Cyclizations

Photoredox catalysis and radical-mediated reactions have emerged as powerful tools for the synthesis of dihydroquinolinones under mild conditions.[5][6][7] These methods often utilize visible light to initiate a radical cascade process.

Mechanism and Rationale: In a typical photocatalytic cycle, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then undergo an intramolecular cyclization onto an appended alkene or alkyne, followed by a subsequent radical quenching step to afford the dihydroquinolinone product. The use of radical initiators like AIBN or Et3B can also achieve similar transformations.[6] The key to these reactions is the generation of a radical that can undergo a favorable 6-exo-trig cyclization.[6]

Advantages:

  • Extremely mild reaction conditions (room temperature, visible light).

  • High functional group tolerance.

  • Enables the use of substrates that are incompatible with traditional methods.

Limitations:

  • Can be sensitive to oxygen and other radical scavengers.

  • May require specialized photochemical equipment.

III. Domino and Cascade Reactions: The Elegance of Efficiency

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to complex molecules.[8][9][10]

Mechanism and Rationale: A common domino strategy for dihydroquinolinone synthesis is the Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For example, the reaction of an o-halo-α,β-unsaturated ketone with an amine can proceed via a Michael addition, followed by an intramolecular SNAr reaction to furnish the dihydroquinolinone.[9][10] The success of these reactions relies on the careful design of the substrate to orchestrate the desired sequence of events.

Advantages:

  • High synthetic efficiency and atom economy.

  • Reduces the number of purification steps and waste generation.

  • Can generate significant molecular complexity in a single step.

Limitations:

  • Requires carefully designed substrates.

  • Optimization can be complex due to the multiple steps involved.

IV. Green and Sustainable Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for dihydroquinolinone synthesis. This includes the use of microwave irradiation and greener solvents.

A. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[11][12][13]

Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction.

Advantages:

  • Dramatically reduced reaction times.

  • Often leads to higher yields and cleaner reactions.

  • Can enable reactions that are not feasible under conventional heating.

Limitations:

  • Requires specialized microwave equipment.

  • Scale-up can be challenging.

V. Comparative Analysis and Experimental Data

To provide a clear and objective comparison, the following table summarizes key performance indicators for selected synthetic methods.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Domino (Michael-SNAr) Base (e.g., K₂CO₃)DMF801270-90[9][10]
Photocatalytic Cyclization fac-Ir(ppy)₃CH₃CNRoom Temp2460-85[5]
Pd-Catalyzed Cyclization Pd(OAc)₂/LigandToluene10012-2475-95[5]
Radical Cyclization Bu₃SnH/AIBNBenzene80480-95[6]
Microwave-Assisted InCl₃/Silica GelSolvent-freeMW5-15 min85-95[11][12]

VI. Detailed Experimental Protocols

To ensure the reproducibility and practical application of the discussed methods, here are detailed protocols for two distinct and effective approaches.

Protocol 1: Domino Michael-SNAr Synthesis of a Substituted Dihydroquinolinone

Objective: To synthesize 1-benzyl-2,3-dihydroquinolin-4(1H)-one.

Materials:

  • 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one (1 mmol, 226 mg)

  • Benzylamine (1.1 mmol, 118 mg)

  • Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzylamine to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Photocatalytic Synthesis of a Dihydroquinolinone

Objective: To synthesize a 3,4-disubstituted dihydroquinolin-2(1H)-one from an N-arylacrylamide.

Materials:

  • N-aryl-α,β-unsaturated amide (0.2 mmol)

  • fac-Ir(ppy)₃ (1 mol%)

  • Acetonitrile (CH₃CN) (2 mL)

  • Blue LED light source

Procedure:

  • In a 10 mL Schlenk tube, dissolve the N-aryl-α,β-unsaturated amide and fac-Ir(ppy)₃ in acetonitrile.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and place it approximately 5 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

VII. Visualizing the Mechanisms

To further clarify the reaction pathways, the following diagrams illustrate the core mechanisms of the discussed synthetic methods.

Domino_Michael_SNAr cluster_0 Domino Michael-SNAr Reaction Start o-Halo-α,β-unsaturated Ketone + Amine Michael_Addition Michael Addition Start->Michael_Addition Base Intermediate Enolate Intermediate Michael_Addition->Intermediate SNAr Intramolecular SNAr Intermediate->SNAr Product Dihydroquinolinone SNAr->Product

Caption: Workflow for the Domino Michael-SNAr synthesis.

Photocatalytic_Cyclization cluster_1 Photocatalytic Radical Cyclization PC_Ground Photocatalyst (PC) PC_Excited Excited PC* PC_Ground->PC_Excited hv (Visible Light) Substrate N-Arylacrylamide Radical_Cation Substrate Radical Cation Cyclization 6-exo-trig Cyclization Radical_Cation->Cyclization Radical_Intermediate Cyclized Radical Cyclization->Radical_Intermediate Reduction Reduction & Protonation Radical_Intermediate->Reduction Product Dihydroquinolinone Reduction->Product PC_ExcitedSubstrate PC_ExcitedSubstrate PC_ExcitedSubstrate->Radical_Cation SET

Caption: Mechanism of Photocatalytic Dihydroquinolinone Synthesis.

VIII. Conclusion and Future Outlook

The synthesis of substituted dihydroquinolinones has evolved significantly from the classical, high-temperature methods to modern, mild, and highly efficient catalytic protocols. While classical methods like the Conrad-Limpach and Camps syntheses still hold value for specific applications, the versatility and broad substrate scope of transition-metal catalyzed, photocatalytic, and domino reactions have made them the preferred choice for contemporary drug discovery and development.

The choice of synthetic method should be guided by the desired substitution pattern, functional group tolerance, scalability, and the principles of green chemistry. As the field continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important heterocyclic scaffold. The application of flow chemistry, biocatalysis, and machine learning for reaction optimization will undoubtedly play a pivotal role in the future of dihydroquinolinone synthesis.

References

  • Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 1-32. [Link]

  • Grokipedia. Camps quinoline synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts2023 , 13, 1105. [Link]

  • Wikipedia. Camps quinoline synthesis. [Link]

  • Ding, S. et al. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules2025 , 31, 26. [Link]

  • Curran, D. P. et al. Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. J. Am. Chem. Soc.2006 , 128, 9561-9573. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

  • Maity, S. et al. Photoredox catalyzed radical addition‐cyclization for 3,4‐dihydroquinoline‐2‐one synthesis. Asian J. Org. Chem.2020 , 9, 1686-1689. [Link]

  • Ding, S. et al. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules2025 , 31, 26. [Link]

  • Ding, S. et al. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules2025 , 31, 26. [Link]

  • Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 207-234. [Link]

  • Ranu, B. C. et al. Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. Synlett2003 , 181-184. [Link]

  • Ranu, B. C. et al. Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. Synlett2003 , 181-184. [Link]

  • Van der Westhuyzen, C. W. et al. A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. Org. Biomol. Chem.2015 , 13, 2044-2054. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on the 5-chloro-3,4-dihydroquinolin-2(1H)-one framework, a versatile starting point for developing potent and selective modulators of various biological targets. The strategic placement of a chlorine atom at the C5-position significantly influences the electronic properties and steric profile of the molecule, providing a unique vector for further optimization.

Here, we dissect the structure-activity relationships (SAR) of this family of analogs, drawing comparisons from across the broader quinolinone class to provide field-proven insights for researchers in drug discovery. We will explore how modifications at key positions around the core scaffold impact biological outcomes, from anticancer to antimicrobial and CNS-related activities.

The Core Scaffold: A Platform for Innovation

The this compound structure presents several key positions for chemical modification to modulate its pharmacological profile. Understanding the role of each position is fundamental to rational drug design.

G cluster_scaffold This compound Core cluster_labels Key Modification Points Scaffold Scaffold N1 N1-Position (Lactam Nitrogen) N1->Scaffold Influences solubility, metabolic stability, and can bear side chains for target engagement. Aromatic Aromatic Ring (Positions C6, C7, C8) Aromatic->Scaffold Modulates electronic properties, provides vectors for extending into binding pockets. Aliphatic Aliphatic Ring (Positions C3, C4) Aliphatic->Scaffold Affects conformation and can be substituted to introduce chirality.

Caption: Core structure and key points for chemical modification.

Comparative SAR Analysis: Decoding the Impact of Substituents

The biological activity of quinolinone derivatives is exquisitely sensitive to the nature and position of their substituents. Below, we compare different analog series to elucidate key SAR trends.

N1-Position Substitutions: The Gateway to New Activities

The lactam nitrogen (N1) is a common site for introducing side chains, often to enhance potency or target a specific receptor sub-pocket.

A compelling example comes from the development of central nervous system (CNS) agents. A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized as potential antidepressants.[3] In this series, a long alkyl-piperazinyl chain at the N1 position was crucial for activity. Specifically, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) demonstrated significant antidepressant-like effects, acting as a sigma (σ) receptor agonist.[3]

Key Insights:

  • Chain Length: An optimal linker length (e.g., a propyl chain) between the quinolinone nitrogen and the terminal aromatic ring is often required for effective interaction with the target protein.

  • Terminal Group: The nature of the substituent on the terminal phenyl ring (e.g., a chloro group at the meta-position) fine-tunes receptor affinity and selectivity.

Aromatic Ring Substitutions: Fine-Tuning Potency and Selectivity

Substitutions on the benzo moiety of the quinolinone ring are critical for modulating electronic properties and providing vectors for potent target engagement.

In the context of anticancer activity, substitutions at the C7 position of the quinoline ring have proven particularly fruitful. A study on quinoline derivatives as potential antitumor agents revealed that a large, bulky alkoxy substituent at the C7 position was a beneficial pharmacophoric group.[4] For instance, the compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) exhibited potent antiproliferative activity against human tumor cell lines, with IC50 values below 1.0 µM.[4] While this example is a quinoline rather than a dihydroquinolinone, the principle of utilizing the C7 position to extend into a hydrophobic pocket is directly translatable.

Conversely, in a series of quinolinone derivatives developed as immunosuppressive agents, optimization of side chains around the entire skeleton was necessary. The most active compound, 11l , potently inhibited IL-2 release from Jurkat T cells with an IC50 of 80±10 nM by suppressing NF-κB and NFAT promoter activities.[2] This highlights that a holistic optimization of multiple substitution points is often required to achieve high potency.

Data Comparison: Anticancer and Immunosuppressive Activity

Compound IDCore ScaffoldKey SubstitutionsTarget/AssayPotency (IC50)Reference
10g QuinolineC7: 4-FluorobenzyloxyHuman Tumor Cell Lines< 1.0 µM[4]
11l QuinolinoneOptimized side chainsIL-2 Release (Jurkat T cells)80 ± 10 nM[2]
Compound 9 7-ChloroquinolineC4: Substituted thioxopyrimidinoneP. falciparum< 50 µM[5]

This table clearly demonstrates how different substitution patterns on the quinoline/quinolinone core can direct the molecule towards vastly different therapeutic applications and potency levels.

Hybrid Molecules: Expanding the Chemical Space

A modern approach in drug design involves creating hybrid molecules that combine the quinolinone scaffold with other pharmacologically active moieties. This strategy can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.

For example, hybrids of quinoline and benzimidazole have been synthesized and evaluated for their antimicrobial properties.[6] These hybrids often exhibit low minimum inhibitory concentrations (MICs) in the range of 1–8 µg/mL against various bacterial and fungal strains.[6] Another study focused on chloroquinoline-chalcone hybrids, which showed notable in vitro antimalarial activity, with the most active compounds having IC50 values between 0.3–0.6 µM against multiple strains of P. falciparum.[7] The primary mechanism for these hybrids was identified as the inhibition of hemozoin formation.[7]

G cluster_sar SAR Summary for Quinolone Analogs Core This compound Core Scaffold N1 N1-Substitution (e.g., Alkyl-piperazinyl chain) Core->N1 C7 C7-Substitution (e.g., Bulky alkoxy group) Core->C7 Hybrid Hybridization (e.g., with Chalcone) Core->Hybrid Activity_CNS CNS Activity (Antidepressant-like) N1->Activity_CNS Leads to Activity_Cancer Anticancer Activity (Potent Proliferation Inhibition) C7->Activity_Cancer Leads to Activity_Malaria Antimalarial Activity (Inhibition of Hemozoin Formation) Hybrid->Activity_Malaria Leads to

Caption: Summary of key structure-activity relationships.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below is a detailed methodology for an in vitro kinase inhibition assay, a common experiment for evaluating quinolinone-based anticancer agents targeting kinases like VEGFR-2.[8]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of test compounds to the VEGFR-2 kinase domain.

I. Materials and Reagents:

  • VEGFR-2 (KDR) kinase, active (Thermo Fisher, PV3712)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher, PV3552)

  • Kinase Tracer 236 (Thermo Fisher, PV5592)

  • 5X Kinase Buffer A (Thermo Fisher, PV3189)

  • Test Compounds (this compound analogs) dissolved in 100% DMSO

  • Corning® 384-well low-volume white plates (Cat# 3673)

  • Plate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar)

II. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution by diluting the 5X stock with deionized water.

    • Prepare a 2.5X solution of VEGFR-2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer.

    • Prepare a 2.5X solution of Kinase Tracer 236 in 1X Kinase Buffer.

  • Compound Plating:

    • Create a serial dilution series of the test compounds in 100% DMSO.

    • Dispense 200 nL of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Assay Execution:

    • Add 4 µL of the 2.5X VEGFR-2/Eu-Antibody solution to each well.

    • Tap the plate gently to mix and incubate for 60 minutes at room temperature, protected from light.

    • Add 4 µL of the 2.5X Kinase Tracer 236 solution to each well.

    • Seal the plate, tap gently to mix, and centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom of the wells.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor, tracer signal) and 615 nm (donor, antibody signal).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_test_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow VEGFR-2 Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Antibody, Tracer) B 2. Compound Plating (Serial Dilution in 384-well plate) A->B C 3. Add Kinase/Antibody Mix (Incubate 60 min) B->C D 4. Add Tracer Solution (Incubate 60 min) C->D E 5. Read Plate (TR-FRET) (Ex: 340 nm, Em: 615/665 nm) D->E F 6. Data Analysis (Calculate Emission Ratio -> % Inhibition -> IC50) E->F

Caption: Workflow for the in vitro VEGFR-2 kinase binding assay.

Conclusion

The this compound core is a highly adaptable scaffold for the development of novel therapeutic agents. The structure-activity relationship studies of its analogs, along with those from the broader quinolinone family, reveal clear patterns. Large, hydrophobic substitutions at the C7 position and extended piperazinyl-alkyl chains at the N1 position are effective strategies for enhancing anticancer and CNS activities, respectively. Furthermore, the creation of hybrid molecules represents a promising avenue for discovering compounds with novel mechanisms of action or improved drug-like properties. The strategic insights and validated protocols presented in this guide offer a robust framework for researchers aiming to unlock the full therapeutic potential of this versatile chemical class.

References

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (ResearchGate). [URL: https://vertexaisearch.cloud.google.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (PubMed, 2016). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk4h8Z7OegMXldyElG-repwuUzvM0kpCqP2MBQmGHNgHXf1LtdnVpghoVAhUJG8TeKk6EJhkHoyzHGNXnn3xI6-t3ZlQEzFzYepqWpd-PaQY1sCdH0p0lfIXOahRo6xxsFjTwm]
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (ResearchGate, 2017). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0sLpL4GwSdsqauhJT5OHCaKkLjDs3HrY64Q6FJLZq2FOIFP2HllRzS47-MTMYBTAVUuvghSsmNfRK5t3sudrqE5k4GeB2IoVD0FJQsOoNKBtOnDwKFvdrWFl-tw_Lya6telR-QGYlpbcucF4KmkpePXGWOPdwBUaPpjkfLf1SrbfFS45WL1x8S3InxFKYaQyitRWW-1nJSaYwjjZYElpg-8O7TkKoYT9PSd8RXmbmwbTMENDxIZFuEBEKgo4FaZzn2H24H504wPhOHTMrbdi87A==]
  • Synthesized 5‐chloro quinoline based analogs 3, 5a–h. (ResearchGate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnHJ1OckI98X6Sn4eXgtGKgmv2UFXvKPBPyrsxT-Mu_bEYiRnFEyoF59l1Ff-e1SBhbesx3ISDTxB9h557VQT5umxg7jn3PY3QLZfDu15b65Mve5sdrsfmHI_h1K1f4pdrdmMADaDR1EDBhBQ6AgnvOv80uWAaHnCYBQPijJo8rNKUpDrM4wDg7MVZzFRZi6fW5wTl6LzKctkdRlFKhKn1A==]
  • Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. (PubMed, 2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNeJ4uEUEDaL0iYx9kLRTV8WeRXIA49Y5rFsF9s6JB94yc7ppvtYSAxF-gPnevQvS_4Wrbuu2j2Uy1J7ipZ_lbXiZvFowXP4H7CqQiubyLEQmxIyNTtOgTYga8tXrQtjmfI8_]
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (MDPI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRCaMsFcsMgaO9FQTYhJJaZr-FKb4G2_fSBMELgJYf3yjKJIcq6nCCGs5eOU_hrYt5BPaWD6Z5WNBHypnwpkGtkOcfpyB1xJXOVQ1LUjNnfFNo12UVCNmhT3iD4mO_gX-5OA==]
  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_fw86MrV8WntCR_b_uKfuLdnteyGAV1VxMaQmRKDvvS4K0voZ-MJeQaj6337Vx7MEpV5W8QFj-Ja97XJgQPC2Y9J9tfBlaS_zcUzOtwsBvGjDZuOSho3TKaq3_GH8yrWB9PnrZx-TTsGMA8G9yKJbEWBYy-zLwTanVw==]
  • Structure activity relationship of the synthesized compounds. (ResearchGate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6x3J76bsQS9Iu_k7TIOUDqLbJ34nkNgMgtb9fUxbaT6igleu3cpXLSsOlCCTAGoIiPscLqwtwh1JP6WWjA3EnN5BlAbETKtvjKyLUfefvqix5nDdD_qqR6JNZ2Ki2-OLLn7nQaW4WWjBr3D9y5d9wf8ITZe8RRNBOKpwyBX9Xs1Js9ZY8k1At7I_czmDmnAKl1JkSvztCWCNdZmtiarWXLdsN9lkgiWkLpg==]
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (Scilit). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQ9rMA4cHvbYAqApCOzuyNCdPYDT8zKG4xql_6A0wOQsfgwIGl5Ac-d8nEtM44OKBlrfV9nE8GubQQNl0t_1ced34QyiGoscYknrrj1q25abPb9GSHAeWln78gUWErfWfQQQSZ1TE0HGUAvKpZOqcuRHVLbOLMKuWAHjULvRF]
  • Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies. (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYHQghrcgR9KFDiPamYSX0uS9ya2PxqymgW6_C-v4C0QiNFm8l5PfT6E4ghES23ORmaK8Xd-BdzQ8JzgSQQFOjf9rNtphcGDV2eDa973O0FBG-qsHmfup3miVfHQgZwxkuHoSh_w5FKQcws6k=]
  • This compound | 72995-15-4. (Biosynth). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kq3Ei5ftQXHs3SLD9bs2O-tHnpqZOglzljp9Qo2ni-eFiZT7N-36Op58oQub2UySgnS8_O2lGg7bTbITFezGJSIyXHDhL_w4KQBW1fYN9eKlqvkAcFkhQtWvChr6g4MPbkLiQOT05PqslGf_hKrr5QHHxRVGbwHTdRc7FgZ1MEWrZCbxer0ctduwEvE=]
  • quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H). (PubMed, 2000). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRZu2Ee8LH45oRN9Dg_dKxp_jTWEZo5do3usqrZ4pN4Qw9qnpsNwa93Kc0o__NEXIXPo_ihVZKcQCzGIrsJtOSux5XhNQcCDnPYeBjo6pA09BocSNmZyh02ku0GmFuO0AVAOrV]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (Taylor & Francis). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4BswjX7WH8-pW7fwLMfUcloo5wjiyR7V1_g-5ayP8wRMVMp4jZKMg_2RaBv_hkgbOdCeNm81cSm69pTo-i_UUbg8vKIebv6dQzgFRYWRZ1sqcVNLKUrVCHXUf7FtJwnuSD95k0a3C_h3zrOTwwpbWyNwj7Wxdo_4luASzXw==]
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (PubMed, 2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9me0sfqx_8A-dbtJ9HIfXWO7IkgFrHwhguDeN92al77SfRohYebrhTSjjOcqpyGw71wN86jx1lfHShOavFyrehpwBS6UeyDt9Rx2ZTYjRSOq5CQmIjOLiPYs5EHBR1NNwIXqY]

Sources

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for 5-chloro-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Challenge of Quinolinones

Quinolinone and its derivatives are a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] The 5-chloro-3,4-dihydroquinolin-2(1H)-one backbone, in particular, is a focal point in the development of novel therapeutic agents, especially in oncology.[2][3] These compounds often exert their anticancer effects by triggering programmed cell death (apoptosis), arresting the cell cycle, or inhibiting critical signaling pathways necessary for tumor cell survival.[2][3]

The initial characterization of any new derivative is to determine its cytotoxicity—its ability to kill cancer cells. However, a simple "live or die" answer is insufficient for meaningful drug development. A robust assessment requires understanding how the compound induces cell death. This guide provides a comparative analysis of three fundamental yet powerful cytotoxicity assays, offering researchers a framework for selecting the most appropriate methods to evaluate their novel this compound derivatives. We will move from a general assessment of metabolic health to specific indicators of membrane integrity and the definitive hallmarks of apoptosis.

Chapter 1: The First Pass – Assessing Metabolic Viability with the MTT Assay

The MTT assay is the workhorse of initial cytotoxicity screening. Its enduring popularity stems from its simplicity, high-throughput nature, and cost-effectiveness, making it an ideal starting point for evaluating a library of new quinolinone derivatives.

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[4][5] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2][5] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.

Experimental Rationale

For an initial screen of this compound derivatives, the goal is to quickly identify active compounds and determine their effective concentration range. The MTT assay provides the half-maximal inhibitory concentration (IC50), a key metric representing the concentration at which a compound inhibits cell proliferation by 50%.[2] This allows for the rapid ranking of derivatives by potency and informs the design of subsequent, more mechanistic experiments.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition cluster_analyze Analysis A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Add serial dilutions of quinolinone derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4 hours (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_assay LDH Reaction cluster_read Data Acquisition & Analysis A Seed and treat cells with quinolinone derivatives (as in MTT protocol) B Prepare controls: 1. Spontaneous LDH release 2. Maximum LDH release (Lysis) A->B C Centrifuge plate to pellet cells B->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate at room temperature (protected from light) E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is essential to prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (e.g., a known cytotoxic agent), and (3) Maximum LDH Release Control (add lysis buffer to untreated cells 45 minutes before the end of incubation).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

  • Assay Plate Preparation: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD+ mixture). Add 50 µL of this reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the provided stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Chapter 3: Unveiling the Mechanism – The Annexin V/PI Apoptosis Assay

Many effective anticancer drugs, including quinolinone derivatives, kill tumor cells by inducing apoptosis. [6][7]The Annexin V/Propidium Iodide (PI) assay is the gold standard for specifically detecting and quantifying apoptosis. [2][8]It provides critical mechanistic insights that are unattainable with general viability or cytotoxicity assays.

Principle of the Assay

This assay, analyzed by flow cytometry, differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on two key cellular changes.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells.

Experimental Rationale

By using these two probes simultaneously, we can precisely determine the mechanism of cell death induced by the this compound derivatives. This is a crucial step in preclinical development, as a compound that induces controlled apoptosis is often preferred over one that causes widespread necrosis, which can lead to inflammation.

Apoptosis_Pathway cluster_results Flow Cytometry Quadrants A Live Cell Inner Membrane: PS Outer Membrane: Intact B Early Apoptosis PS flips to Outer Membrane (Annexin V Binds) Outer Membrane: Intact A->B Apoptotic Stimulus C Late Apoptosis / Necrosis PS on Outer Membrane (Annexin V Binds) Outer Membrane: Permeable (PI Enters) B->C Progression Q1 Q1: Annexin V (-) / PI (+) (Necrotic) Q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic) Q3 Q3: Annexin V (-) / PI (-) (Live) Q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic)

Sources

antimicrobial activity screening of 5-chloro-3,4-dihydroquinolin-2(1H)-one compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antimicrobial Activity of Quinolone Scaffolds: Spotlight on 5-Chloro-3,4-dihydroquinolin-2(1H)-one Derivatives

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1] Among the myriad of heterocyclic compounds investigated, the quinoline and quinolinone backbone has emerged as a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the antimicrobial potential of quinolin-2-one derivatives. While focusing on the structural class of this compound, we will broaden our scope to include related analogues to build a comprehensive performance overview. We will delve into the mechanistic underpinnings of their action, present comparative experimental data against standard antibiotics, and provide detailed, validated protocols for screening, empowering research teams to effectively evaluate their novel compounds.

The Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • Enzyme Inhibition : Quinolones bind to the enzyme-DNA complex.[5][8] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[6]

  • Formation of Cleavage Complexes : The binding of the quinolone molecule stabilizes a transient state where the DNA is cleaved by the enzyme. This prevents the subsequent re-ligation of the DNA strands.[5][8]

  • Chromosome Fragmentation : The accumulation of these stalled cleavage complexes leads to double-stranded DNA breaks, triggering the bacterial SOS response and ultimately causing catastrophic fragmentation of the chromosome, which leads to cell death.[8]

This targeted mechanism is highly effective as eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a degree of selective toxicity.[9]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Compound Complex Ternary Quinolone- Enzyme-DNA Complex Quinolone->Complex Binds to DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex Trapped on DNA DNA Bacterial DNA DNA->Complex Replication_Fork Stalled Replication Fork Complex->Replication_Fork Blocks DSB Double-Strand Breaks Replication_Fork->DSB Causes Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death Induces

Caption: Mechanism of Quinolone Antibiotics.

Comparative Antimicrobial Performance of Quinolone Derivatives

The antimicrobial efficacy of quinolone derivatives is highly dependent on the nature and position of substituents on the core scaffold. While specific data for the parent this compound is sparse in publicly available literature, studies on analogous quinolin-2-one structures provide critical insights into their potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several recently synthesized quinolin-2-one derivatives compared against standard clinical antibiotics.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinolone Derivatives

Compound IDOrganismS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)K. pneumoniae (Gram-)C. albicans (Fungus)Reference
Test Compound 6c (Schiff-base hybrid)0.018 >100>100>100>100[4]
Test Compound 6i (Schiff-base hybrid)0.031>100>100>100>100[4]
Test Compound 6l (Schiff-base hybrid)0.061>100>100>100>100[4]
Test Compound 6o (Schiff-base hybrid)0.031>100>100>100>100[4]
Test Compound 6 (Sulfonyl/benzoyl derivative)3.123.126.25-6.25[3]
Ciprofloxacin (Reference Antibiotic)0.018----[4]
Daptomycin (Reference Antibiotic vs. MRSA)0.75----[4]

Note: Data is synthesized from multiple studies for illustrative comparison. "-" indicates data not reported in the cited study.

From this data, it is evident that specific quinolin-2-one derivatives, such as compound 6c , exhibit exceptional potency against the Gram-positive pathogen S. aureus, with an MIC value matching that of the widely used fluoroquinolone, Ciprofloxacin.[4] Other derivatives, like compound 6 , demonstrate a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria as well as the fungal pathogen C. albicans.[3] These findings underscore the therapeutic potential of this chemical class and justify the screening of novel analogues like this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

To ensure reproducible and comparable results, adherence to standardized protocols is paramount. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), the authority in this field.[10][11][12]

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[13][14] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a microbial lawn.[14]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely in a level biosafety cabinet.

  • Inoculum Preparation:

    • Pick 3-5 isolated colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline or broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[15] Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA/SDA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Well Creation: Aseptically puncture the agar with a sterile cork borer (typically 6 mm in diameter).[13] Carefully remove the agar plug to create a well.

  • Compound Application:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Ensure the solvent has no intrinsic antimicrobial activity at the concentration used.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the well.[13]

    • Include a positive control (a known antibiotic) and a negative control (solvent only) on each plate.[16]

  • Incubation: Let the plates sit at room temperature for 30-60 minutes to allow for prediffusion of the compound. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 28-30°C for 48 hours for fungi.[13][17]

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where growth is absent) in millimeters (mm) using calipers. A larger zone diameter indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method (Quantitative MIC Determination)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[15][18][19]

Step-by-Step Methodology:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except those in column 1.

  • Compound Dilution:

    • Prepare a 2X working solution of your test compound in MHB.

    • Add 100 µL of this 2X solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial transfer across the plate to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 1 (Step 2). Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation: Add 50 µL of the final diluted inoculum to all wells from column 1 to column 11. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final 1X values. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[17]

  • Data Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed (the first clear well).[15][18]

Integrated Experimental Workflow

The following diagram illustrates the logical flow from compound synthesis to the determination of antimicrobial activity, integrating both screening methods.

Antimicrobial Screening Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_analysis Data Analysis Compound Synthesized Quinolone Compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Agar_Well Agar Well Diffusion (Qualitative) Stock->Agar_Well Broth_Micro Broth Microdilution (Quantitative) Stock->Broth_Micro Microbe Prepare Microbial Culture (Bacteria/Fungi) Inoculum Standardize Inoculum (0.5 McFarland) Microbe->Inoculum Inoculum->Agar_Well Inoculum->Broth_Micro ZOI Measure Zone of Inhibition (mm) Agar_Well->ZOI MIC Determine MIC Value (µg/mL) Broth_Micro->MIC Compare Compare to Reference Antibiotics ZOI->Compare MIC->Compare

Caption: Integrated workflow for antimicrobial activity screening.

Conclusion

The this compound scaffold and its derivatives represent a promising avenue for the development of new antimicrobial agents. As demonstrated by related compounds, strategic chemical modifications can yield molecules with potent and, in some cases, broad-spectrum activity. By employing standardized and robust screening protocols such as the agar well diffusion and broth microdilution methods, researchers can effectively identify lead candidates and contribute to the critical pipeline of novel therapeutics needed to combat the global threat of antimicrobial resistance. This guide provides the foundational knowledge and practical methodologies to embark on this vital research.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. [Link]

  • Correia, S., Poeta, P., & Ferreira, P. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Jan, R., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World News of Natural Sciences, 38, 1-13. [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Patel, H. R., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 42(1), 1-16. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e25881. [Link]

  • Misbar. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. RSC Advances, 12(45), 29331-29338. [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • ResearchGate. (2024). Quinolin‐2‐one derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

  • Science.gov. (n.d.). agar-well diffusion method: Topics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 18(12), e2100650. [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Weinstein, M. P. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]

  • He, G. X., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(6), 1843-1844. [Link]

  • Prachayasittikul, V., et al. (2020). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Journal of Pharmaceutical Analysis, 10(2), 123-131. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5283-5315. [Link]

  • da Silva, J. A. T., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology, 84, e258810. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of 5-chloro-3,4-dihydroquinolin-2(1H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of 5-chloro-3,4-dihydroquinolin-2(1H)-one based compounds, a chemical scaffold of increasing interest in drug discovery. Acknowledging the diverse biological activities exhibited by quinolinone derivatives, from anticancer to antimicrobial and central nervous system modulation, this document outlines a logical, multi-tiered screening approach.[1][2] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to benchmark novel derivatives against established agents.

Section 1: Foundational In Vitro Profiling: Cytotoxicity and Antimicrobial Activity

A crucial first step in characterizing any novel compound library is to determine its general cytotoxicity and broad-spectrum antimicrobial potential. These initial assays serve as a gatekeeper, identifying potent molecules and flagging compounds with potential off-target toxicity early in the discovery pipeline.

General Cytotoxicity Screening against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The quantity of formazan is directly proportional to the number of viable cells.[3]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound/DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound Derivative (Example) Experimental DataExperimental Data
Doxorubicin (Positive Control)~1.65[3]>20[4]
Antibacterial Activity Screening

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] This assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing CAMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, as evidenced by the absence of turbidity.

Compound/DrugEscherichia coliStaphylococcus aureus
This compound Derivative (Example) Experimental DataExperimental Data
Ciprofloxacin (Positive Control)~0.013-0.08[6]~0.6[6]

Section 2: Targeted Investigation: Kinase Inhibition Profile

Based on the established activity of quinolinone scaffolds against various protein kinases, a targeted investigation into the inhibition of key oncogenic kinases such as PIM-1 and c-Src is a logical progression.[1][7]

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a compelling target in oncology.[8] Inhibition of PIM-1 can lead to the induction of apoptosis.[9]

PIM1_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase (Target of Quinolinone) JAK_STAT->PIM1 Upregulates Bad Bad PIM1->Bad Phosphorylates (Inactivates) Bcl2_BclxL Bcl-2 / Bcl-xL Bad->Bcl2_BclxL Inhibits Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Quinolinone This compound Derivative Quinolinone->PIM1 Inhibits cSrc_Pathway GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR) cSrc c-Src Kinase (Target of Quinolinone) GrowthFactorReceptor->cSrc Activates Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt CellProliferation Cell Proliferation Ras_MAPK->CellProliferation PI3K_Akt->CellProliferation Quinolinone This compound Derivative Quinolinone->cSrc Inhibits

Caption: c-Src signaling in cell proliferation and its inhibition.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, recombinant human c-Src enzyme, and a specific peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the test compounds and a known c-Src inhibitor (e.g., Dasatinib).

  • Reaction Initiation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, including fluorescent-based assays or ELISA with a phosphotyrosine-specific antibody.

  • Data Analysis: Quantify the signal, calculate the percentage of inhibition, and determine the IC₅₀ value.

Compound/InhibitorPIM-1 Kinasec-Src Kinase
This compound Derivative (Example) Experimental DataExperimental Data
AZD1208 (PIM-1 Inhibitor)~0.4 [5]-
Dasatinib (c-Src Inhibitor)-<0.5

Section 3: Experimental Workflow and Decision Making

The in vitro evaluation of novel compounds should follow a logical and efficient workflow to maximize data quality and facilitate informed decision-making.

experimental_workflow A Compound Library (this compound derivatives) B Primary Screening: - Cytotoxicity (MTT Assay) - Antibacterial (Broth Microdilution) A->B C Data Analysis: - Calculate IC50 and MIC values B->C D Hit Identification: - Potent and/or selective compounds C->D E Secondary Screening (Target-based): - PIM-1 Kinase Assay - c-Src Kinase Assay D->E F Lead Candidate Selection: - Potent, selective, and target-engaged compounds E->F

Caption: A streamlined workflow for in vitro compound evaluation.

Conclusion

This guide provides a foundational yet comprehensive approach to the in vitro characterization of this compound based compounds. By systematically evaluating cytotoxicity, antimicrobial activity, and specific kinase inhibition, researchers can efficiently identify promising lead candidates for further development. The provided protocols and comparative data serve as a benchmark for rigorous and reproducible scientific investigation. It is imperative that each assay is carefully validated with appropriate controls to ensure the integrity of the generated data.

References

  • Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (2005). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • The IC50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). PubMed. Retrieved January 21, 2026, from [Link]

  • Role of c-Src in Carcinogenesis and Drug Resistance. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Development of a highly selective c-Src kinase inhibitor. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Retrieved January 21, 2026, from [Link]

  • Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. (n.d.). The Brazilian Journal of Infectious Diseases. Retrieved January 21, 2026, from [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). Retrieved January 21, 2026, from [Link]

  • Dose-response curves and IC50 values of Src kinase inhibition for... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (n.d.). JCI. Retrieved January 21, 2026, from [Link]

  • Gene ResultSRC SRC proto-oncogene, non-receptor tyrosine kinase. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • c-SRC. (2018). YouTube. Retrieved January 21, 2026, from [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. (n.d.). Retrieved January 21, 2026, from [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved January 21, 2026, from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • The Src protein. (2017). YouTube. Retrieved January 21, 2026, from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (n.d.). Journal of Advanced Veterinary Research. Retrieved January 21, 2026, from [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. Retrieved January 21, 2026, from [Link]

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? (n.d.). Dr.Oracle. Retrieved January 21, 2026, from [Link]

  • PIM1 inhibits apoptosis through phosphorylation of BAD. a Expression of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

The 5-Chloro Substituent: A Key Modulator of Dihydroquinolinone's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive starting point for drug discovery campaigns. Among the various possible substitutions, the introduction of a chlorine atom at the 5-position of the dihydroquinolinone ring has emerged as a critical determinant of biological efficacy. This guide provides a comparative analysis of 5-chloro-dihydroquinolinone derivatives against other substituted analogs, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of novel dihydroquinolinone-based therapeutic agents.

The Dihydroquinolinone Core: A Versatile Pharmacophore

The dihydroquinolinone nucleus, a bicyclic heterocyclic system, is a key pharmacophore found in a variety of biologically active molecules. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The ability to introduce substituents at multiple positions on both the aromatic and the saturated rings allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of dihydroquinolinone derivatives with anticancer, antibacterial, and P-glycoprotein inhibitory activities, among others.[1]

Comparative Analysis: The Impact of Substitution on Biological Activity

The strategic placement of substituents on the dihydroquinolinone scaffold can dramatically influence its biological profile. This section provides a comparative overview of the performance of 5-chloro-dihydroquinolinones in relation to other substituted analogs, with a focus on their anticancer and antibacterial properties.

Anticancer Activity: A Focus on Tubulin Polymerization Inhibition

Several studies have highlighted the potential of substituted dihydroquinolinones as potent anticancer agents, with a significant number of derivatives exerting their effect through the inhibition of tubulin polymerization.[2] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted dihydroquinolinone derivatives against different cancer cell lines. It is important to note that the data is collated from different studies and direct comparison should be made with caution.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series A
6t2-(3,4,5-trimethoxyphenyl)-3-(substitutions)K5620.003[2]
A5490.024[2]
HCT1160.011[2]
MDA-MB-2310.015[2]
Series B
5f2-amino, N-substitutedMDA-MB-231~2[1]
5h2-amino, N-substitutedMDA-MB-231~2[1]
Series C
3c3,4-diaryl-tetrahydroquinolineH4604.9[3]
A-4312.0[3]
HT-294.4[3]
DU14512.0[3]
MCF714.6[3]

This table presents a selection of data from various sources to illustrate the range of activities observed for different substituted dihydroquinolinone scaffolds. A direct comparison of the effect of a 5-chloro substituent is not available from a single, systematic study.

Structure-Activity Relationship Insights:

The available data, while not providing a direct head-to-head comparison for the 5-chloro substituent, allows for the deduction of several key structure-activity relationships for the dihydroquinolinone class:

  • Substitution on the Phenyl Ring at Position 2: The presence of a trimethoxyphenyl group at the 2-position, as seen in compound 6t , is a common feature in potent tubulin polymerization inhibitors and appears to contribute significantly to the high activity.[2]

  • Amino-substituents at Position 2: The introduction of dialkylaminoethyl substituents on the dihydroquinolinone ring, as in compounds 5f and 5h , has been shown to be crucial for their cytotoxic activity.[1]

  • Aryl Substituents at Positions 3 and 4: In the tetrahydroquinoline series, the nature and position of substituents on the aryl rings at C3 and C4 play a significant role in determining the anticancer potency, as demonstrated by compound 3c .[3]

While specific data for 5-chloro-dihydroquinolinone in these series is not provided in the cited literature, the general principles of SAR suggest that the introduction of a halogen at the 5-position would influence the electronic properties and lipophilicity of the molecule, thereby impacting its interaction with the biological target and its pharmacokinetic profile. Halogen atoms, particularly chlorine, are known to participate in halogen bonding, which can be a significant contributor to ligand-protein interactions.

Antibacterial Activity

The dihydroquinolinone scaffold has also been explored for its antibacterial potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted quinoline derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Series D
2dQuinoxaline derivativeE. coli8[4]
B. subtilis16[4]
3cQuinoxaline derivativeE. coli8[4]
B. subtilis16[4]
Series E
7bQuinoline-based hydroxyimidazolium hybridS. aureus2[5]
M. tuberculosis H37Rv10[5]
7hQuinoline-based hydroxyimidazolium hybridS. aureus20[5]

This table showcases the antibacterial activity of related quinoline and quinoxaline structures. Direct comparative data for 5-chloro-dihydroquinolinones is limited in the reviewed literature.

Structure-Activity Relationship Insights:

The antibacterial activity of quinoline derivatives is highly dependent on the substitution pattern. The general SAR for antibacterial quinolones indicates that substitutions at positions 1, 7, and 8 are critical for activity. While the provided data does not directly address 5-chloro-dihydroquinolinones, it underscores the importance of continued exploration of this scaffold for novel antibacterial agents. The introduction of a chlorine atom at the 5-position could potentially enhance antibacterial potency by altering the electronic distribution and steric profile of the molecule.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of dihydroquinolinone derivatives.

General Synthesis of Dihydroquinolinone Core

The dihydroquinolinone scaffold can be synthesized through various methods. A common approach is the Conrad-Limpach reaction or a variation thereof. The following is a generalized procedure.

G Aniline Substituted Aniline Condensation Condensation (e.g., acid catalyst) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enaminone Enaminone Intermediate Condensation->Enaminone Cyclization Thermal or Acid-catalyzed Cyclization Enaminone->Cyclization Dihydroquinolinone Substituted Dihydroquinolinone Cyclization->Dihydroquinolinone

Caption: Generalized synthetic scheme for dihydroquinolinones.

Step-by-Step Protocol:

  • Condensation: A substituted aniline is reacted with a β-ketoester in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Intermediate Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude enaminone intermediate can be purified by crystallization or column chromatography.

  • Cyclization: The purified enaminone is heated in a high-boiling solvent (e.g., Dowtherm A) or treated with a strong acid (e.g., polyphosphoric acid) to induce cyclization.

  • Purification: The reaction mixture is cooled, and the precipitated dihydroquinolinone is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

G Tubulin Purified Tubulin Incubation Incubation at 37°C with GTP Tubulin->Incubation Compound Test Compound (e.g., Dihydroquinolinone) Compound->Incubation Measurement Measure Absorbance at 340 nm over time Incubation->Measurement DataAnalysis Calculate IC50 Measurement->DataAnalysis

Caption: Workflow for the tubulin polymerization inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.[6]

  • Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells with solvent only and a reference inhibitor (e.g., colchicine) are also included.

  • Initiation of Polymerization: The polymerization is initiated by the addition of GTP to each well.

  • Monitoring Polymerization: The plate is immediately placed in a microplate reader pre-warmed to 37°C, and the absorbance at 340 nm is measured every minute for a specified period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.[6]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The dihydroquinolinone scaffold remains a highly promising framework for the development of novel therapeutic agents. While this guide has collated available data to offer a comparative perspective, it also highlights a significant gap in the literature: the lack of systematic studies directly comparing the effects of a 5-chloro substituent with other substitutions on the dihydroquinolinone ring across various biological assays.

Future research should focus on the synthesis and parallel screening of a library of 5-substituted dihydroquinolinones to provide a clearer and more direct understanding of the SAR at this position. Such studies will be invaluable in guiding the rational design of next-generation dihydroquinolinone-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The 5-chloro group, with its unique electronic and steric properties, warrants further investigation as a key modulator of the therapeutic potential of this versatile scaffold.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. No URL was provided in the search results.
  • Preparation method of 5-chloro-8-hydroxyquinoline. Eureka | Patsnap. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. PubMed. [Link]

  • Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. No URL was provided in the search results.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

  • Structure–activity relationship. Wikipedia. [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies. NIH. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Medires Publishing. [Link]

  • Synthesized 5‐chloro quinoline based analogs 3, 5a–h. ResearchGate. [Link]

Sources

The Strategic Advantage of 5-Chloro-3,4-dihydroquinolin-2(1H)-one in Modern Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the selection of a precursor molecule is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug synthesis pathway. This guide provides an in-depth technical comparison of the efficacy of 5-chloro-3,4-dihydroquinolin-2(1H)-one as a key intermediate in the synthesis of contemporary therapeutics, particularly in the realms of anticoagulants and Selective Androgen Receptor Modulators (SARMs). We will explore the synthetic nuances of this precursor, objectively compare its performance against alternative synthetic intermediates, and provide supporting experimental data to guide researchers and drug development professionals in making informed strategic decisions.

Introduction: The Dihydroquinolinone Core and the Significance of the 5-Chloro Substituent

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a variety of biologically active compounds. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, making it an attractive starting point for drug design. The introduction of a chlorine atom at the 5-position of this ring system is not a trivial modification. This halogen substituent exerts significant electronic and steric effects that can be strategically exploited in multi-step syntheses. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and adjacent functional groups, while its steric bulk can direct the regioselectivity of subsequent reactions. Furthermore, the presence of a halogen offers a potential handle for further functionalization through various cross-coupling reactions, thereby expanding the chemical space accessible from this precursor.

Synthesis of this compound: A Mechanistic Perspective

The efficient synthesis of the this compound precursor is paramount to its utility. Several classical methods for quinoline and quinolinone synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, provide a foundational understanding of the cyclization strategies.[1][2][3][4] However, for the specific synthesis of our target precursor, the Knorr quinoline synthesis and related intramolecular cyclization reactions are particularly relevant.[5][6][7]

A key approach involves the cyclization of a β-ketoanilide. A plausible and efficient route starts from 5-chloro-1,3-phenylenediamine. This diamine can undergo a Knorr-type reaction with a suitable three-carbon synthon, such as an acetoacetate derivative, to construct the dihydroquinolinone ring system.

knorr_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 5-Chloro-1,3-phenylenediamine intermediate1 β-Ketoanilide Intermediate reactant1->intermediate1 Condensation reactant2 Ethyl Acetoacetate reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Acid-catalyzed) product This compound intermediate2->product Dehydration & Tautomerization

Caption: Knorr-type synthesis of this compound.

The causality behind this choice of starting material lies in the directing effects of the substituents on the aniline ring. The amino groups are ortho, para-directing, facilitating the electrophilic aromatic substitution that is central to the cyclization step. The presence of the chloro group at the meta-position to both amino groups in the starting diamine ultimately places it at the desired 5-position in the final product.

Experimental Protocol: Knorr-type Synthesis of this compound

The following is a representative protocol based on established methodologies for Knorr quinoline synthesis:

  • Condensation: To a stirred solution of 5-chloro-1,3-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude β-ketoanilide is then slowly added to a stirred, pre-heated (100 °C) strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Work-up: The reaction mixture is maintained at this temperature for 1-2 hours. After cooling, the mixture is carefully poured onto crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed with water until neutral, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford this compound in good yield.

Trustworthiness: This self-validating protocol includes monitoring by TLC and purification by recrystallization to ensure the identity and purity of the final product. The characteristic spectroscopic data (¹H NMR, ¹³C NMR, and MS) should be used to confirm the structure.

Comparative Analysis in Drug Synthesis

The true measure of a precursor's efficacy lies in its performance in the synthesis of target drug molecules. We will now compare the use of this compound with alternative precursors in the synthesis of two major classes of drugs: anticoagulants and SARMs.

Case Study 1: Synthesis of Rivaroxaban - An Anticoagulant

Rivaroxaban is a direct Factor Xa inhibitor widely used as an anticoagulant.[8] A common and efficient synthesis of Rivaroxaban involves the key intermediate 4-(4-aminophenyl)morpholin-3-one.[8][9][10]

rivaroxaban_synthesis cluster_precursors Alternative Precursors cluster_intermediates Key Intermediates cluster_final_step Final Step precursor1 4-(4-aminophenyl)morpholin-3-one intermediate1 (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one precursor1->intermediate1 Multi-step Synthesis precursor2 This compound (Hypothetical Route) product Rivaroxaban precursor2->product Hypothetical Multi-step Synthesis intermediate1->product Acylation reactant 5-Chlorothiophene-2-carbonyl chloride reactant->product

Caption: Established vs. Hypothetical Rivaroxaban Synthesis Pathways.

While a direct synthesis of Rivaroxaban starting from this compound is not the most commonly reported route, a comparative analysis of the key structural motifs highlights the potential advantages and disadvantages.

PrecursorSynthetic ConvergenceKey TransformationsPotential AdvantagesPotential Disadvantages
4-(4-aminophenyl)morpholin-3-one ConvergentAmidation, Oxazolidinone formationWell-established route, high yields in later stages.[9]Multiple steps to synthesize the precursor itself.
This compound Linear (Hypothetical)Ring opening, functional group interconversionsPotentially fewer steps if a direct conversion is possible.Complex transformations required to form the morpholinone and oxazolidinone rings.

Analysis: The established route utilizing 4-(4-aminophenyl)morpholin-3-one is highly optimized and convergent, which is generally preferred in industrial-scale synthesis for maximizing overall yield. A hypothetical route starting from this compound would require significant chemical manipulation, including a challenging ring-opening of the dihydroquinolinone and subsequent formation of two different heterocyclic rings. This would likely result in a longer, less efficient synthesis with lower overall yield. Therefore, for Rivaroxaban synthesis, 4-(4-aminophenyl)morpholin-3-one remains the more efficacious precursor.

Case Study 2: Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic effects. Many non-steroidal SARMs are based on quinoline and quinolinone scaffolds.[11][12][13][14][15] Here, the this compound precursor can offer a distinct advantage.

The synthesis of many SARMs involves the construction of a core structure to which various side chains are appended to modulate activity and selectivity. The this compound provides a pre-formed, functionalized core.

sarm_synthesis cluster_precursors Precursor Strategies cluster_synthesis Synthesis cluster_product Product precursor1 This compound (Pre-formed Core) synthesis1 Functionalization (e.g., N-alkylation, cross-coupling) precursor1->synthesis1 precursor2 Linear Precursors (e.g., substituted anilines and acrylates) synthesis2 Multi-step Cyclization and Functionalization precursor2->synthesis2 product Target SARM synthesis1->product synthesis2->product

Caption: SARM Synthesis: Pre-formed Core vs. Linear Precursors.

Comparative Efficacy:

Precursor StrategySynthetic EfficiencyModularityControl of Stereochemistry
This compound High (fewer steps to core)High (late-stage functionalization)Can be challenging to introduce stereocenters on the core.
Linear Precursors Lower (more steps to core)Moderate (early-stage diversification)Can allow for asymmetric synthesis of the core.

Analysis: For the synthesis of a library of SARM analogues for structure-activity relationship (SAR) studies, the use of a pre-formed core like this compound is highly advantageous. It allows for rapid diversification at a late stage of the synthesis, for example, through N-alkylation or Suzuki/Buchwald-Hartwig coupling at the chloro position. This modularity accelerates the drug discovery process. In contrast, building the quinolinone core from linear precursors for each analogue is a more laborious and less efficient approach. The chloro-substituent is particularly beneficial as it has been shown to be important for the biological activity of some SARMs and provides a site for further chemical modification.[16]

Conclusion: A Versatile and Strategic Precursor

This compound is a strategically valuable precursor in modern drug synthesis. While it may not be the optimal choice for all targets, as illustrated by the Rivaroxaban case study, its utility shines in the synthesis of compound libraries where a common, functionalized core is required, such as in the development of novel SARMs. The presence of the 5-chloro substituent offers a unique combination of electronic modulation and a handle for further diversification, making it a more versatile building block than its non-halogenated counterpart in many applications. Researchers and drug development professionals should consider the overall synthetic strategy, including convergence, modularity, and the desired final structure, when evaluating the efficacy of this and other precursors.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 21, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved January 21, 2026, from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved January 21, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 21, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006, February 17). Retrieved January 21, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. (n.d.). Retrieved January 21, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

  • Knorr quinoline synthesis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Conrad-Limpach reaction - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form - ResearchGate. (2015, July). Retrieved January 21, 2026, from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Retrieved January 21, 2026, from [Link]

  • Knorr Quinoline Synthesis - SynArchive. (n.d.). Retrieved January 21, 2026, from [Link]

  • Knorr Quinoline Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for synthesizing rivaroxaban - Google Patents. (n.d.).
  • An Efficient Synthesis of Rivaroxaban - ResearchGate. (2023, January 24). Retrieved January 21, 2026, from [Link]

  • Rivaroxaban Intermediates Introduction From Arborpharm. (2025, November 11). Retrieved January 21, 2026, from [Link]

  • Knorr quinoline synthesis & mechanism - YouTube. (2020, April 29). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC. (2010, December 2). Retrieved January 21, 2026, from [Link]

  • Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones - PMC. (2020, June 2). Retrieved January 21, 2026, from [Link]

  • Synthesis of potent, substituted carbazoles as selective androgen receptor modulators (SARMs) - ResearchGate. (2010, October). Retrieved January 21, 2026, from [Link]

  • Development of Selective Androgen Receptor Modulators (SARMs) - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Betrixaban | C23H22ClN5O3 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - MDPI. (2023, July 20). Retrieved January 21, 2026, from [Link]

  • Selective androgen receptor modulators in preclinical and clinical development - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Betrixaban - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - ResearchGate. (2014, January). Retrieved January 21, 2026, from [Link]

  • Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS No. 72995-15-4). Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.

Immediate Safety and Hazard Information

GHS Hazard Classification

The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Data sourced from Biosynth[1] and Sigma-Aldrich.

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if a significant spill is possible, a chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH/MSHA-approved respirator is necessary.[2]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the cornerstones of a compliant and safe disposal process. As a chlorinated organic compound, this compound falls under specific regulatory frameworks.

Hazardous Waste Classification

This compound is classified as a halogenated organic compound.[3] Such compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). The disposal of these materials is strictly controlled to prevent environmental contamination.[3]

Waste Segregation Protocol

To prevent dangerous chemical reactions and to ensure proper disposal, it is crucial to segregate waste containing this compound.

  • Solid Waste: Unused or expired solid this compound, along with any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container designated for halogenated organic solvents.[5][6] Do not mix this waste stream with non-halogenated solvents, as this can complicate and increase the cost of disposal.[6]

  • Contaminated Materials: Any materials, such as spill absorbents, that have come into contact with this compound must also be treated as hazardous waste and disposed of accordingly.[4]

Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4] In-lab treatment or neutralization is not advised due to the potential for hazardous reactions.[4]

Waste Collection and Labeling
  • Container Selection: Choose a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a designated container for halogenated organic solvents.[5]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for irritant and harmful).

  • Accumulation: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.

Arranging for Professional Disposal
  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company. Provide them with a complete and accurate description of the waste, including its chemical composition and any known hazards.[4]

  • Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations.

  • Pickup and Transport: The licensed vendor will handle the packaging, transportation, and ultimate disposal of the hazardous waste in compliance with all federal and state regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]

  • Collect: Carefully collect the absorbent material and the spilled substance and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]

Disposal Methodology: High-Temperature Incineration

The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[4][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.[4] The high temperatures break down the molecule into simpler, less harmful components such as carbon dioxide, nitrogen, and hydrogen halides, which are then scrubbed from the exhaust gases.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Protocol start Handling of this compound ppe Wear Appropriate PPE start->ppe spill_kit Ensure Spill Kit is Accessible start->spill_kit waste_gen Waste Generated is_solid Solid Waste? waste_gen->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Halogenated Liquid Hazardous Waste Container is_solid->liquid_container No storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest contact_vendor->documentation pickup Scheduled Pickup documentation->pickup incineration High-Temperature Incineration pickup->incineration

Sources

Personal protective equipment for handling 5-chloro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-chloro-3,4-dihydroquinolin-2(1H)-one

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, this compound, a quinolinone derivative, presents a specific set of handling requirements to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Risks: Hazard Profile of this compound

Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning". These classifications necessitate a stringent adherence to safety protocols to mitigate exposure risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.

1. Eye and Face Protection:

  • Mandatory: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards are required at all times in the laboratory.[2]

  • Recommended for Splash Risk: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3][4]

2. Hand Protection:

  • Glove Selection: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile or neoprene gloves are recommended.[4] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Double-gloving is a recommended practice, especially during weighing and transfer operations, to provide an additional layer of protection.[3] Contaminated gloves should be removed and disposed of immediately following proper procedure.[5]

3. Body Protection:

  • A flame-resistant lab coat is the minimum requirement.

  • For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[6]

  • Full-length pants and closed-toe shoes are mandatory; perforated shoes or sandals are not permitted in the laboratory.[2][5]

4. Respiratory Protection:

  • Standard Operations: When handling small quantities in a well-ventilated chemical fume hood, respiratory protection is typically not required.

  • Risk of Aerosolization: If there is a potential for generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N-95 or higher) must be used.[3]

The following table summarizes the recommended PPE for handling this compound:

PPE Category Specification Standard
Eye Protection Tightly fitting safety goggles; face shield for splash risk.EN 166 (EU) or NIOSH (US) approved.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving recommended.Tested to EN 374 or equivalent.
Body Protection Flame-resistant lab coat. Chemical-resistant apron or coveralls for higher risk tasks.N/A
Respiratory Protection NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or during spill cleanup.NIOSH approved.[6]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[7] The recommended storage temperature is 2-8°C.[8]

  • The storage location should be clearly labeled with the compound's identity and hazard information.

2. Handling and Use:

  • All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Avoid the formation of dust and aerosols.

  • Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.

  • Do not eat, drink, or smoke in the laboratory.[10]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Dispose of Waste F->G H Remove PPE G->H

Caption: A streamlined workflow for the safe handling of this compound.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][11]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Spill: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused material, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be collected in a designated, labeled hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[12]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[13] Do not dispose of this chemical down the drain or in the regular trash.[7]

Waste Disposal Workflow

A Collect Waste in Designated Container B Label Container as 'Hazardous Waste' with Contents A->B C Store Waste in a Safe, Segregated Area B->C D Arrange for Pickup by EHS or Licensed Contractor C->D

Caption: A four-step process for the proper disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation.

References

  • 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE - Safety Data Sheet - ChemicalBook. (2025-07-19).
  • Personal protective equipment for handling Quinoline, (1-methylethyl)- - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-24).
  • Safety Data Sheet - Cayman Chemical. (2024-10-24).
  • This compound 72995-15-4 wiki - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | 72995-15-4 | XCA99515 - Biosynth. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • SAFETY DATA SHEET - Chemos GmbH&Co.KG. (n.d.).
  • 5-Chloro-8-hydroxyquinoline - Apollo Scientific. (n.d.).
  • 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one - Sigma-Aldrich. (n.d.).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Clioquinol - Szabo-Scandic. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • 129075-59-8(5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE) Product Description. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
5-chloro-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.